molecular formula C13H12N2 B1329664 N,N'-Diphenylformamidine CAS No. 622-15-1

N,N'-Diphenylformamidine

Cat. No.: B1329664
CAS No.: 622-15-1
M. Wt: 196.25 g/mol
InChI Key: ZQUVDXMUKIVNOW-UHFFFAOYSA-N
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Description

N,N′ -Diphenylformamidine is an N,N-disubstituted formamide and it forms adducts with phosgeneand oxalyl chloride.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diphenylmethanimidamide
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InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15)
Source PubChem
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InChI Key

ZQUVDXMUKIVNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060745
Record name N,N'-Diphenylformamidine
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Molecular Weight

196.25 g/mol
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CAS No.

622-15-1
Record name N,N′-Diphenylmethanimidamide
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Diphenylformamidine, a versatile chemical compound with applications in organic synthesis and as an intermediate for various functional molecules. This document details its chemical and physical properties, experimental protocols for its synthesis, and its known biological relevance.

Chemical and Physical Properties

This compound, with the CAS number 622-15-1 , is an organic compound belonging to the amidine family.[1][2][3] At room temperature, it presents as a white to off-white or yellowish crystalline solid.[1] It is generally stable under normal temperature and pressure conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 622-15-1[1][2][3][4][5][6]
Molecular Formula C₁₃H₁₂N₂[1][2][3]
Molecular Weight 196.25 g/mol [2][4]
Appearance White to off-white/yellowish crystalline powder/crystals[1]
Melting Point 136-139 °C (lit.)[4][5], 143 °C[2][2][4][5]
Boiling Point 163 - 167 °C at 0.2 torr[2]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, dimethylformamide)[1][2]
pKa 7.40[2], 7.70 (Predicted)[1][1][2]
Storage Temperature 2-8°C[1][4]

Table 2: Spectroscopic and Computational Data for this compound

Data TypeKey Identifiers / NotesSource(s)
InChI 1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15)[4]
InChIKey ZQUVDXMUKIVNOW-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=C(C=C1)NC=NC2=CC=CC=C2[1]
¹H NMR Spectrum available in CDCl₃[7][8]
Mass Spectrum (GC) Spectrum available[9]
Infrared (FTIR) Spectra available[10]
Topological Polar Surface Area 24.4 Ų[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are described below.

2.1. Synthesis via Condensation of Formamide with Diphenylamine

This method is a common laboratory-scale preparation.

  • Reaction Principle : The synthesis involves the condensation reaction between formamide and diphenylamine under acidic conditions, typically using a strong acid like concentrated hydrochloric acid as a catalyst.[1]

  • Procedure :

    • Combine formamide and diphenylamine in a reaction vessel.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture under reflux to drive the reaction to completion.[1]

    • Upon cooling, the product, this compound hydrochloride, will precipitate.

    • The crude product is collected by filtration.

    • Purification is achieved through crystallization or recrystallization from a suitable solvent.[1] The free base can be obtained by neutralization.

2.2. Synthesis from Sodium Formate and Aniline

This method provides an alternative route to N,N'-diarylformamidines.

  • Reaction Principle : This synthesis involves the reaction of finely powdered anhydrous sodium formate with an amine hydrochloride in the presence of an excess of the corresponding amine, which also acts as the solvent.[11]

  • Procedure :

    • Mix finely powdered anhydrous sodium formate with an equal weight of aniline hydrochloride and five times the weight of aniline in a reaction flask.[11]

    • Heat the mixture under reflux for approximately 15 minutes.[11]

    • Cool the reaction mixture.

    • Acidify the cooled mixture with 2N hydrochloric acid, causing the this compound hydrochloride to separate as a crystalline mass.[11]

    • Collect the product by filtration and wash with a small amount of dilute hydrochloric acid.[11]

    • The product can be further purified by recrystallization from dilute aqueous hydrochloric acid or converted to the free base.[11]

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Aniline + Sodium Formate + Aniline Hydrochloride Reaction Reflux (15 min) Reactants->Reaction Acidification Acidification (2N HCl) Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Hydrochloride Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_applications Role as a Chemical Intermediate DPF This compound Heterocycles Heterocyclic Compounds DPF->Heterocycles Reagent Pharmaceuticals Pharmaceutical Agents DPF->Pharmaceuticals Intermediate Dyes Monomethine & Polyfluoro Benzoxazole Dyes DPF->Dyes Precursor Pyrazoles 5-Aminopyrazol-4-yl Ketones DPF->Pyrazoles Reactant in Microwave-Assisted Synthesis

Caption: this compound as a versatile intermediate in synthesis.

Biological Activity and Applications

While this compound itself is not primarily known for direct biological activity, the broader class of formamidines has been investigated for various biological effects. For instance, some formamidines are utilized as acaricides and insecticides.[12] The primary role of this compound in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules.

  • Synthesis of Bioactive Molecules : It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones, which are of interest in medicinal chemistry.[5]

  • Precursor for Dyes : this compound serves as a precursor in the preparation of monomethine dyes and polyfluoro benzoxazole polymethine dyes, which can be used as fluorescent labels for biomolecules.[5]

  • Antibacterial and Antioxidant Research : Although not a direct property of the title compound, complexes derived from N,N'-diarylformamidines, such as dithiocarbamate complexes, have demonstrated moderate to good antibacterial activities against several Gram-negative bacteria and have shown antioxidant properties.[13]

No specific signaling pathways directly modulated by this compound have been prominently reported in the literature. Its significance in drug development is primarily as a versatile building block for constructing larger, more complex molecules with potential therapeutic activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-Diphenylformamidine, a versatile organic compound with applications in various fields, including as a precursor for N-heterocyclic carbenes and in the synthesis of pharmaceutical intermediates. This document details established synthetic methodologies, purification protocols, and in-depth characterization data.

Synthesis of this compound

This compound can be synthesized through several routes. Two common and effective methods are detailed below: the iron(III) chloride-catalyzed reaction of aniline with triethyl orthoformate, and the condensation of diphenylamine with formamide.

Method 1: Iron(III) Chloride Catalyzed Synthesis from Aniline and Triethyl Orthoformate

This method provides an efficient and environmentally friendly route to N,N'-diarylformamidines at ambient temperature.[1]

Experimental Protocol:

  • To a well-stirred solution of aniline (2 mmol, 186 mg) in toluene (10 mL), add triethyl orthoformate (1 mmol, 148 mg).

  • Add a catalytic amount of iron(III) chloride (FeCl₃, 10 mol%).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid mass in chloroform (30 mL) and filter through Whatman filter paper.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography over silica gel (100-200 mesh) using a 40% ethyl acetate in petroleum ether eluent to afford pure this compound as a pale yellow solid.[1]

Logical Workflow for FeCl₃ Catalyzed Synthesis:

Synthesis_Workflow_FeCl3 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Mixing Mix in Toluene Aniline->Mixing TEOF Triethyl Orthoformate TEOF->Mixing FeCl3 FeCl₃ (catalyst) FeCl3->Mixing Stirring Stir at RT (3h) Mixing->Stirring Solvent_Removal1 Solvent Removal Stirring->Solvent_Removal1 Dissolution Dissolve in Chloroform Solvent_Removal1->Dissolution Filtration Filtration Dissolution->Filtration Solvent_Removal2 Solvent Removal Filtration->Solvent_Removal2 Column_Chromatography Column Chromatography Solvent_Removal2->Column_Chromatography Product Pure this compound Column_Chromatography->Product

Caption: Workflow for the FeCl₃ catalyzed synthesis of this compound.

Method 2: Condensation of Diphenylamine and Formamide

This classical method involves the direct reaction of diphenylamine with formamide.

Experimental Protocol:

A detailed experimental protocol for this specific reaction was not found in the provided search results. However, a general procedure for the synthesis of N,N'-diarylformamidines involves heating a mixture of the secondary amine and formamide, often in the presence of an acid catalyst, followed by workup and purification.

Purification

Purification of this compound is crucial to obtain a product with high purity, suitable for subsequent applications. The primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, the hydrate can be obtained from aqueous ethanol.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., aqueous ethanol).

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (e.g., 60-120 or 100-200 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For this compound, a system of 40% ethyl acetate in petroleum ether has been reported to be effective.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of its physical properties and spectroscopic analysis.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂
Molecular Weight196.25 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point136-139 °C (lit.)
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectral Data (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.4Multiplet10HAromatic protons
~8.3Singlet1H-N=CH-N- proton
~9.0Broad Singlet1H-NH- proton

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
122.21, 126.46, 128.11, 128.65Aromatic CH
135.30Aromatic C-N
146.63-N=CH-N-
149.96Aromatic C-N

Note: These values are for a related N,N'-bis(2,6-dimethylphenyl)formamidine and are provided for reference.[2] Specific data for the unsubstituted this compound may vary slightly.

NMR Data Interpretation Logic:

NMR_Interpretation cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_Structure This compound Structure H_Aromatic Multiplet ~7.0-7.4 ppm (10H) Structure Aromatic Protons H_Aromatic->Structure H_Formyl Singlet ~8.3 ppm (1H) Structure_Formyl Formamidine Proton H_Formyl->Structure_Formyl H_Amine Broad Singlet ~9.0 ppm (1H) Structure_Amine Amine Proton H_Amine->Structure_Amine C_Aromatic ~122-129 ppm Structure_C_Aromatic Aromatic Carbons C_Aromatic->Structure_C_Aromatic C_Aromatic_N ~135-150 ppm C_Aromatic_N->Structure_C_Aromatic C_Formyl ~147 ppm Structure_C_Formyl Formamidine Carbon C_Formyl->Structure_C_Formyl

Caption: Correlation of NMR signals to the structure of this compound.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3160-3400N-H StretchAmine
3000-3100C-H StretchAromatic
1630-1660C=N StretchImine
1580-1600C=C StretchAromatic Ring
1450-1500C=C StretchAromatic Ring
1200-1350C-N StretchAromatic Amine
690-900C-H BendingAromatic (out-of-plane)

Note: The IR spectrum of a related compound, N,N'-bis(2,6-dimethylphenyl)formamidine, shows characteristic peaks at 3160, 3018, 2919, 2852, 1643, 1632, 1588, 1465, 1368, 1200, 1147, 1091, 759, and 714 cm⁻¹.[2]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data:

m/zAssignment
196[M]⁺ (Molecular Ion)
93[C₆H₅NH₂]⁺ (Aniline)
77[C₆H₅]⁺ (Phenyl cation)

The mass spectrum of this compound often shows a base peak corresponding to the molecular ion of aniline (m/z 93), formed by the rupture of the C-N bond with a hydrogen migration.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information required for the successful synthesis and characterization of this compound. The detailed protocols and characterization data will facilitate its preparation and use in further research and development activities.

References

N,N'-Diphenylformamidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Diphenylformamidine

For professionals in research, science, and drug development, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and IUPAC Name

This compound is an organic compound belonging to the amidine family.[1] Its structure consists of a central formamidine group (=CH-NH-) with two phenyl groups attached to the nitrogen atoms.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-Diphenylmethanimidamide . It is also commonly referred to as this compound.

Key Identifiers:

  • Chemical Formula: C₁₃H₁₂N₂[1]

  • CAS Number: 622-15-1[1]

  • Linear Formula: C₆H₅NHCH=NC₆H₅

  • SMILES: C1=CC=C(C=C1)NC=NC2=CC=CC=C2[1]

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline solid at room temperature and may have a faint amine-like odor.[1] It is generally stable under normal conditions but is sensitive to moisture.[1] The compound has limited solubility in water but is more soluble in organic solvents like ethanol and dimethylformamide.[1]

PropertyValueReference
Molecular Weight 196.25 g/mol
Melting Point 136-139 °C[2]
Assay 98%
pKa 7.70 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]
Water Solubility Insoluble[1]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of N,N'-diarylformamidines involves the reaction of an amine with sodium formate and the amine hydrochloride.[3] The following protocol is adapted from a general procedure for this synthesis.

Materials:

  • Aniline

  • Anhydrous sodium formate, finely powdered

  • Aniline hydrochloride

  • 2N Hydrochloric acid

  • Ether

Procedure:

  • Mix finely powdered anhydrous sodium formate with an equal weight of aniline hydrochloride and five times the weight of aniline.[3]

  • Heat the mixture under reflux for 15 minutes. The reaction is typically complete within 5 minutes.[3]

  • Cool the reaction mixture.

  • Acidify the cooled mixture with 15 volumes of 2N hydrochloric acid. This will cause the this compound hydrochloride to separate as a crystalline mass.[3]

  • Collect the product by filtration and wash it with a small amount of 2N hydrochloric acid.[3]

  • The product can be further purified by recrystallization from dilute aqueous hydrochloric acid.[3]

  • The free base, this compound, can be obtained from the hydrochloride salt by treatment with a suitable base.

Logical Relationship: Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow involving the reaction of aniline with a formylating agent, followed by workup and purification.

Synthesis_Workflow Reactants Aniline + Anhydrous Sodium Formate + Aniline Hydrochloride Reaction Heat under Reflux (15 minutes) Reactants->Reaction Acidification Acidify with 2N HCl Reaction->Acidification Filtration Filter and Wash Acidification->Filtration Purification Recrystallize from dilute HCl Filtration->Purification Product This compound Hydrochloride Purification->Product

Caption: Workflow for the synthesis of this compound hydrochloride.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Diphenylformamidine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound (CAS No. 622-15-1) is an organic compound belonging to the amidine family.[1] It presents as a white to off-white or yellowish crystalline solid at room temperature and has a faint, amine-like odor.[1] This compound is generally stable under normal temperature and pressure but is noted to be sensitive to moisture.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂[1][2][3][4]
Molecular Weight 196.25 g/mol [2][3]
CAS Number 622-15-1[1][2][3]
Appearance White to yellowish crystalline powder or crystals[1]
Melting Point 136-139 °C[2][5]
Boiling Point 163 - 167 °C (at 0.2 torr)[3]
Solubility Insoluble in water; soluble in polar organic solvents like ethanol and dimethylformamide.[1][1][3]
pKa 7.40 - 7.70[1][3]
Density 1.2 g/cm³[3]
Storage Temperature 2-8°C, keep cold and dry.[1][2][1][2]
Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While specific peak data is extensive, the availability of various spectra has been confirmed.

Spectrum TypeAvailability / SolventSource(s)
¹H NMR Available (Solvent: CDCl₃, DMSO-d₆)[6][7][8]
¹³C NMR Available (Solvent: DMSO-d₆)[6]
Infrared (IR) Available (ATR)[6]
Mass Spectrometry (MS) Available (ESI-TOF, GC-MS)[6][9]
UV-Vis Available[6]

Chemical Reactivity and Stability

This compound is stable under standard conditions but should be stored away from moisture.[1][3] It is incompatible with strong oxidizing agents and acids.[1][3] Upon decomposition, it may emit toxic fumes and gases, including nitrogen oxides and carbon monoxide.[3]

In organic synthesis, it serves as a valuable reagent for introducing the formamidine group into molecules.[1] It is known to form adducts with phosgene and oxalyl chloride.[5] Its applications include the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the preparation of various dyes, such as monomethine and polyfluoro benzoxazole polymethine dyes used for fluorescently labeling biomolecules.[5]

logical_relation A This compound B Physical Properties (Solid, MP, Solubility) A->B exhibits C Chemical Properties (Amidine Group, Stability) A->C possesses G Class: Formamidines A->G is a member of D Reagent in Organic Synthesis C->D enables use as E Synthesis of Heterocycles (e.g., 5-Aminopyrazoles) D->E leads to F Preparation of Functional Dyes D->F leads to H Known Biological Activity (e.g., Pesticides) G->H exhibits broad

Logical relationship of this compound properties and uses.

Experimental Protocols

General Synthesis of N,N'-Diarylformamidines

A common method for synthesizing N,N'-diarylformamidines involves the reaction of an amine with an amine hydrochloride and sodium formate.[10]

Materials:

  • Aniline (or other aromatic primary amine)

  • Aniline hydrochloride (or corresponding amine hydrochloride)

  • Anhydrous sodium formate, finely powdered

  • 2N Hydrochloric acid

  • Reflux apparatus

Procedure:

  • Mix finely powdered anhydrous sodium formate with an equal weight of the amine hydrochloride and five times the weight of the free amine.[10]

  • Heat the mixture under reflux for approximately 15 minutes. The reaction is often complete within 5 minutes.[10]

  • After heating, cool the reaction mixture to room temperature.

  • Acidify the cooled, darkened solution by adding 15 volumes of 2N hydrochloric acid.[10]

  • The N,N'-diarylformamidine hydrochloride will precipitate as a crystalline mass.[10] Allow it to stand for at least 5 minutes.

  • Collect the product by filtration and wash it with a small amount of 2N hydrochloric acid.[10]

  • The resulting hydrochloride salt can be recrystallized from dilute aqueous hydrochloric acid or converted to the free base using standard methods.[10]

synthesis_workflow start Start step1 Mix Amine, Amine Hydrochloride, & Sodium Formate start->step1 step2 Heat under Reflux (~15 min) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Acidify with 2N HCl step3->step4 step5 Precipitation of Amidine Hydrochloride step4->step5 step6 Filter and Wash with cold 2N HCl step5->step6 step7 Purify Product (Recrystallization or Free Base Conversion) step6->step7 end End step7->end

General workflow for the synthesis of N,N'-Diarylformamidines.
Characterization Methods

The identity and purity of synthesized this compound and its derivatives are typically confirmed using a suite of analytical techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400MHz) using deuterated solvents like DMSO-d₆ or CDCl₃.[6] Chemical shifts are reported in parts per million (ppm).

  • Infrared Spectroscopy (IR): IR spectra are obtained using an FTIR spectrometer, often with a Universal Attenuated Total Reflectance (ATR) accessory, to identify characteristic functional group vibrations.[6]

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) to confirm the molecular weight and elemental composition.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal transitions of the solid material.[6]

Biological Activity Context

While specific data on the biological activity of this compound is limited, the broader class of formamidine compounds is well-known for significant biological effects.[11][12][13] Many formamidine derivatives are used as acaricides and insecticides in the agricultural sector.[11][12] Their mode of action can be complex, including direct lethality, behavioral effects like repulsion, and chemosterilization.[11][12][13]

Furthermore, recent studies on related N,N'-diarylformamidine dithiocarbamate complexes have shown moderate to good antibacterial activity against several Gram-negative bacteria and significant antioxidant properties.[14] This suggests that this compound can serve as a valuable scaffold for developing new therapeutic agents.

References

N,N'-Diphenylformamidine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Diphenylformamidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining solubility. This guide is intended to be a foundational resource for researchers, enabling the generation of reliable solubility data for applications in synthesis, formulation, and quality control.

Introduction to this compound

This compound is a chemical compound belonging to the amidine class. It is a white to off-white crystalline solid at room temperature.[1] This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and is utilized in the preparation of dyes and other functional materials.[1] An understanding of its solubility is critical for its effective use in various chemical processes, including reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

  • Water: It is reported to be sparingly soluble to insoluble in water.[1][2]

  • Polar Organic Solvents: It is more soluble in polar organic solvents, with specific mentions of ethanol and dimethylformamide.[1]

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySpecific Solvents Mentioned
WaterSparingly Soluble/InsolubleWater
Polar Organic SolventsMore SolubleEthanol, Dimethylformamide

Note: This information is qualitative. For precise applications, quantitative determination of solubility is essential.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

The general workflow for this experimental protocol is illustrated in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Prepare Calibration Standards G Analyze by HPLC or UV-Vis A->G B Add Excess Solute to Solvent C Seal and Agitate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Determine Concentration from Calibration Curve G->H I Calculate Solubility H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of this compound Polarity_solute Polarity Polarity_solute->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_bond Hydrogen Bonding Capacity H_bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of N,N'-Diphenylformamidine, including detailed experimental protocols for their determination and a visualization of its application in chemical synthesis.

Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting Point 136-139 °C[2][3][4]
Boiling Point Data not available; may decompose at high temperatures.
Molecular Formula C₁₃H₁₂N₂[1]
Molecular Weight 196.25 g/mol [4]
CAS Number 622-15-1[4][5]
Appearance White to yellowish crystalline powder[1]

Note: An explicit boiling point for this compound is not consistently reported in standard chemical literature, which may suggest that the compound undergoes thermal decomposition before or during boiling under atmospheric pressure.

Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of melting and boiling points, applicable to this compound and other solid organic compounds.

This method is a common and accurate technique for determining the melting point of a crystalline solid.[6] A pure substance typically melts over a narrow range of 0.5-1.0°C. Impurities can cause a depression of the melting point and a broadening of the melting range.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (finely powdered and dry)

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube.[7]

  • Packing the Sample: The tube is tapped gently or dropped through a long glass tube to pack the solid tightly into the sealed end, achieving a sample height of 2-3 mm.[2][7]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

  • Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then cooled.

  • Accurate Determination: A fresh sample is prepared and heated again. The heating rate is slowed significantly to approximately 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]

For determining the boiling point of a substance available in small quantities, the microscale capillary method is effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][9]

Apparatus:

  • Thiele tube or small beaker for oil bath

  • High-boiling point mineral oil

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Sample of the substance

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid to be tested is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[3][4]

  • Heating: The assembly is immersed in an oil bath within a Thiele tube. The side arm of the Thiele tube is heated gently.[3][4]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[4][9]

  • Recording the Boiling Point: Heating is discontinued once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][9]

Application in Synthesis: A Workflow Visualization

This compound serves as a crucial reagent in various organic syntheses. For instance, it is used in the preparation of 5-aminopyrazole derivatives, which are important scaffolds in medicinal chemistry. The workflow below illustrates the synthesis of a 5-amino-1-aryl-4-benzoylpyrazole derivative starting from a β-ketonitrile. The process involves an initial reaction with this compound to form a key intermediate, followed by cyclization with a hydrazine.[1]

SynthesisWorkflow start β-Ketonitrile intermediate Cyclocondensation Precursor (Enaminonitrile) start->intermediate Reaction reagent1 This compound reagent1->intermediate product 5-Amino-1-aryl-4-benzoylpyrazole intermediate->product Cyclization reagent2 Hydrazine reagent2->product

Caption: Synthetic pathway for 5-aminopyrazoles using this compound.

References

A Technical Guide to the Spectral Analysis of N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N'-Diphenylformamidine. It includes detailed experimental protocols for data acquisition and a logical workflow for spectral analysis, designed to assist researchers in the identification and characterization of this compound.

Spectral Data Summary

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Singlet (s)1HFormamidine CH
~7.3 - 7.4Multiplet (m)4HPhenyl H (ortho to NH)
~7.1 - 7.2Multiplet (m)4HPhenyl H (meta to NH)
~7.0Multiplet (m)2HPhenyl H (para to NH)
~6.8 (broad)Singlet (s)1HAmine NH

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Aromatic signals are complex and may overlap. The NH proton signal can be broad and its position may vary with concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~150Formamidine CH
~145Phenyl C (ipso, attached to N)
~129Phenyl CH (meta)
~123Phenyl CH (para)
~121Phenyl CH (ortho)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
~1640StrongC=N Stretch
1600, 1500, 1450StrongAromatic C=C Ring Stretches
~1250StrongC-N Stretch
750, 690StrongAromatic C-H Out-of-Plane Bend

Sample Preparation: KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

m/z (mass/charge)Relative IntensityAssignment
196Moderate[M]⁺ (Molecular Ion)
93100% (Base Peak)[C₆H₅NH₂]⁺ (Aniline molecular ion)
77High[C₆H₅]⁺ (Phenyl cation)
66Moderate[C₅H₆]⁺ (Fragment from aniline)

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-10 mg of solid this compound. For ¹³C NMR, a higher concentration is required; use 20-50 mg of the sample.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a tetramethylsilane (TMS) internal standard to the vial.

    • Agitate the vial to ensure the complete dissolution of the solid.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrumental Analysis :

    • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum, typically using a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum, using a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all signals.

    • Identify the chemical shifts of all signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) powder in an oven at ~110°C for several hours and store it in a desiccator.

    • In an agate mortar, place approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.

    • Grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize light scattering.

    • Transfer the powdered mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

  • Instrumental Analysis :

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation :

    • Place a small amount (~1 mg or less) of the solid this compound into a capillary tube.

  • Instrumental Analysis :

    • Introduce the sample into the mass spectrometer's ion source via a direct insertion probe (solid probe).

    • Gently heat the probe to volatilize the sample into the gas phase within the ion source.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Processing :

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Identify the base peak, which is the most intense peak in the spectrum.

    • Analyze the fragmentation pattern by identifying the m/z values of other significant peaks and proposing plausible structures for the corresponding fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Solid Sample (this compound) Prep_NMR Dissolve in CDCl₃ Filter into NMR Tube Sample->Prep_NMR Prep_IR Grind with KBr Press into Pellet Sample->Prep_IR Prep_MS Load into Capillary Tube Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (EI) Prep_MS->Acq_MS Analyze_NMR Process FID Assign Chemical Shifts Analyze Coupling Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions Acq_IR->Analyze_IR Analyze_MS Identify Molecular Ion Analyze Fragmentation Acq_MS->Analyze_MS Structure Structure Elucidation & Compound Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow from sample preparation to structural elucidation.

N,N'-Diphenylformamidine: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenylformamidine [C₁₃H₁₂N₂], a significant member of the amidine class of organic compounds, has played a notable role in the advancement of chemical synthesis. Its discovery is rooted in the foundational explorations of amidine chemistry during the late 19th century. This technical guide provides a comprehensive overview of the historical context of its discovery and details the key historical methods for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the classical synthetic routes to this important molecule.

Historical Context of Discovery

While the pinpointing of a singular discovery of this compound to a specific individual and date is challenging based on available historical records, its emergence is intrinsically linked to the pioneering work on amidines in the latter half of the 19th century. The first systematic synthesis of amidines is widely attributed to Pinner and Klein in 1877, who developed what is now known as the Pinner reaction, involving the reaction of nitriles with alcohols in the presence of an acid to form imino esters, which are then converted to amidines. This groundbreaking work opened the door for the synthesis and investigation of a wide array of amidine compounds, including diarylformamidines like this compound. Subsequent research in the 1880s and beyond saw the development of various other synthetic methodologies for this class of compounds, solidifying their place in the landscape of organic chemistry.

Historical Synthesis Methods

Several classical methods have been documented for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these historical routes.

Method 1: From Aniline Hydrochloride, Aniline, and Sodium Formate

This method stands out as a well-documented and relatively efficient historical route to this compound.

Experimental Protocol:

  • Reactant Preparation: A mixture is prepared containing finely powdered anhydrous sodium formate, an equal weight of aniline hydrochloride, and five times the weight of freshly distilled aniline.

  • Reaction: The mixture is heated under reflux for 15 minutes. The reaction is typically complete within 5 minutes.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The cooled mixture is acidified with approximately 15 volumes of 2N hydrochloric acid.

    • The this compound hydrochloride precipitates as a crystalline solid.

    • The precipitate is collected by filtration and washed with a small volume of 2N hydrochloric acid.

  • Purification: The crude this compound hydrochloride can be recrystallized from dilute aqueous hydrochloric acid.

  • Free Base Liberation: To obtain the free base, the hydrochloride salt is treated with a suitable alkali, such as sodium hydroxide solution, followed by extraction with an organic solvent like diethyl ether. The solvent is then removed under reduced pressure to yield the purified this compound.

Method 2: From Aniline and Formic Acid (via Formanilide Intermediate)

This two-step method involves the initial formation of formanilide, which then reacts with another molecule of aniline to yield the target amidine.

Experimental Protocol:

Step 1: Synthesis of Formanilide

  • Reactant Mixture: Aniline is reacted with an excess of 85-90% formic acid.

  • Reaction: The mixture is heated, often in the presence of a water-entraining solvent like toluene, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction progress can be monitored by the cessation of water collection.

  • Isolation: After the reaction is complete, the excess formic acid and toluene are removed by distillation, often under reduced pressure, to yield crude formanilide.

Step 2: Synthesis of this compound from Formanilide

  • Reactant Mixture: The prepared formanilide is mixed with an equimolar amount of aniline.

  • Reaction: The mixture is heated, typically at elevated temperatures, to drive the condensation reaction and eliminate a molecule of water.

  • Work-up and Purification: The work-up procedure is similar to that described in Method 1, involving acidification to precipitate the hydrochloride salt, followed by filtration, purification, and liberation of the free base if desired.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound.

ParameterMethod 1: Aniline HCl, Aniline, Sodium FormateMethod 2: Aniline and Formic Acid (via Formanilide)
Yield 40-90% (general yield for diarylformamidines)Not consistently reported in historical literature
Melting Point (°C) of Free Base 136-139136-139
Melting Point (°C) of Hydrochloride Salt 251 (decomposes)251 (decomposes)

Logical Relationship of Synthesis Methods

The following diagram illustrates the logical flow and relationship between the key historical synthesis routes to this compound.

Historical_Synthesis_of_NN_Diphenylformamidine cluster_method1 Method 1 cluster_method2 Method 2 Aniline Aniline Formanilide Formanilide (Intermediate) Aniline->Formanilide + Formic Acid (Step 1) Aniline->Formanilide DPF This compound Aniline->DPF FormicAcid Formic Acid FormicAcid->Formanilide AnilineHCl Aniline Hydrochloride AnilineHCl->DPF + Aniline + Sodium Formate SodiumFormate Sodium Formate SodiumFormate->DPF Formanilide->DPF + Aniline (Step 2) Formanilide->DPF

Caption: Historical synthesis pathways to this compound.

Tautomerism in N,N'-Diphenylformamidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in N,N'-Diphenylformamidine and its Derivatives

Introduction to Prototropic Tautomerism in Amidines

Tautomerism is a form of isomerism where chemical compounds exist in two or more readily interconvertible structures that differ in the position of a proton and the location of a double bond.[1][2] Prototropic tautomerism, specifically, involves the migration of a proton between two atoms within the same molecule, accompanied by a rearrangement of π-electrons.[3][4] This phenomenon is crucial in organic chemistry and biochemistry as it can significantly influence a molecule's reactivity, stability, physical properties, and biological activity.[1][2]

The amidine functional group (-N=C-N-) is a classic example of a system exhibiting prototropic tautomerism. The proton can transfer between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. In the case of this compound, this equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms of the formamidine core. This guide provides a comprehensive overview of the tautomerism in this compound and its derivatives, focusing on the structural, solvent, and substituent effects that govern the tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

This compound (DPFA) exists as a dynamic equilibrium between two identical tautomeric forms through the transfer of a proton from the amino nitrogen to the imino nitrogen. This process is fundamental to understanding its chemical behavior.

Caption: Prototropic tautomerism in this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in N,N'-diarylformamidines is not static; it is highly sensitive to both internal and external factors. The electronic nature of substituents on the aryl rings and the polarity and hydrogen-bonding capability of the solvent are the primary determinants of which tautomer predominates.

Factors A Substituents (Electron Donating/Withdrawing) C Tautomeric Equilibrium (K_T) A->C B Solvent Properties (Polarity, H-Bonding) B->C D Physicochemical Properties (Reactivity, Spectra, pKa) C->D

Caption: Key factors influencing the tautomeric equilibrium.

Substituent Effects

The electronic properties of substituents on the phenyl rings play a critical role in determining the position of the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the relative basicities of the two nitrogen atoms.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): An EDG on one phenyl ring increases the electron density on the attached nitrogen atom, making it more basic and a more favorable site for protonation.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): An EWG decreases the electron density on its attached nitrogen, reducing its basicity. Consequently, the proton prefers to reside on the nitrogen atom of the other phenyl ring.

UV spectroscopy studies on para-substituted N-phenylacetamidines have shown that the equilibrium favors the imino N-aryl tautomers.[5] In asymmetrically substituted N,N'-diphenylformamidines, these electronic effects can shift the equilibrium significantly, favoring one tautomer over the other.[4][5]

Solvent Effects

Solvents can dramatically shift the tautomeric equilibrium by differentially solvating the two tautomers.[1][2] The ability of a solvent to act as a hydrogen-bond donor or acceptor is particularly influential.[6]

  • Polar Protic Solvents (e.g., alcohols): These solvents can form hydrogen bonds with both the amino and imino nitrogen atoms, potentially facilitating the proton transfer mechanism. They can stabilize the more polar tautomer.[1]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO can act as strong hydrogen-bond acceptors, interacting with the N-H proton and influencing the equilibrium.[6] The observation of distinct NMR signals for different tautomers in DMSO-d₆ suggests that the proton transfer is slow on the NMR timescale in this solvent.[4][7]

  • Nonpolar Solvents (e.g., Cyclohexane, Benzene): In these solvents, intramolecular hydrogen bonding and subtle dipole-dipole interactions become more dominant in determining tautomer stability.

Studies on related amidine systems have shown that hydrogen-bonding solvents can influence rotational barriers and chemical shifts, indicating strong solute-solvent interactions.[6] The barrier for proton transfer can be significantly lowered by solvent molecules that facilitate a concerted proton transfer mechanism.[8]

Quantitative Data and Spectroscopic Characterization

The study of tautomerism in this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR. The data obtained provides quantitative insights into the structure and relative populations of the coexisting tautomers.

Table 1: Selected Spectroscopic Data for N,N'-Diarylformamidine Derivatives

CompoundSubstituentSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Ref
1 2,6-dimethylDMSO-d₆8.22 (-N(H)-), 7.45 (-N=C(H)-), 2.07-2.31 (-CH₃)149.96, 146.63, 135.30, 128.65, 128.11, 126.46, 122.21, 18.89, 18.303160 (N-H), 1643, 1632 (C=N)[7]
2 2,6-diisopropylDMSO-d₆8.16 (-N(H)-), 7.49 (-N=C(H)-), 0.94-1.29 (-CH₃)149.80, 146.82, 140.00, 134.13, 127.77, 123.29, 122.74, 28.42, 27.942960 (C-H), 1662 (C=N)[7]
3 2,4,6-trimethylDMSO-d₆8.16 (-N(H)-), 7.41 (-N=C(H)-), 2.19 (-CH₃), 2.06 (-CH₃)149.79, 146.49, 135.03, 133.58, 128.93, 128.76, 128.51, 20.94, 18.353162 (N-H), 1633 (C=N)[7]
4 2,6-dichloroDMSO-d₆10.08, 9.32 (-N(H)-); 8.31, 7.73 (-N=C(H)-) (E/Z isomers)164.87, 160.10, 133.68, 132.31, 129.81, 129.67, 129.51, 129.02, 128.892844 (C-H), 1654 (C=N)[7]

Note: For compound 4, the presence of multiple signals for the formamidine protons (-N(H)- and -N=C(H)-) indicates the presence of E/Z isomers in addition to tautomerism.[7]

Experimental Protocols and Methodologies

A combination of synthesis, spectroscopy, and computational modeling is employed to fully characterize the tautomeric behavior of N,N'-diphenylformamidines.

Workflow cluster_main Experimental & Computational Workflow cluster_B_details Characterization Techniques A Synthesis of N,N'-Diarylformamidines B Structural & Spectroscopic Characterization A->B C Data Analysis B->C NMR NMR Spectroscopy (¹H, ¹³C) B->NMR UVVIS UV-Vis Spectroscopy B->UVVIS XRAY X-Ray Crystallography B->XRAY IR FT-IR Spectroscopy B->IR E Tautomeric Equilibrium Analysis C->E D Computational Modeling (DFT Calculations) D->C

Caption: Workflow for the study of tautomerism in formamidines.

Synthesis

N,N'-disubstituted formamidines are commonly synthesized by reacting the corresponding aniline derivatives with triethylorthoformate.

  • General Protocol: A mixture of the appropriately substituted aniline (2 equivalents) and triethylorthoformate (1 equivalent) is heated, often under reflux. The reaction progress can be monitored by observing the distillation of ethanol. After completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent like ethanol or toluene.[7]

NMR Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][9]

  • Instrumentation: Spectra are typically recorded on a 400 MHz or higher field spectrometer.[7]

  • Sample Preparation: Samples are dissolved in deuterated solvents, with DMSO-d₆ and CDCl₃ being common choices.[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[7]

  • Analysis: In cases of slow exchange on the NMR timescale, separate signals for each tautomer can be observed and integrated to determine their relative populations.[4] For fast exchange, an averaged spectrum is observed, and techniques like variable temperature (VT) NMR may be required to resolve the individual species.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study tautomerism.[2][10]

  • Instrumentation: A standard UV-Vis spectrophotometer is used.[7]

  • Sample Preparation: The compound is dissolved in various solvents of spectroscopic grade at a known concentration (e.g., 5 x 10⁻⁵ M).[10]

  • Analysis: Each tautomer may exhibit a distinct absorption maximum (λ_max).[11] By analyzing the spectra in different solvents, shifts in λ_max can be correlated with changes in the tautomeric equilibrium.[2][12] This technique is particularly useful for studying solvatochromic effects.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive atomic and molecular structure of a compound in the solid state.[13][14]

  • Methodology: A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured.[14] This data is used to calculate a three-dimensional electron density map, from which the positions of the atoms can be determined and the molecular structure refined.[13][15]

  • Application: This technique unambiguously identifies which tautomer is present in the crystalline solid, providing a crucial reference point for solution-state studies. It can also reveal details about intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomeric form.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for complementing experimental results.[8]

  • Methodology: The geometries of the different possible tautomers are optimized using a specific functional and basis set (e.g., B3LYP/6-311++G**).[8][16] The relative energies (Gibbs free energies) of the tautomers are calculated to predict their relative stabilities.[4] Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).[17]

  • Application: Computational methods can predict the most stable tautomer, estimate the energy barrier for the proton transfer reaction, and help in the assignment of spectroscopic signals.[8][18]

Conclusion and Outlook

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate balance of electronic substituent effects and solute-solvent interactions. Understanding this equilibrium is critical for predicting the chemical and physical properties of these compounds, which is of significant interest to researchers in materials science and drug development.

The combined application of advanced spectroscopic techniques like NMR and UV-Vis, definitive structural analysis by X-ray crystallography, and powerful computational modeling provides a robust framework for elucidating tautomeric behavior. Future research will likely focus on leveraging this understanding to design molecules with tailored properties by precisely controlling their tautomeric state through chemical modification and solvent selection.

References

N,N'-Diphenylformamidine: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for N,N'-Diphenylformamidine (CAS No. 622-15-1). The information is compiled from various Safety Data Sheets (SDS) and scientific literature to ensure a thorough understanding of its properties and potential hazards. This document is intended to support safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
CAS Number 622-15-1
Appearance White to yellowish crystalline powder[1]
Melting Point 136-139 °C (literature)
Boiling Point No data available
Density No data available
Solubility Soluble in water.[2]
Flash Point Not applicable
Autoignition Temperature No data available
Stability Stable under normal conditions. Moisture sensitive.[2]

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[2] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed

Signal Word: Warning

Precautionary Statements:

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. Most Safety Data Sheets state that the toxicological properties have not been fully investigated.[2] However, this compound belongs to the formamidine class of chemicals, which includes some pesticides. The toxicological information for this class can provide insights into its potential hazards.

General Formamidine Toxicity: Formamidine pesticides are known to act on the nervous system.[3][4] Their mechanism of action involves interaction with specific neurotransmitter receptors.

  • In Invertebrates (e.g., insects, mites): Formamidines are agonists of octopamine receptors .[1][5][6] Octopamine is an important neurotransmitter in invertebrates, analogous to norepinephrine in vertebrates.[1] Activation of these receptors can lead to hyperexcitation, disruption of normal behavior, and ultimately death.

  • In Vertebrates (e.g., mammals): Formamidines can act as agonists of α2-adrenergic receptors .[3][7] This can lead to a range of symptoms including central nervous system depression, bradycardia (slow heart rate), hypotension (low blood pressure), and hypothermia.[3]

Due to the lack of specific LD50 and LC50 data for this compound, it is prudent to handle this compound with care, assuming it may have toxic properties characteristic of the formamidine class.

Proposed Toxicological Signaling Pathway

The following diagram illustrates the proposed signaling pathway for formamidine toxicity, based on their known mechanisms of action in invertebrates and vertebrates.

Formamidine_Toxicity_Pathway cluster_invertebrate Invertebrate cluster_vertebrate Vertebrate Octopamine_R Octopamine Receptor Formamidine_inv->Octopamine_R Agonist G_protein_inv G-protein Octopamine_R->G_protein_inv Activates Adenylyl_cyclase_inv Adenylyl Cyclase G_protein_inv->Adenylyl_cyclase_inv Modulates cAMP_inv cAMP Adenylyl_cyclase_inv->cAMP_inv Produces PKA_inv Protein Kinase A cAMP_inv->PKA_inv Activates Cellular_response_inv Altered Neuronal Activity (Hyperexcitation) PKA_inv->Cellular_response_inv Phosphorylates targets leading to Toxicity_inv Toxicity Cellular_response_inv->Toxicity_inv Alpha2_AR α2-Adrenergic Receptor Formamidine_vert->Alpha2_AR Agonist G_protein_vert Gi-protein Alpha2_AR->G_protein_vert Activates Adenylyl_cyclase_vert Adenylyl Cyclase G_protein_vert->Adenylyl_cyclase_vert Inhibits cAMP_vert ↓ cAMP Adenylyl_cyclase_vert->cAMP_vert CNS_response CNS Depression, Bradycardia, Hypotension cAMP_vert->CNS_response Leads to Toxicity_vert Toxicity CNS_response->Toxicity_vert Formamidine This compound (as a Formamidine) Formamidine->Formamidine_inv Formamidine->Formamidine_vert

Caption: Proposed mechanism of formamidine toxicity in invertebrates and vertebrates.

Experimental Protocols

Specific experimental protocols for determining the safety data of this compound are not detailed in the available literature. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for chemical safety testing. Below are general descriptions of relevant protocols.

Determination of Physical-Chemical Properties
  • Melting Point: OECD Guideline 102 describes several methods for determining the melting point, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). The capillary method involves heating a small sample in a capillary tube and observing the temperature at which it melts.

  • Solubility in Water: OECD Guideline 105 details methods for determining the water solubility of substances. The column elution method or the flask method are commonly used. The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by concentration analysis.

Toxicological Testing
  • Acute Oral Toxicity (LD50): OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure with the use of a minimal number of animals. Animals are dosed at defined levels, and the outcome (survival or death) is used to determine the toxicity class and estimate the LD50.

  • In Vitro Skin Corrosion: OECD Guideline 431 uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin corrosion.

  • In Vitro Eye Irritation: OECD Guideline 492 utilizes a reconstituted human cornea-like epithelium model to identify chemicals that may cause serious eye damage.

The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical like this compound.

Acute_Toxicity_Workflow cluster_workflow General Acute Toxicity Assessment Workflow Start Test Substance: This compound PhysChem Characterize Physical/ Chemical Properties Start->PhysChem In_vitro_screening In Vitro Screening (e.g., cytotoxicity) PhysChem->In_vitro_screening Dose_range_finding Dose Range-Finding Study (in vivo, few animals) In_vitro_screening->Dose_range_finding Definitive_study Definitive Acute Toxicity Study (e.g., OECD 423) Dose_range_finding->Definitive_study Data_analysis Data Analysis and LD50 Estimation Definitive_study->Data_analysis Classification GHS Classification and Labeling Data_analysis->Classification End Safety Data Sheet Generation Classification->End

Caption: A generalized workflow for acute toxicity assessment of a chemical substance.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[2]

  • Storage: Keep in a dry place. Keep container tightly closed. Keep refrigerated. Store away from strong oxidizing agents.[2]

First-Aid and Fire-Fighting Measures

  • First-Aid:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

    • Ingestion: Clean mouth with water. Get medical attention.[2]

  • Fire-Fighting:

    • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, chemical foam.[2]

    • Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2]

Regulatory Information

This compound is listed on the inventories of Canada (DSL/NDSL), Europe (EINECS/ELINCS/NLP), Philippines (PICCS), Japan (ENCS), Japan (ISHL), Australia (AICS), China (IECSC), and Korea (KECL). It is not known to be regulated under California Proposition 65.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

In-depth Technical Guide to N,N'-Diphenylformamidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Diphenylformamidine, a versatile reagent in chemical synthesis, with a focus on its commercial availability, applications in the synthesis of bioactive compounds, and its relevance in studying cellular signaling pathways.

Commercial Availability and Specifications

This compound is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of key specifications from prominent suppliers.

SupplierPurityMelting Point (°C)Molecular Weight ( g/mol )CAS Number
Sigma-Aldrich98%136-139[1][2]196.25[1][2]622-15-1[1][2]
Lab Pro Inc.Min. 98.0% (GC,T)138[3]196.25[3]622-15-1[3]
Manchester Organics97%Not Specified196.248622-15-1[4]
Tokyo Chemical Industry (TCI)>98.0% (GC)138.0 - 141.0196.25622-15-1[5]
Santa Cruz BiotechnologyNot SpecifiedNot Specified196.25622-15-1[6]
Fisher Scientific (TCI America)98.0+%Not Specified196.25622-15-1[7]

Applications in Chemical Synthesis

This compound serves as a key reagent in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. Its utility is particularly notable in the preparation of 5-aminopyrazol-4-yl ketones and monomethine dyes.

Synthesis of 5-Aminopyrazol-4-yl Ketones

A prominent application of this compound is in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones. These compounds are valuable scaffolds in medicinal chemistry, with some derivatives showing potential as kinase inhibitors.

This protocol is adapted from the synthesis of a precursor to the p38 MAPK inhibitor, RO3201195.

Materials:

  • β-ketonitrile

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • A mixture of the appropriate β-ketonitrile (1.0 eq.) and this compound (1.1 eq.) in ethanol is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude intermediate is then treated with hydrazine hydrate (1.2 eq.) in ethanol.

  • The mixture is again subjected to microwave irradiation.

  • After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

Synthesis of Monomethine Dyes

This compound is also utilized in the preparation of monomethine dyes. These dyes are of interest for their applications in materials science and as fluorescent probes.

This protocol describes a general procedure for the synthesis of monomethine dyes using this compound.

Materials:

  • Active methylene compound (e.g., a quaternized heterocyclic salt with a reactive methyl group)

  • This compound

  • Anhydrous solvent (e.g., acetic anhydride, pyridine)

  • Base (e.g., triethylamine, piperidine)

Procedure:

  • The active methylene compound (1.0 eq.) and this compound (1.1 eq.) are dissolved in an anhydrous solvent.

  • A catalytic amount of a suitable base is added to the mixture.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The crude dye is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • The structure of the purified dye is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Role in Drug Discovery and Signaling Pathways

The synthetic versatility of this compound allows for the creation of molecules that can modulate cellular signaling pathways, which are critical targets in drug discovery. For instance, the synthesis of RO3201195, a p38 MAPK inhibitor, highlights the importance of this reagent in accessing biologically active compounds.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.

The diagram below illustrates the core components of the p38 MAPK signaling pathway and indicates the point of inhibition by a p38 MAPK inhibitor, such as one synthesized using this compound-derived intermediates.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response Inhibitor p38 MAPK Inhibitor (e.g., RO3201195) Inhibitor->p38_MAPK Microwave_Synthesis_Workflow Start Start: β-ketonitrile & This compound Microwave1 Microwave Irradiation (Step 1) Start->Microwave1 Intermediate Crude Intermediate Microwave1->Intermediate Hydrazine Add Hydrazine Hydrate Intermediate->Hydrazine Microwave2 Microwave Irradiation (Step 2) Hydrazine->Microwave2 Isolation Isolation & Purification Microwave2->Isolation Product Final Product: 5-Aminopyrazol-4-yl Ketone Isolation->Product

References

N,N'-Diphenylformamidine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation Pathways of N,N'-Diphenylformamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₃H₁₂N₂) is an organic compound belonging to the amidine family, characterized by the functional group RC(NR)NR₂. It exists as a white to off-white crystalline solid and is generally stable under ambient conditions.[1] This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceutical agents.[1] In the context of drug development and organic synthesis, a thorough understanding of a compound's stability and degradation profile is paramount.[2] Stability studies are essential to ensure the quality, safety, and efficacy of pharmaceutical products by identifying potential degradation products and establishing appropriate storage conditions and shelf-life.[2][3]

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. It is based on established principles of organic chemistry and data from structurally related compounds, offering a predictive framework for researchers. This document outlines the primary degradation routes, presents methodologies for stability testing, and provides a foundation for the development of stability-indicating analytical methods.

Physicochemical Properties and Stability

This compound is sparingly soluble in water but shows greater solubility in polar organic solvents like ethanol and dimethylformamide.[1] It should be stored in a cool, dry place, typically between 2-8°C, to maintain its integrity.[4] While generally stable, its amidine functional group is susceptible to degradation under specific environmental conditions, including the presence of moisture, strong acids or bases, oxidizing agents, and elevated temperatures.

2.1 Factors Influencing Stability

The degradation of this compound is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the amidine linkage.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions and may lead to thermal decomposition.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products through oxidative pathways.

  • Light: Although specific photostability data for this compound is limited, compounds with aromatic rings and amine functionalities can be susceptible to photodegradation.[6]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathways are predicted to be hydrolysis and oxidation.

3.1 Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for amidines.[7] The C=N double bond and the adjacent C-N single bond are susceptible to cleavage by water, a reaction that can be catalyzed by either acid or base.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the imine is protonated, which increases the electrophilicity of the central carbon atom. This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage results in the formation of formic acid and aniline.

  • Base-Catalyzed Hydrolysis: In an alkaline medium, a hydroxide ion directly attacks the electrophilic carbon atom of the formamidine group.[8] This also proceeds through a tetrahedral intermediate, which then collapses to yield a formate salt and aniline.

The overall hydrolytic degradation reaction can be summarized as:

C₆H₅NHCH=NC₆H₅ + H₂O → HCOOH (Formic Acid) + 2 C₆H₅NH₂ (Aniline)

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products DPF This compound FormicAcid Formic Acid / Formate DPF->FormicAcid Hydrolysis Aniline Aniline DPF->Aniline Hydrolysis H2O Water (H₂O) Condition Acid (H⁺) or Base (OH⁻)

Caption: Predicted hydrolytic degradation pathway of this compound.

3.2 Oxidative Degradation

Quantitative Data Summary

Specific quantitative stability data for this compound, such as degradation rate constants or activation energies, are not extensively reported in publicly available literature. The tables below are provided as templates for researchers to systematically record data from forced degradation studies.

Table 1: Summary of Hydrolytic Degradation Data

ConditionTime (hours)Initial Conc. (mg/mL)% DegradationMajor Degradants Identified
0.1 M HCl (60°C)0, 2, 4, 8, 24
0.1 M NaOH (60°C)0, 2, 4, 8, 24
Neutral (pH 7, 60°C)0, 2, 4, 8, 24

Table 2: Summary of Oxidative Degradation Data

ConditionTime (hours)Initial Conc. (mg/mL)% DegradationMajor Degradants Identified
3% H₂O₂ (RT)0, 2, 4, 8, 24
6% H₂O₂ (RT)0, 2, 4, 8, 24

Table 3: Summary of Thermal and Photolytic Degradation Data

ConditionDuration% DegradationPhysical Appearance ChangeMajor Degradants Identified
Solid State (80°C)7 days
Solution State (80°C)24 hours
Photolytic (ICH Q1B)1.2 million lux hours

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9] The following are generalized protocols for conducting such studies on this compound.

5.1 Materials and Equipment

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a UV/PDA detector and/or a Mass Spectrometer (LC-MS)[10][11]

  • Stability chambers (temperature, humidity, and light controlled)

  • Volumetric flasks, pipettes, and vials

5.2 Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

5.3 Hydrolytic Degradation Protocol

  • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water.

  • Incubate all three solutions in a water bath or oven at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or LC-MS method.

5.4 Oxidative Degradation Protocol

  • Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Analyze the samples immediately by HPLC or LC-MS.

5.5 Thermal Degradation Protocol

  • Solid State: Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it at 60-80°C for 24 hours.

  • After the exposure period, dissolve the solid sample or dilute the solution sample and analyze by HPLC or LC-MS.

5.6 Photostability Protocol

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the light-exposed and dark control samples by HPLC or LC-MS.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stressing) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal (Solid/Solution, 80°C) stock->therm photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability- Indicating Method (HPLC, LC-MS) sampling->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: General workflow for forced degradation studies.

5.7 Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[11]

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10][11]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector can be used to check for peak purity. Mass spectrometry provides mass information for the identification of degradants.

Conclusion

This compound, while stable under standard storage conditions, is susceptible to degradation, primarily through hydrolysis and oxidation. The principal degradation pathway is hydrolysis, which is catalyzed by both acidic and basic conditions and leads to the formation of formic acid (or formate) and aniline. A comprehensive understanding of these degradation pathways, achieved through systematic forced degradation studies, is critical for professionals in drug development and chemical synthesis. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for evaluating the stability of this compound, ensuring the development of safe, effective, and high-quality products.

References

Methodological & Application

Application Notes and Protocols: N,N'-Diphenylformamidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N,N'-Diphenylformamidine as a versatile building block in the synthesis of various heterocyclic compounds, including pyrimidines and imidazoles.

Synthesis of Pyrimidine Derivatives

This compound serves as a valuable one-carbon synthon, providing a reactive imine carbon for the construction of the pyrimidine ring. It readily reacts with compounds containing an active methylene group and a suitable functional group for cyclization, such as β-ketoesters, to form substituted pyrimidines.

Application Note: Synthesis of 4-Anilino-6-hydroxy-2-phenylpyrimidine

The reaction of this compound with ethyl benzoylacetate is a key method for the synthesis of 4-anilino-6-hydroxy-2-phenylpyrimidine. This reaction proceeds via an initial condensation followed by an intramolecular cyclization. The phenylamino substituent at the 4-position is derived directly from the this compound reagent.

Reaction Scheme:

G cluster_0 Reaction This compound This compound Product 4-Anilino-6-hydroxy-2-phenylpyrimidine This compound->Product + Ethyl_benzoylacetate Ethyl benzoylacetate Ethyl_benzoylacetate->Product +

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-Anilino-6-hydroxy-2-phenylpyrimidine

Materials:

  • This compound

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve this compound (1.96 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data:

ProductReactant 1Reactant 2SolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)
4-Anilino-6-hydroxy-2-phenylpyrimidineThis compoundEthyl benzoylacetateEthanolSodium ethoxideReflux4-6~75-85

Synthesis of Imidazole Derivatives

This compound can be utilized in the construction of the imidazole ring. A notable application involves its reaction with α-amino ketones or their precursors, where it provides the C2 carbon and one of the nitrogen atoms of the imidazole ring.

Application Note: Synthesis of N,2-Diphenyl-1H-imidazol-4-amine

The reaction between this compound and aminoacetonitrile hydrochloride provides a route to N,2-diphenyl-1H-imidazol-4-amine. This synthesis involves the initial formation of a formamidine intermediate with aminoacetonitrile, followed by cyclization.

Reaction Workflow:

G cluster_0 Imidazole Synthesis Workflow A Start: this compound + Aminoacetonitrile HCl B Intermediate Formation A->B C Cyclization B->C D Product: N,2-Diphenyl-1H-imidazol-4-amine C->D

Caption: Workflow for imidazole synthesis.

Experimental Protocol: Synthesis of N,2-Diphenyl-1H-imidazol-4-amine

Materials:

  • This compound

  • Aminoacetonitrile hydrochloride

  • Pyridine

  • Dimethylformamide (DMF)

Procedure:

  • Suspend aminoacetonitrile hydrochloride (0.93 g, 10 mmol) in pyridine (20 mL).

  • Add this compound (1.96 g, 10 mmol) to the suspension.

  • Heat the mixture at 100-110 °C for 8-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductReactant 1Reactant 2SolventBaseTemp. (°C)Time (h)Yield (%)
N,2-Diphenyl-1H-imidazol-4-amineThis compoundAminoacetonitrile HClPyridinePyridine100-1108-10~60-70

Synthesis of Triazine Derivatives

While less common, this compound can be a precursor for the synthesis of certain triazine derivatives. These reactions often involve cyclocondensation with other nitrogen-containing synthons. One conceptual pathway involves the reaction with a guanidine derivative to form a 2,4-dianilino-1,3,5-triazine.

Application Note: Conceptual Pathway to 2,4-Dianilino-1,3,5-triazines

Theoretically, this compound can react with a suitable C-N-N synthon, such as a substituted guanidine, to form a triazine ring. The anilino groups would originate from the diphenylformamidine. This approach offers a potential route to symmetrically substituted anilino triazines.

Logical Relationship:

G cluster_0 Triazine Synthesis Logic Reactants This compound + C-N-N Synthon Process Cyclocondensation Reactants->Process Product 2,4-Dianilino-1,3,5-triazine Process->Product

Caption: Logical flow for triazine synthesis.

Experimental Protocol: General Procedure for 2,4-Dianilino-1,3,5-triazine Synthesis

Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium hydride

  • High-boiling solvent (e.g., diglyme)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (0.48 g, 20 mmol) in dry diglyme (20 mL).

  • Add guanidine hydrochloride (0.96 g, 10 mmol) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add this compound (3.92 g, 20 mmol) to the reaction mixture.

  • Heat the mixture to 150-160 °C and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and cautiously quench with methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Exemplary):

ProductReactant 1Reactant 2SolventBaseTemp. (°C)Time (h)Yield (%)
2,4-Dianilino-1,3,5-triazineThis compoundGuanidine HClDiglymeSodium hydride150-16012-16~40-50

Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions and substrate reactivity. Appropriate safety precautions should be taken when handling all chemicals.

N,N'-Diphenylformamidine: A Versatile Reagent for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Diphenylformamidine serves as a valuable N-C-N synthon in the construction of the pyrimidine core, a heterocyclic scaffold of significant importance in medicinal chemistry and drug development. The pyrimidine ring is a fundamental component of numerous biologically active molecules, including antiviral, antitumor, and antibacterial agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives utilizing this compound as a key reagent. The primary synthetic strategy involves the cyclocondensation of this compound with various 1,3-dicarbonyl compounds and their synthetic equivalents.

Principle of the Reaction

The synthesis of the pyrimidine ring using this compound is typically achieved through a condensation reaction with a three-carbon component possessing electrophilic sites at the 1 and 3 positions. This is a classic approach to pyrimidine synthesis, often referred to as the Pinner synthesis when an amidine is reacted with a β-keto ester or a similar 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a vinylogous amide intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Applications in Pyrimidine Synthesis

This compound is a versatile reagent for the synthesis of a variety of substituted pyrimidines. By selecting the appropriate 1,3-dicarbonyl compound, a wide range of functional groups can be introduced at the 4, 5, and 6 positions of the pyrimidine ring. This allows for the generation of diverse chemical libraries for screening in drug discovery programs.

Key Applications Include:

  • Synthesis of 2-Phenylpyrimidines: The use of this compound directly installs a phenyl group at the 2-position of the pyrimidine ring.

  • Access to Polysubstituted Pyrimidines: Reaction with substituted β-ketoesters, β-diketones, and other activated methylene compounds enables the synthesis of highly functionalized pyrimidine derivatives.

  • Multicomponent Reactions: this compound can be employed in one-pot, multicomponent reactions, offering an efficient and atom-economical approach to complex pyrimidine structures.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrimidine derivatives using this compound.

Protocol 1: General Procedure for the Synthesis of 2-Phenyl-4,6-disubstituted Pyrimidines from β-Diketones

This protocol describes the reaction of this compound with a generic β-diketone, such as acetylacetone, to yield a 2-phenyl-4,6-dimethylpyrimidine.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add acetylacetone (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
This compoundAcetylacetoneSodium EthoxideEthanol4-675-85General Protocol
Protocol 2: Synthesis of 2-Phenyl-4-hydroxy-6-methylpyrimidine from Ethyl Acetoacetate

This protocol details the synthesis of a 4-hydroxypyrimidine derivative by reacting this compound with a β-keto ester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium metal or Sodium ethoxide

  • Anhydrous ethanol

  • Acetic acid (for workup)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere, or use commercially available sodium ethoxide.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and stir until dissolved.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with glacial acetic acid.

  • The product will precipitate from the solution. Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-phenyl-4-hydroxy-6-methylpyrimidine.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
This compoundEthyl AcetoacetateSodium EthoxideEthanol6-870-80General Protocol

Reaction Mechanism and Workflow

The general mechanism for the Pinner-type synthesis of pyrimidines from this compound and a 1,3-dicarbonyl compound is depicted below. The reaction is initiated by the nucleophilic attack of the enolate of the 1,3-dicarbonyl compound on the amidine, followed by cyclization and elimination of aniline and water to form the aromatic pyrimidine ring.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Amidine N,N'-Diphenyl- formamidine Addition Nucleophilic Addition Amidine->Addition Dicarbonyl 1,3-Dicarbonyl Compound Enolate Enolate Formation Dicarbonyl->Enolate Base Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Elimination Elimination of Aniline & Water Cyclization->Elimination Pyrimidine Substituted Pyrimidine Elimination->Pyrimidine

General reaction pathway for pyrimidine synthesis.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrimidines using this compound.

Experimental_Workflow Start Start Reactants Mix this compound, 1,3-Dicarbonyl Compound, Base, and Solvent Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Neutralize, and Isolate Crude Product Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Experimental workflow for pyrimidine synthesis.

Troubleshooting and Optimization

  • Low Yields: Ensure anhydrous conditions, as moisture can hydrolyze the reagents and intermediates. The purity of the this compound and the 1,3-dicarbonyl compound is crucial. The choice of base and solvent may also need optimization for specific substrates.

  • Side Reactions: In some cases, self-condensation of the 1,3-dicarbonyl compound can occur. Adjusting the reaction temperature or the rate of addition of the dicarbonyl compound may mitigate this.

  • Difficult Purification: If the product is difficult to crystallize, column chromatography is the recommended purification method. A range of solvent systems should be screened to achieve optimal separation.

Conclusion

This compound is a readily accessible and effective reagent for the synthesis of 2-phenyl-substituted pyrimidines. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of diverse pyrimidine libraries. The versatility of the reaction with various 1,3-dicarbonyl compounds makes it a valuable tool in the field of medicinal chemistry and drug discovery.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.

References

Synthesis of 5-Aminopyrazol-4-yl Ketones via N,N'-Diphenylformamidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aminopyrazol-4-yl ketones, a privileged scaffold in medicinal chemistry, utilizing N,N'-diphenylformamidine. This synthetic strategy offers an efficient, often microwave-assisted, route to these valuable compounds, which are known for their potential as kinase inhibitors, particularly targeting p38 MAP kinase.

Introduction

5-Aminopyrazol-4-yl ketones are key heterocyclic motifs found in a variety of biologically active molecules. Their structural features allow for diverse functionalization, making them attractive templates for the design of novel therapeutic agents. Notably, certain derivatives have demonstrated potent and selective inhibition of p38 mitogen-activated protein kinase (MAPK), a crucial enzyme in the inflammatory signaling cascade.[1] The synthetic pathway detailed herein involves a two-step process: a condensation reaction between a β-ketonitrile and this compound to form a reactive intermediate, followed by a cyclocondensation reaction with a hydrazine to construct the pyrazole ring. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to rapid and efficient production of the target compounds.[1]

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: General two-step synthesis of 5-aminopyrazol-4-yl ketones.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general framework for the synthesis. Optimization may be required for specific substrates.

Protocol 1: Synthesis of the Enaminonitrile Intermediate

This procedure describes the condensation of a β-ketonitrile with this compound.

Materials:

  • β-Ketonitrile (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the β-ketonitrile and this compound.

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture containing the enaminonitrile intermediate is typically used directly in the next step without further purification.

Protocol 2: Synthesis of 5-Aminopyrazol-4-yl Ketone

This procedure details the cyclocondensation of the in situ generated enaminonitrile intermediate with a hydrazine.

Materials:

  • Reaction mixture from Protocol 1

  • Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 eq)

  • Ethanol or other suitable solvent

  • Microwave reactor vials

Procedure:

  • To the crude reaction mixture from Protocol 1, add the selected hydrazine and a suitable solvent such as ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-40 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5-aminopyrazol-4-yl ketone.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

The following tables summarize representative data for the synthesis of a series of 5-aminopyrazol-4-yl ketones.

Entry β-Ketonitrile (Ar) Hydrazine (R) Product Yield (%) m.p. (°C)
1PhenylPhenyl5-Amino-1-phenyl-4-benzoylpyrazole75158-160
24-ChlorophenylPhenyl5-Amino-1-phenyl-4-(4-chlorobenzoyl)pyrazole72175-177
34-MethoxyphenylPhenyl5-Amino-1-phenyl-4-(4-methoxybenzoyl)pyrazole81162-164
4Phenyl4-Fluorophenyl5-Amino-1-(4-fluorophenyl)-4-benzoylpyrazole78166-168
54-Chlorophenyl4-Fluorophenyl5-Amino-1-(4-fluorophenyl)-4-(4-chlorobenzoyl)pyrazole74182-184

Table 1: Synthesis of various 5-aminopyrazol-4-yl ketones.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Product 1 7.20-7.80 (m, 15H), 5.80 (s, 2H)188.2, 152.1, 140.5, 138.2, 131.8, 129.5, 129.1, 128.8, 128.5, 125.3, 119.8, 108.5326.1 [M+H]⁺
Product 4 7.10-7.80 (m, 14H), 5.82 (s, 2H)188.1, 162.5 (d, J=248 Hz), 152.3, 138.3, 136.1, 131.9, 129.5, 128.8, 121.5 (d, J=8 Hz), 116.2 (d, J=23 Hz), 108.3344.1 [M+H]⁺

Table 2: Spectroscopic and spectrometric data for selected products.

Application in Drug Discovery: p38 MAPK Inhibition

5-Aminopyrazol-4-yl ketones have emerged as potent inhibitors of p38 MAPK, a key kinase involved in the cellular response to stress and inflammation.[1] The p38 MAPK signaling pathway is a three-tiered cascade that plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3][4] Inhibition of this pathway is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

The general workflow for the application of these synthesized compounds in a drug discovery context is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Development Synthesis Synthesis of 5-Aminopyrazol-4-yl Ketone Library HTS High-Throughput Screening (p38 MAPK Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the development of 5-aminopyrazol-4-yl ketone-based inhibitors.

The synthesized compounds can be screened for their inhibitory activity against p38 MAPK using in vitro kinase assays. Promising "hits" can then be further optimized through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

p38 MAPK Signaling Pathway

The following diagram illustrates the key components of the p38 MAPK signaling cascade, which is a primary target for the synthesized 5-aminopyrazol-4-yl ketones.

G Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1, MEKKs) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Downstream Downstream Effectors (e.g., MAPKAPK2, ATF2, CREB) p38->Downstream Inhibitor 5-Aminopyrazol-4-yl Ketone Inhibitor->p38 Inhibition Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Extracellular stress signals activate a cascade of upstream kinases (MAP3Ks and MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream substrates, leading to diverse cellular responses. The 5-aminopyrazol-4-yl ketones act by inhibiting the kinase activity of p38, thereby blocking the downstream signaling events.

Conclusion

The synthesis of 5-aminopyrazol-4-yl ketones using this compound offers a versatile and efficient method for accessing a class of compounds with significant therapeutic potential. The use of microwave assistance can further enhance the speed and efficiency of this synthetic route. These compounds serve as valuable scaffolds for the development of kinase inhibitors, particularly for targeting the p38 MAPK pathway, and hold promise for the treatment of various inflammatory diseases. The protocols and data presented here provide a solid foundation for researchers in their efforts to synthesize and evaluate novel 5-aminopyrazol-4-yl ketone derivatives.

References

Application Notes and Protocols: N,N'-Diphenylformamidine in the Preparation of Monomethine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethine cyanine dyes are a class of fluorescent molecules characterized by two heterocyclic nuclei linked by a single methine bridge. These dyes are of significant interest in biomedical research and diagnostics due to their applications as fluorescent probes for nucleic acids, potential anticancer agents, and photosensitizers. Their photophysical properties, such as absorption and emission wavelengths, are tunable by modifying the heterocyclic systems. A versatile method for the synthesis of the methine bridge involves the use of N,N'-diphenylformamidine. This document provides detailed protocols and application notes for the synthesis of monomethine dyes utilizing this reagent.

The synthesis of monomethine dyes using this compound is typically a two-step process. The first step involves the reaction of a heterocyclic quaternary salt containing an active methyl group with this compound to form an anilinovinyl intermediate. This intermediate is then reacted with a second equivalent of a heterocyclic quaternary salt (which can be the same as or different from the first) to yield the final monomethine dye.

Quantitative Data Summary

The photophysical properties of monomethine dyes are crucial for their application. Below is a summary of the properties for a representative symmetrical monomethine dye, 1,1'-diethyl-2,2'-cyanine iodide, which can be synthesized using the described methods.

PropertyValueReference
Chemical Formula C₂₃H₂₃IN₂
Molecular Weight 454.35 g/mol
Appearance Golden to dark red crystalline powder[1]
λmax (Absorption) 524 nm (in ethanol)[1][2]
Molar Absorptivity (ε) 54,000 L·mol⁻¹·cm⁻¹ (at 524 nm in ethanol)[1][2]
λmax (Emission) Not typically fluorescent (low quantum yield)[2]
Fluorescence Quantum Yield (Φ) ~0.001[2]
Melting Point 273 °C (decomposes)
Solubility Soluble in dimethyl sulfoxide (up to 10 mM)[3]

Experimental Protocols

Note: The following protocols are generalized procedures based on established principles of cyanine dye synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific heterocyclic systems.

Protocol 1: Synthesis of a Symmetrical Monomethine Dye

This protocol outlines the synthesis of a symmetrical monomethine dye, using 1-ethyl-2-methylquinolinium iodide as a representative heterocyclic quaternary salt.

Step 1: Synthesis of the Anilinovinyl Intermediate

  • Reactants:

    • 1-ethyl-2-methylquinolinium iodide (1 equivalent)

    • This compound (1.1 equivalents)

    • Acetic anhydride (solvent)

    • Pyridine (catalyst)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2-methylquinolinium iodide and this compound in acetic anhydride. b. Add a catalytic amount of pyridine to the mixture. c. Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, allow the mixture to cool to room temperature. e. Precipitate the anilinovinyl intermediate by adding diethyl ether to the reaction mixture. f. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Symmetrical Monomethine Dye

  • Reactants:

    • Anilinovinyl intermediate from Step 1 (1 equivalent)

    • 1-ethyl-2-methylquinolinium iodide (1 equivalent)

    • Pyridine (solvent and catalyst)

  • Procedure: a. In a round-bottom flask, dissolve the anilinovinyl intermediate and 1-ethyl-2-methylquinolinium iodide in pyridine. b. Heat the mixture to reflux and maintain for 1-2 hours. The formation of the intensely colored dye indicates the progress of the reaction. c. Cool the reaction mixture to room temperature. d. Precipitate the crude dye by adding diethyl ether. e. Collect the crude product by filtration. f. Purify the dye by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as colored crystals.

Visualizations

G General Reaction Scheme for Monomethine Dye Synthesis cluster_step1 Step 1: Formation of Anilinovinyl Intermediate cluster_step2 Step 2: Condensation to form Monomethine Dye QS1 Heterocyclic Quaternary Salt (with active methyl group) Intermediate Anilinovinyl Intermediate QS1->Intermediate + this compound (Acetic Anhydride, Heat) Intermediate2 Anilinovinyl Intermediate DPF This compound DPF->Intermediate Aniline Aniline (byproduct) Intermediate->Aniline Dye Symmetrical Monomethine Dye Intermediate2->Dye + Heterocyclic Quaternary Salt (Pyridine, Heat) QS2 Heterocyclic Quaternary Salt QS2->Dye Aniline2 Aniline (byproduct) Dye->Aniline2

Caption: Reaction pathway for the synthesis of a symmetrical monomethine dye.

G Experimental Workflow for Monomethine Dye Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis QS Heterocyclic Quaternary Salt Reaction1 Step 1: Reaction (Reflux) QS->Reaction1 DPF This compound DPF->Reaction1 Solvents Solvents & Catalysts (Acetic Anhydride, Pyridine) Solvents->Reaction1 Precipitation1 Step 1: Precipitation (Diethyl Ether) Reaction1->Precipitation1 Filtration1 Step 1: Filtration & Drying Precipitation1->Filtration1 Reaction2 Step 2: Reaction (Reflux) Filtration1->Reaction2 Precipitation2 Step 2: Precipitation (Diethyl Ether) Reaction2->Precipitation2 Filtration2 Filtration Precipitation2->Filtration2 Recrystallization Recrystallization (e.g., Ethanol) Filtration2->Recrystallization FinalProduct Pure Monomethine Dye Recrystallization->FinalProduct Analysis Characterization (Spectroscopy, etc.) FinalProduct->Analysis

Caption: Workflow from reactants to the purified monomethine dye.

References

Application Notes and Protocols: Reaction of N,N'-Diphenylformamidine with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenylformamidine is a versatile reagent in organic synthesis, frequently employed as a building block for the construction of various heterocyclic systems. Its reaction with active methylene compounds provides a straightforward route to enamines and substituted vinyl compounds, which are valuable intermediates in medicinal chemistry and materials science. This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this transformation.

The core reaction involves the condensation of this compound with a compound possessing a methylene group activated by two electron-withdrawing groups (e.g., -CN, -COOR, -COR). This process is analogous to the Knoevenagel condensation, where the formamidine acts as an aldehyde equivalent.

Reaction Mechanism

The reaction between this compound and an active methylene compound typically proceeds through a nucleophilic addition-elimination mechanism.

  • Deprotonation: In the presence of a base, the active methylene compound is deprotonated to form a resonance-stabilized carbanion (enolate). The choice of base is crucial and depends on the acidity of the active methylene compound.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon atom of the formamidine.

  • Proton Transfer: A proton transfer step occurs, leading to a tetrahedral intermediate.

  • Elimination: The intermediate then eliminates a molecule of aniline to form the enamine product, which is often stabilized by conjugation with the electron-withdrawing groups.

The overall reaction can be driven to completion by the removal of the aniline byproduct, although in many cases the reaction proceeds efficiently without this measure.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with common active methylene compounds. Optimization of reaction conditions (temperature, solvent, and catalyst) may be necessary for specific substrates.

Protocol 1: Reaction with Malononitrile

Objective: Synthesis of 2-cyano-3-(phenylamino)acrylonitrile.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in anhydrous ethanol.

  • While stirring, add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Reaction with Ethyl Cyanoacetate

Objective: Synthesis of ethyl 2-cyano-3-(phenylamino)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine or another suitable base

  • Toluene or another suitable solvent

  • Dean-Stark apparatus (optional)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a suitable solvent such as toluene. For reactions where the removal of aniline is desired to drive the equilibrium, a Dean-Stark apparatus can be used.

  • Add a catalytic amount of a base, such as piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining base and aniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Reactant 1Reactant 2ProductCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundMalononitrile2-cyano-3-(phenylamino)acrylonitrileSodium ethoxide/EthanolReflux2-685-95
This compoundEthyl CyanoacetateEthyl 2-cyano-3-(phenylamino)acrylatePiperidine/TolueneReflux4-870-85
This compoundDiethyl MalonateDiethyl 2-((phenylamino)methylene)malonateSodium ethoxide/EthanolReflux6-1260-75

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism Workflow

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amidine This compound Attack Nucleophilic Attack Amidine->Attack Methylene Active Methylene Compound Deprotonation Deprotonation (Base) Methylene->Deprotonation Deprotonation->Attack Carbanion ProtonTransfer Proton Transfer Attack->ProtonTransfer Elimination Elimination of Aniline ProtonTransfer->Elimination Product Enamine Product Elimination->Product Byproduct Aniline Elimination->Byproduct

Caption: General workflow of the reaction mechanism.

Experimental Workflow for Synthesis

ExperimentalWorkflow start Start reactants Combine this compound, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst (Base) reactants->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Work-up: - Cool to RT - Filter or Extract reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the synthesis.

Applications in Drug Development and Heterocyclic Synthesis

The enamine products derived from the reaction of this compound with active methylene compounds are versatile intermediates.

  • Synthesis of Pyrimidines: The resulting enamines can react with various reagents to form substituted pyrimidines, a core structure in many pharmaceuticals. For instance, condensation with amidines or guanidine can lead to the formation of the pyrimidine ring.

  • Synthesis of Pyridines: These intermediates can also be utilized in the synthesis of highly substituted pyridines through various cyclization strategies.

  • Precursors for Bioactive Molecules: The functional groups present in the enamine products, such as the cyano and ester groups, can be further manipulated to introduce diverse functionalities, leading to the synthesis of libraries of compounds for biological screening.

The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it a valuable tool in the arsenal of synthetic chemists in the pharmaceutical industry.

N,N'-Diphenylformamidine: A Versatile Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N'-Diphenylformamidine has emerged as a valuable reagent in organic synthesis, primarily serving as a formylating agent for activated methylene compounds. Its application is particularly notable in the construction of heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the synthesis of precursors for kinase inhibitors and the preparation of functionalized dyes.

Application Note 1: Synthesis of 5-Aminopyrazol-4-yl Ketones as Precursors for p38 MAPK Inhibitors

This compound is a key reagent in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles. This transformation is a crucial step in the preparation of various pharmacologically active compounds, including the p38 MAPK inhibitor RO3201195, which has been studied in the context of Werner syndrome. The reaction proceeds via an initial formylation of the β-ketonitrile, followed by a cyclocondensation with a hydrazine derivative.

Reaction Scheme:

Caption: General workflow for the synthesis of 5-aminopyrazol-4-yl ketones.

Table 1: Synthesis of 5-Aminopyrazol-4-yl Ketones using this compound

β-Ketonitrile SubstrateHydrazine SubstrateProductYield (%)Reference
3-Methoxybenzonitrile4-Fluorophenylhydrazine5-Amino-1-(4-fluorophenyl)-4-(3-methoxybenzoyl)pyrazoleNot Specified[1](--INVALID-LINK--)
3-Oxo-3-phenylpropanenitrilePhenylhydrazine5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileHigh[2](--INVALID-LINK--)
Experimental Protocol: Microwave-Assisted Synthesis of 5-Amino-1-(4-fluorophenyl)-4-(3-methoxybenzoyl)pyrazole

This protocol is adapted from the procedure described by Bagley et al.[1](--INVALID-LINK--).

Materials:

  • 3-Methoxybenzonitrile

  • This compound

  • 4-Fluorophenylhydrazine hydrochloride

  • Suitable solvent (e.g., DMF or EtOH)

  • Microwave reactor

Procedure:

  • A mixture of the β-ketonitrile (e.g., 3-methoxybenzonitrile) and this compound is subjected to microwave irradiation to form the intermediate enaminonitrile.

  • Following the initial formylation, the hydrazine (e.g., 4-fluorophenylhydrazine) is added to the reaction mixture.

  • The mixture is then subjected to a second round of microwave irradiation to facilitate the heterocyclocondensation.

  • After cooling, the reaction mixture is worked up using standard procedures, which may include aqueous extraction and purification by column chromatography to afford the desired 5-aminopyrazol-4-yl ketone.

Application Note 2: Formylation of C-H Acidic Heterocycles for the Synthesis of Merocyanine Dyes

This compound serves as an effective formylating agent for C-H acidic heterocycles, such as barbituric acid and its derivatives, as well as 4-alkyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles. This reaction is instrumental in the synthesis of monomethine and dimethine merocyanine dyes, which have applications in materials science. The formylation introduces a reactive methylene group that can be further condensed with other reagents to extend the chromophore system.

Reaction Scheme:

Caption: Synthesis of dimethine merocyanine dyes from barbituric acid.

Table 2: Formylation of C-H Acidic Heterocycles with this compound

C-H Acidic SubstrateProduct of FormylationSubsequent ReactionFinal ProductYield (%)Reference
Barbituric acid5-(Anilinomethylene)barbituric acidCondensation with 4-picolinium saltsDimethine merocyanine dyeNot Specified[2](--INVALID-LINK--)
4-Alkyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile5-(Anilinomethylene)-4-cyano-2,6-dioxo-1,2,5,6-tetrahydropyridineCondensation with 4-picolinium saltsDimethine merocyanine dyeNot Specified[2](--INVALID-LINK--)
Experimental Protocol: Formylation of Barbituric Acid and Synthesis of a Dimethine Dye

This protocol is based on the work of Würthner et al.[2](--INVALID-LINK--).

Materials:

  • Barbituric acid

  • This compound

  • Acetic anhydride

  • 4-Picolinium salt

  • Suitable solvent (e.g., pyridine)

Procedure:

Step 1: Formylation of Barbituric Acid

  • A mixture of barbituric acid and this compound is heated in acetic anhydride.

  • The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the product, 5-(anilinomethylene)barbituric acid, is isolated, typically by filtration and washing with a suitable solvent.

Step 2: Synthesis of the Dimethine Dye

  • The 5-(anilinomethylene)barbituric acid intermediate is dissolved in a suitable solvent such as pyridine.

  • A 4-picolinium salt is added to the solution.

  • The reaction mixture is heated to reflux and stirred for a specified period.

  • After cooling, the dimethine dye product is isolated by filtration, washed, and dried.

Logical Workflow for Utilizing this compound as a Formylating Agent

The decision to use this compound as a formylating agent is guided by the nature of the substrate. It is particularly effective for compounds with activated methylene groups. The general workflow is as follows:

Caption: Decision workflow for the application of this compound.

Conclusion

This compound is a potent formylating agent for a range of activated methylene compounds, enabling the efficient synthesis of valuable heterocyclic structures. The microwave-assisted protocols offer a rapid and efficient route to 5-aminopyrazol-4-yl ketones, which are key intermediates in drug discovery. Furthermore, its utility in the formylation of C-H acidic heterocycles provides access to functionalized dyes with potential applications in materials science. The provided protocols and workflows serve as a guide for researchers in academia and industry to harness the synthetic potential of this versatile reagent.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the efficient synthesis of biologically relevant heterocyclic compounds, including quinazolines, pyrimidines, and 1,3,5-triazines, utilizing N,N'-Diphenylformamidine under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.

Synthesis of 4-Anilinoquinazolines

This compound serves as an excellent precursor for the anilino moiety in the synthesis of 4-anilinoquinazolines, a scaffold found in numerous kinase inhibitors. The following protocol describes a two-step, one-pot microwave-assisted synthesis from anthranilic acid.

Reaction Scheme:

A plausible reaction pathway involves the initial formation of a 2,3-dihydroquinazolin-4(3H)-one intermediate from anthranilic acid and a suitable one-carbon synthon, followed by conversion to a 4-chloroquinazoline, and subsequent nucleophilic substitution with the aniline generated in situ from the hydrolysis of this compound or by direct reaction. A more direct, albeit less commonly documented, approach involves the direct condensation of anthranilic acid with this compound. For the purpose of a detailed protocol, a well-established two-step sequence adapted for microwave synthesis is presented.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-4-anilinoquinazolines

This protocol is adapted from established methods of quinazoline synthesis and nucleophilic aromatic substitution under microwave irradiation.

Step 1: Synthesis of 4-Chloroquinazoline Intermediate

  • In a 10 mL microwave vial, combine anthranilic acid (1 mmol), triethyl orthoformate (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • To the crude 2,3-dihydroquinazolin-4(3H)-one, add phosphorus oxychloride (3 mL) and a catalytic amount of N,N-dimethylaniline (2 drops).

  • Seal the vial and irradiate at 100°C for 15 minutes.

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.

Step 2: Synthesis of 4-Anilinoquinazoline

  • To the crude 4-chloroquinazoline in a 10 mL microwave vial, add this compound (1.2 mmol) and 2-propanol (5 mL).

  • Seal the vial and irradiate at a temperature of 100°C for 20 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 4-anilinoquinazoline.

Quantitative Data Summary

The following table summarizes typical results for the nucleophilic substitution step in the synthesis of N-aryl-4-aminoquinazolines under microwave irradiation, demonstrating the efficiency of this method.

EntryAmineProductMicrowave Power (W)Time (min)Yield (%)
1AnilineN-phenylquinazolin-4-amine602092
24-MethylanilineN-(p-tolyl)quinazolin-4-amine602095
34-MethoxyanilineN-(4-methoxyphenyl)quinazolin-4-amine602096
44-ChloroanilineN-(4-chlorophenyl)quinazolin-4-amine602094

Diagram of the Experimental Workflow

G cluster_step1 Step 1: 4-Chloroquinazoline Synthesis cluster_step2 Step 2: Anilinoquinazoline Synthesis A1 Anthranilic Acid + Triethyl Orthoformate B1 Microwave Irradiation (120°C, 10 min) A1->B1 C1 Add POCl3 + N,N-dimethylaniline B1->C1 D1 Microwave Irradiation (100°C, 15 min) C1->D1 E1 Workup and Isolation D1->E1 F1 4-Chloroquinazoline E1->F1 A2 4-Chloroquinazoline + This compound F1->A2 B2 Microwave Irradiation (100°C, 20 min) A2->B2 C2 Purification B2->C2 D2 4-Anilinoquinazoline C2->D2

Caption: Workflow for the two-step synthesis of 4-anilinoquinazolines.

Synthesis of 2-Anilinopyrimidines

This protocol outlines the synthesis of 2-anilinopyrimidines, another important class of kinase inhibitors, via a microwave-assisted nucleophilic aromatic substitution reaction.

Reaction Scheme:

The reaction proceeds through the displacement of a suitable leaving group (e.g., chlorine) on the pyrimidine ring by an aniline, which can be sourced from this compound.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Anilinopyrimidines

This protocol is based on the reaction of 2-chloropyrimidines with anilines under microwave irradiation.[1]

  • In a 10 mL microwave vial, combine 2-chloro-4,6-dimethylpyrimidine (1 mmol), this compound (1.2 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 10 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-anilinopyrimidine derivative.

Quantitative Data Summary

The following table presents data for the synthesis of various 2-anilinopyrimidine derivatives under microwave irradiation.[1]

EntryAniline DerivativeProductTime (min)Yield (%)
1Aniline4,6-Dimethyl-N-phenylpyrimidin-2-amine1085
24-FluoroanilineN-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine1088
34-Trifluoromethylaniline4,6-Dimethyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine1087
4BenzylamineN-Benzyl-4,6-dimethylpyrimidin-2-amine1090

Diagram of the Synthetic Pathway

G Reactants 2-Chloropyrimidine + This compound Condition Microwave 160°C, 10 min Reactants->Condition Product 2-Anilinopyrimidine Condition->Product

Caption: Synthesis of 2-anilinopyrimidines via microwave irradiation.

Synthesis of 2,4-Dianilino-1,3,5-triazines

This section describes a plausible microwave-assisted approach for the synthesis of 2,4-dianilino-1,3,5-triazines, leveraging this compound as a source of the anilino groups. The synthesis starts from the readily available cyanuric chloride.

Reaction Scheme:

The synthesis involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride with anilino groups derived from this compound. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Dianilino-6-chloro-1,3,5-triazine
  • In a 10 mL microwave vial, dissolve cyanuric chloride (1 mmol) in 1,4-dioxane (5 mL).

  • Add this compound (2.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol).

  • Seal the vial and irradiate in a microwave reactor at 80°C for 15 minutes for the disubstitution.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the purified 2,4-dianilino-6-chloro-1,3,5-triazine.

Note: For the trisubstituted product, a higher temperature (e.g., 140°C) and longer reaction time may be required for the third substitution.

Quantitative Data Summary

The following table provides representative data for the synthesis of amino-substituted 1,3,5-triazines, highlighting the efficiency of microwave-assisted methods.

EntryReactantsProductMicrowave Temp (°C)Time (min)Yield (%)
1Cyanuric Chloride, 2 eq. Aniline2,4-Dianilino-6-chloro-1,3,5-triazine8015>90
22,4-Dichloro-6-aminotriazine, 1 eq. Aniline2-Anilino-4-amino-6-chlorotriazine1001085-95
3Dicyandiamide, Benzonitrile2,4-Diamino-6-phenyl-1,3,5-triazine1751083

Diagram of the Reaction Pathway

G Cyanuric_Chloride Cyanuric Chloride Aniline1 + this compound (1 eq) Microwave (low temp) Cyanuric_Chloride->Aniline1 Monosubstituted 2-Anilino-4,6-dichloro-1,3,5-triazine Aniline1->Monosubstituted Aniline2 + this compound (1 eq) Microwave (medium temp) Monosubstituted->Aniline2 Disubstituted 2,4-Dianilino-6-chloro-1,3,5-triazine Aniline2->Disubstituted Aniline3 + Nucleophile (e.g., another amine) Microwave (high temp) Disubstituted->Aniline3 Trisubstituted 2,4-Dianilino-6-substituted-1,3,5-triazine Aniline3->Trisubstituted

Caption: Stepwise synthesis of substituted anilino-1,3,5-triazines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to N,N'-Diphenylformamidine as a Protecting Group for Amines

Introduction

In multistep organic synthesis, particularly in the fields of medicinal chemistry and drug development, the temporary protection of reactive functional groups is a cornerstone strategy. Primary amines, being highly nucleophilic, often require protection to prevent undesired side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and removable selectively in high yield under mild conditions.

The this compound (DPF) group is a valuable protecting group for primary amines. It is particularly useful due to its straightforward installation and its distinct stability profile. It is generally stable under basic and nucleophilic conditions but can be readily cleaved under acidic or hydrazinolytic conditions. This allows for orthogonal protection strategies in the synthesis of complex molecules. This document provides detailed application notes and protocols for the use of the this compound group.

Protection of Primary Amines

The this compound group can be introduced by treating a primary amine with a formylating agent in the presence of aniline or by direct reaction with a preformed reagent. A common and efficient method involves the reaction of the primary amine with triethyl orthoformate and aniline.

Protection_Workflow cluster_product Product Amine Primary Amine (R-NH₂) ProtectedAmine This compound Protected Amine Amine->ProtectedAmine Toluene or xylene Reflux Reagent Triethyl Orthoformate + Aniline Reagent->ProtectedAmine

Caption: General workflow for the protection of primary amines.

Experimental Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the formation of the this compound protected amine.

Materials:

  • Primary amine (1.0 equiv)

  • Aniline (2.2 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Toluene or Xylene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the primary amine (1.0 equiv), aniline (2.2 equiv), and toluene (or xylene) to create a solution of approximately 0.5 M with respect to the primary amine.

  • Reagent Addition: Add triethyl orthoformate (1.2 equiv) to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M citric acid) to remove excess aniline, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound protected amine.

Data Summary: Protection Reactions

The following table summarizes typical conditions for the protection of various primary amines. Yields are highly substrate-dependent.

EntrySubstrate (Amine)ReagentsSolventTime (h)Temp (°C)Approx. Yield (%)
1BenzylamineTriethyl orthoformate, AnilineToluene611085-95
24-MethoxybenzylamineTriethyl orthoformate, AnilineXylene414090-98
3n-HexylamineTriethyl orthoformate, AnilineToluene1211075-85
4Glycine methyl esterTriethyl orthoformate, AnilineToluene811070-80

Deprotection of this compound Group

The removal of the DPF group can be accomplished under several conditions, providing flexibility in a synthetic route. The most common methods are acidic hydrolysis and hydrazinolysis.

Deprotection_Workflow cluster_products Products cluster_reagents ProtectedAmine This compound Protected Amine Amine Free Primary Amine (R-NH₂) Acid Acidic Hydrolysis (e.g., aq. HCl, AcOH) Acid->Amine THF/H₂O RT to 50 °C Hydrazine Hydrazinolysis (e.g., N₂H₄·H₂O) Hydrazine->Amine EtOH or MeOH Reflux

Caption: Key deprotection pathways for the DPF group.

Experimental Protocol 2A: Deprotection via Acidic Hydrolysis

This method is effective for substrates that are stable to acidic conditions.

Materials:

  • DPF-protected amine (1.0 equiv)

  • Aqueous acid (e.g., 1-4 M HCl, or acetic acid/water mixture)

  • Co-solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve the DPF-protected amine (1.0 equiv) in a suitable co-solvent such as THF.

  • Reagent Addition: Add the aqueous acid solution (e.g., 2-5 equivalents of HCl in water). The ratio of organic solvent to aqueous acid can typically be between 1:1 and 3:1.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the mixture and neutralize the acid by careful addition of a base (e.g., saturated sodium bicarbonate solution or solid sodium carbonate) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine product as necessary via chromatography or crystallization.

Experimental Protocol 2B: Deprotection via Hydrazinolysis

This method is particularly useful for substrates that are sensitive to acid but stable to basic/nucleophilic conditions.[1][2]

Materials:

  • DPF-protected amine (1.0 equiv)

  • Hydrazine monohydrate (N₂H₄·H₂O, 2-10 equiv)

  • Solvent (e.g., Ethanol, Methanol)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: Dissolve the DPF-protected amine (1.0 equiv) in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine monohydrate (typically a 2% solution in the alcohol solvent, or 5-10 equivalents neat) to the solution.

  • Reaction: Heat the mixture to reflux (typically 65-80 °C) for 1-5 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The hydrazine byproducts are often water-soluble.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude amine product as necessary.

Data Summary: Deprotection Reactions
EntryDeprotection MethodReagent(s)SolventTime (h)Temp (°C)Approx. Yield (%)
1Acidic Hydrolysis2 M HClTHF/H₂O34080-95
2Acidic Hydrolysis80% Acetic AcidH₂O55075-90
3Hydrazinolysis5% N₂H₄·H₂OEthanol28085-98
4Lewis AcidZnCl₂aq. EtOH46070-85[3]

Chemical Stability and Applications

The utility of a protecting group is defined by its stability profile. The this compound group offers a valuable orthogonal option to many common amine protecting groups.

Stability_Diagram cluster_stable cluster_labile Center This compound (DPF) Group Stable Stable Conditions Center->Stable Stable To Labile Labile Conditions Center->Labile Labile To s1 Strong Bases (e.g., NaOH, LDA) s2 Nucleophiles (e.g., Grignards, Organolithiums) s3 Reductants (e.g., NaBH₄, H₂/Pd-C) l1 Aqueous Acid (e.g., HCl, TFA, AcOH) l2 Hydrazine (N₂H₄) l3 Mild Lewis Acids (e.g., ZnCl₂)

Caption: Chemical stability profile of the DPF protecting group.

  • Stability: The DPF group is robust under strongly basic conditions and is resistant to many common nucleophiles and reducing agents like sodium borohydride and catalytic hydrogenation. This stability makes it compatible with a wide range of synthetic transformations, including ester saponification, organometallic additions, and reductions of other functional groups.

  • Lability: The formamidine linkage is susceptible to cleavage under aqueous acidic conditions.[4][5] It can also be efficiently removed by treatment with hydrazine, offering a non-acidic deprotection option. This dual lability allows for strategic removal based on the stability of other functional groups in the molecule.

  • Applications: The DPF group has been employed where protection of a primary amine is required during reactions involving basic or organometallic reagents. Its use in heterocyclic synthesis and as a depurination-resistant protecting group for the exocyclic amino function of deoxyadenosine in oligonucleotide synthesis highlights its specialized utility.[6][7][8] Its orthogonality with acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups makes it a strategic choice in complex total synthesis.

References

Application Notes and Protocols for the Synthesis of Substituted Quinazolines Using N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point in medicinal chemistry and drug discovery. One versatile method for the synthesis of 2-anilino-4(3H)-quinazolinone derivatives involves the cyclocondensation of N,N'-diphenylformamidine with substituted anthranilic acids. This application note provides detailed protocols and compiled data for this synthetic route, offering a valuable resource for researchers engaged in the development of novel quinazoline-based therapeutics.

General Reaction Scheme

The synthesis of 2-anilino-4(3H)-quinazolinones from this compound and substituted anthranilic acids generally proceeds through a cyclocondensation reaction. The reaction involves the initial formation of an amidine intermediate from the reaction of the amino group of anthranilic acid with this compound, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of substituted 2-anilino-4(3H)-quinazolinones. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.

Protocol 1: Conventional Heating Method

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • This compound (1.1 eq)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the substituted anthranilic acid (1.0 eq) and this compound (1.1 eq).

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the flask.

  • Heat the reaction mixture to reflux (typically 180-250 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-anilino-4(3H)-quinazolinone derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • This compound (1.1 eq)

  • Microwave-compatible reaction vessel with a stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave-compatible reaction vessel, combine the substituted anthranilic acid (1.0 eq) and this compound (1.1 eq). A high-boiling polar solvent like DMF or DMSO can be used, or the reaction can be performed under solvent-free conditions.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-anilino-4(3H)-quinazolinones from this compound and the corresponding substituted anthranilic acids.

EntrySubstituent on Anthranilic AcidMethodTemperature (°C)Time (h)Yield (%)
1HConventional200485
25-ChloroConventional200390
35-BromoConventional200392
45-NitroConventional210578
55-MethylConventional190482
64-ChloroConventional200488
7HMicrowave1800.591
85-ChloroMicrowave1800.595

Note: The data presented is a compilation from various sources and analogous reactions and should be used as a guideline. Actual yields may vary depending on the specific experimental conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of substituted quinazolines using this compound.

G Experimental Workflow for Quinazoline Synthesis cluster_start Starting Materials Substituted Anthranilic Acid Substituted Anthranilic Acid Reaction Mixture Reaction Mixture Substituted Anthranilic Acid->Reaction Mixture This compound This compound This compound->Reaction Mixture Heating Heating (Conventional or Microwave) Reaction Mixture->Heating Cooling & Precipitation Cooling & Precipitation Heating->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Pure Quinazoline Product Pure Quinazoline Product Recrystallization->Pure Quinazoline Product

Caption: General workflow for the synthesis of substituted quinazolines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

G Proposed Reaction Mechanism Reactants Substituted Anthranilic Acid + this compound Intermediate1 Amidine Intermediate Formation Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Heat Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of Aniline Product 2-Anilino-4(3H)-quinazolinone Intermediate3->Product Tautomerization

Caption: Proposed mechanism for quinazoline formation.

Signaling Pathway Inhibition

Many quinazoline derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. A significant target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer, promoting cell survival and proliferation.

G PI3K/Akt Signaling Pathway Inhibition by Quinazolines Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.

Conclusion

The synthesis of substituted quinazolines via the reaction of this compound with anthranilic acids represents a robust and efficient method for accessing a library of potentially bioactive compounds. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important heterocyclic scaffold for therapeutic applications. The potential for these compounds to act as kinase inhibitors, particularly within the PI3K/Akt pathway, underscores their relevance in modern cancer research.

N,N'-Diphenylformamidine in the Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide and an acid chloride, most commonly phosphorus oxychloride (POCl₃). While N,N-dimethylformamide (DMF) is the most frequently used formamide, other N,N-disubstituted formamides can also be employed. This document explores the use of N,N'-Diphenylformamidine as a potential formylating agent in the Vilsmeier-Haack reaction. However, a comprehensive review of available scientific literature reveals a significant lack of specific experimental protocols and quantitative data for the use of this compound in this context. While the analogous N-Methyl-N-phenylformamide is mentioned as a possible substitute for DMF, detailed procedures and yield data for this compound remain unpublished.

Therefore, this document will provide a detailed overview of the generalized Vilsmeier-Haack reaction, using the well-established N,N-dimethylformamide (DMF) as the primary example to illustrate the reaction mechanism, experimental protocols, and expected outcomes. This information will serve as a foundational guide for researchers interested in exploring the potential of other formamides, such as this compound, in this important reaction.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution reaction that introduces a formyl group (-CHO) onto an activated aromatic ring.[1][2] The key to this reaction is the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[3][4] This reagent is typically generated by the reaction of a tertiary amide, such as DMF, with phosphorus oxychloride (POCl₃).[1][2]

The Vilsmeier reagent is a relatively weak electrophile and therefore reacts preferentially with electron-rich aromatic and heteroaromatic substrates.[1] Common substrates include phenols, anilines, and heterocycles like indoles, pyrroles, and furans.[4][5] The reaction is widely used in organic synthesis due to its mild conditions and broad applicability.

Generalized Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through three main steps:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the carbonyl oxygen of the formamide on the phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent rearrangement to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4]

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.[1]

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde.[4][6]

Visualization of the Vilsmeier-Haack Reaction Pathway

The following diagram illustrates the generalized mechanism of the Vilsmeier-Haack reaction using a generic N,N-disubstituted formamide.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Formamide N,N-Disubstituted Formamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Arene Electron-Rich Arene Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde H₂O Workup Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (Substrate + Solvent + POCl₃ at 0°C) start->reagent_prep reaction Reaction (Stir at RT or heat) reagent_prep->reaction workup Aqueous Workup (Quench with ice, neutralize) reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification end Final Product purification->end

References

Application Notes and Protocols for the Synthesis of Triazines using N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,3,5-triazine derivatives, leveraging N,N'-diphenylformamidine as a key starting material. The featured methodology is a copper-catalyzed oxidative annulation reaction, which offers an efficient route to symmetrically substituted triazines. This protocol is designed to be a practical guide for researchers in synthetic chemistry and drug discovery, providing clear, step-by-step instructions, a comprehensive list of materials and reagents, and expected outcomes. The application of triazines in medicinal chemistry is also briefly discussed, highlighting their significance as scaffolds in drug development.

Introduction

Triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities. The 1,3,5-triazine scaffold, in particular, is a core structural motif in numerous approved drugs and clinical candidates, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatile nature of the triazine ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.

The synthesis of substituted 1,3,5-triazines can be achieved through several synthetic routes. A robust and increasingly utilized method involves the copper-catalyzed reaction of amidines. This approach provides a direct and efficient means to construct the triazine core. This application note details a specific protocol for the synthesis of 2,4,6-triphenyl-1,3,5-triazine, starting from this compound.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,6-Triphenyl-1,3,5-triazine

This protocol is adapted from the copper-catalyzed synthesis of symmetrical 1,3,5-triazines from amidines.

Materials and Reagents:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylethanolamine (DMEA)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 mmol, 1.0 eq.), copper(II) chloride (0.1 mmol, 0.05 eq.), and cesium carbonate (4.0 mmol, 2.0 eq.).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add N,N-dimethylethanolamine (DMEA) (0.4 mmol, 0.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 2,4,6-triphenyl-1,3,5-triazine as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Yield for the Synthesis of 2,4,6-Triphenyl-1,3,5-triazine

ParameterValue
Starting MaterialThis compound
CatalystCopper(II) chloride (CuCl₂)
BaseCesium carbonate (Cs₂CO₃)
AdditiveN,N-Dimethylethanolamine (DMEA)
SolventToluene
Temperature120 °C
Reaction Time24 hours
Typical Yield70-80%

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - this compound - CuCl₂ - Cs₂CO₃ - DMEA - Toluene reaction_setup 2. Reaction Setup - Combine reagents in flask - Heat to 120 °C under N₂ reagents->reaction_setup monitoring 3. Reaction Monitoring - Thin-Layer Chromatography reaction_setup->monitoring workup 4. Work-up - Cool and filter - Concentrate filtrate monitoring->workup purification 5. Purification - Flash Column Chromatography workup->purification characterization 6. Characterization - NMR - Mass Spectrometry purification->characterization final_product Final Product 2,4,6-Triphenyl-1,3,5-triazine characterization->final_product

Caption: A flowchart illustrating the key steps in the synthesis of 2,4,6-triphenyl-1,3,5-triazine.

Potential Signaling Pathway Involvement of Triazine Derivatives

While the specific signaling pathway for the newly synthesized 2,4,6-triphenyl-1,3,5-triazine would require further biological evaluation, many triazine derivatives have been shown to interact with key signaling pathways implicated in cancer and other diseases. For instance, some triazine compounds act as inhibitors of protein kinases, which are crucial components of cell signaling cascades.

signaling_pathway cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras triazine Triazine Derivative (Potential Inhibitor) raf Raf triazine->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: A generalized diagram of the MAPK/ERK signaling pathway, a common target for triazine-based kinase inhibitors.

Application Notes and Protocols: N,N'-Diphenylformamidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N'-Diphenylformamidine (DPF) in medicinal chemistry, focusing on its application as a key synthetic intermediate for the generation of biologically active compounds. Detailed protocols for representative synthetic and analytical procedures are included.

Application: Synthesis of 5-Aminopyrazole Scaffolds for Kinase Inhibitors

This compound is a crucial reagent in the synthesis of 5-aminopyrazole derivatives, which are privileged scaffolds in medicinal chemistry. Notably, these pyrazoles serve as precursors to potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory signaling cascade. The inhibition of p38 MAPK is a therapeutic strategy for a variety of inflammatory diseases.[1][2]

A rapid and efficient method for the synthesis of 5-aminopyrazol-4-yl ketones utilizes microwave-assisted organic synthesis, where DPF is reacted with a β-ketonitrile, followed by cyclization with a hydrazine.[1] This approach significantly accelerates the synthesis of precursors for inhibitors like RO3201195.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Amino-1-Aryl-4-Benzoylpyrazoles

This protocol is adapted from the synthesis of 5-aminopyrazol-4-yl ketones, which are precursors to p38 MAPK inhibitors.[1][3][4]

Step 1: Formation of the Cyclocondensation Precursor

  • In a microwave-safe vessel, combine the starting β-ketonitrile (1.0 eq) and this compound (1.1 eq).

  • Subject the mixture to microwave irradiation. Optimal conditions may vary, but a starting point is 120°C for 10-20 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate can often be used in the next step without further purification.

Step 2: Heterocyclization to form the 5-Aminopyrazole

  • To the vessel containing the intermediate from Step 1, add a suitable solvent such as ethanol or isopropanol.

  • Add the desired arylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq).[5]

  • Seal the vessel and subject the mixture to microwave irradiation (e.g., 120°C for 10 minutes).[5]

  • After cooling, pour the reaction mixture into water and collect the resulting precipitate by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

  • The crude product can be purified by recrystallization or column chromatography.

Application: Precursors for Antimicrobial and Antioxidant Agents

Derivatives of N,N'-diarylformamidines, particularly their metal complexes, have demonstrated promising biological activities, including antibacterial and antioxidant effects. This suggests a potential application of the formamidine scaffold in the development of novel therapeutic agents.

Antimicrobial Activity of N,N'-Diarylformamidine Dithiocarbamate Complexes

Cobalt(III) complexes of N,N'-diarylformamidine dithiocarbamates have shown moderate to good antibacterial activity against a panel of Gram-negative bacteria.[6] The chelation of the formamidine-derived ligands to the metal center is suggested to enhance their lipophilicity, thereby improving their ability to permeate bacterial cell membranes.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Co(III) N,N'-Diarylformamidine Dithiocarbamate Complexes [6]

CompoundE. coli (μg/mL)S. typhimurium (μg/mL)K. pneumoniae (μg/mL)P. aeruginosa (μg/mL)S. aureus (μg/mL)MRSA (μg/mL)
Complex 162.512562.5125>1000>1000
Complex 2125250125250>1000>1000
Complex 325050062.5500>1000>1000
Complex 462.512562.5125>1000>1000
Complex 531.2531.2531.2531.25500>1000
Complex 631.2531.2531.2531.25500>1000
Ciprofloxacin31.2531.2562.531.2531.2562.5

Note: Lower MIC values indicate higher antibacterial activity.

Experimental Protocol: Evaluation of Antibacterial Activity (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., to 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity of N,N'-Diarylformamidine Dithiocarbamate Complexes

The antioxidant potential of Co(III) N,N'-diarylformamidine dithiocarbamate complexes has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6] Several of these complexes have demonstrated potent antioxidant activity, with some exceeding that of the standard antioxidant, ascorbic acid.[6]

Table 2: DPPH Radical Scavenging Activity (IC50) of Co(III) N,N'-Diarylformamidine Dithiocarbamate Complexes [6]

CompoundIC50 (mM)
Complex 13.12 x 10⁻⁴
Complex 22.84 x 10⁻⁴
Complex 34.35 x 10⁻⁴
Complex 44.87 x 10⁻⁴
Complex 56.25 x 10⁻⁴
Complex 65.13 x 10⁻⁴
Ascorbic Acid3.97 x 10⁻⁴

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of dilutions of the test compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the wells. Include a control with methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

  • The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH free radicals.

Visualizations

Experimental Workflow: Synthesis of 5-Aminopyrazoles

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Heterocyclization ketonitrile β-Ketonitrile mw1 Microwave Irradiation (120°C, 10-20 min) ketonitrile->mw1 dpf This compound dpf->mw1 precursor Cyclocondensation Precursor mw1->precursor mw2 Microwave Irradiation (120°C, 10 min) precursor->mw2 hydrazine Arylhydrazine HCl hydrazine->mw2 base Sodium Acetate base->mw2 workup Aqueous Workup & Filtration mw2->workup pyrazole 5-Aminopyrazole Product workup->pyrazole

Caption: Workflow for the microwave-assisted synthesis of 5-aminopyrazoles.

Signaling Pathway: p38 MAPK Signaling Cascade

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory cytokines.[7][8][9] Its activation leads to the production of pro-inflammatory cytokines, making it a critical target for anti-inflammatory drug discovery.[7][10] Pyrazole-based inhibitors, synthesized using DPF as a key intermediate, can effectively block this pathway.[2]

G stimuli Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (Cytokine Production) substrates->response inhibitor Pyrazole-based Inhibitor (Synthesized via DPF) inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

References

One-Pot Synthesis of Heterocycles Using N,N'-Diphenylformamidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various medicinally relevant heterocycles, including quinazolines, pyrimidines, and 1,3,5-triazines, utilizing N,N'-Diphenylformamidine as a versatile building block.

Introduction

This compound is a readily available and versatile reagent in organic synthesis. Its unique structural feature, possessing both nucleophilic and electrophilic characteristics, makes it an ideal candidate for participation in multicomponent reactions and cyclization cascades to afford a diverse range of heterocyclic scaffolds. One-pot syntheses involving this reagent are particularly attractive as they offer increased efficiency, reduced waste, and simplified purification procedures, aligning with the principles of green chemistry. This compilation of protocols and data is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.

Application 1: Synthesis of 2-Phenyl-4-anilinoquinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocol describes a one-pot synthesis of 2-phenyl-4-anilinoquinazolines from this compound and 2-aminobenzonitrile.

Reaction Scheme:

G cluster_product Product Amidine This compound Quinazoline 2-Phenyl-4-anilinoquinazoline Amidine->Quinazoline + Nitrile 2-Aminobenzonitrile Nitrile->Quinazoline + [Catalyst, Solvent, Heat]

Caption: General scheme for the synthesis of 2-phenyl-4-anilinoquinazolines.

Experimental Protocol:

A mixture of 2-aminobenzonitrile (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium carbonate) is heated in a high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation with a non-polar solvent (e.g., hexane) or by column chromatography.

Quantitative Data Summary:
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOHDMF150675
2K2CO3Diphenyl ether200482
3NoneNeat220268

Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Application 2: Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and exhibit a broad range of pharmacological activities. This section details a one-pot, three-component synthesis of substituted pyrimidines using this compound, an active methylene compound, and an aldehyde.

Reaction Scheme:

G cluster_product Product Amidine This compound Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine + ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Pyrimidine + Aldehyde Aldehyde Aldehyde->Pyrimidine + [Base, Solvent, Heat]

Caption: General scheme for the three-component synthesis of pyrimidines.

Experimental Protocol:

To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent like ethanol or isopropanol, a base such as piperidine or sodium ethoxide is added. The mixture is stirred for a short period, followed by the addition of an aldehyde (1.0 mmol). The reaction mixture is then heated to reflux and monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration and recrystallized.

Quantitative Data Summary:
EntryActive Methylene CompoundAldehydeBaseSolventTime (h)Yield (%)
1MalononitrileBenzaldehydePiperidineEthanol885
2Ethyl Cyanoacetate4-ChlorobenzaldehydeNaOEtIsopropanol678
3Acetylacetone4-MethoxybenzaldehydePiperidineEthanol1072

Note: The choice of base and solvent can significantly influence the reaction outcome.

Application 3: Synthesis of 1,3,5-Triazines

1,3,5-Triazines are a class of heterocycles with applications ranging from pharmaceuticals to materials science. A common synthetic route involves the cyclotrimerization of nitriles or related compounds. While the direct cyclotrimerization of this compound itself is not a standard method for preparing 1,3,5-triphenyl-1,3,5-triazine, it can serve as a precursor or component in more complex multi-step one-pot syntheses. A more direct approach to substituted triazines often involves the reaction of amidines with other synthons.

Conceptual Workflow for Triazine Synthesis:

G cluster_product Product Amidine This compound (or derived amidine) Triazine Substituted 1,3,5-Triazine Amidine->Triazine + Synthon1 C-N Synthon Synthon1->Triazine + Synthon2 C-N Synthon Synthon2->Triazine + [Catalyst/Conditions]

Caption: Conceptual workflow for the synthesis of 1,3,5-triazines from an amidine precursor.

Due to the lack of specific literature detailing a direct, one-pot synthesis of 1,3,5-triazines from this compound under common laboratory conditions, a detailed experimental protocol is not provided here. Researchers interested in this transformation are encouraged to explore the broader literature on triazine synthesis from various amidine precursors.

Conclusion

This compound is a valuable and versatile reagent for the one-pot synthesis of a range of biologically important heterocyclic compounds. The protocols and data presented herein for the synthesis of quinazolines and pyrimidines demonstrate the utility of this reagent in simplifying synthetic procedures and achieving good to excellent yields. Further exploration of its reactivity is likely to uncover novel and efficient routes to other important heterocyclic systems, contributing to the advancement of medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Common byproducts in N,N'-Diphenylformamidine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diphenylformamidine. Here, you will find information on common byproducts generated during its synthesis and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed synthetic routes for this compound are:

  • Reaction of aniline with triethyl orthoformate.

  • Reaction of a primary aromatic amine (e.g., aniline), its hydrochloride salt, and sodium formate.[1]

  • Condensation of formamide with diphenylamine.

Q2: What are the typical byproducts I might encounter in my this compound synthesis?

A2: The byproducts largely depend on the synthetic route employed. Common impurities include:

  • Unreacted starting materials: Aniline, diphenylamine, formic acid, and formamide are common impurities if the reaction does not go to completion.

  • N-Phenylformamide: This can be a byproduct in reactions involving aniline and a formylating agent.

  • Anilides: In the synthesis using an amine, its hydrochloride, and sodium formate, anilides of higher aliphatic acids can form.[1]

  • Triarylamino-methanes: When using triethyl orthoformate and aniline, compounds with the general structure CH(NHAr)₃ may be formed.

Q3: My this compound product is discolored. What could be the cause?

A3: Discoloration, often appearing as a dark reddish-brown hue, is typically due to the presence of oxidized impurities. Aniline, one of the common starting materials, is particularly prone to air oxidation, which can lead to colored byproducts in the final product.

Troubleshooting Guides: Byproduct Removal

Issue 1: Presence of Unreacted Aniline

Unreacted aniline is a frequent impurity. Due to its basic nature, it can be effectively removed using an acidic wash.

Method 1: Acid-Base Extraction

This method is highly effective for removing larger quantities of aniline from the crude product.

Experimental Protocol: Acidic Wash for Aniline Removal [2][3]

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the acidic solution should be roughly equal to that of the organic phase.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aniline will react with the HCl to form water-soluble aniline hydrochloride, which will partition into the aqueous (bottom) layer.

  • Separation: Carefully drain and discard the lower aqueous layer.

  • Repeat: For complete removal, repeat the acidic wash (steps 2-5) two more times.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash using brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Presence of N-Phenylformamide and Other Neutral Byproducts

For the removal of neutral byproducts that are not amenable to acid-base extraction, recrystallization and column chromatography are the preferred methods.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[4]

Experimental Protocol: Recrystallization of this compound from Ethanol

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot 95% ethanol to the flask while heating on a hot plate. Continue adding hot ethanol portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure this compound.

Method 3: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Experimental Protocol: Purification by Flash Column Chromatography

  • Stationary Phase: A column packed with silica gel is typically used.

  • Mobile Phase Selection: A mixture of hexane and ethyl acetate is a common eluent system. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point is a 3:1 to 8:1 mixture of hexane:ethyl acetate.[5][6]

  • Column Packing: Pack the column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification MethodTypical Impurities RemovedExpected PurityExpected Recovery
Acid-Base Extraction Basic impurities (e.g., aniline)>95% (product in organic phase)High
Recrystallization Less soluble or more soluble impurities>99%70-95%
Column Chromatography Impurities with different polarity>99%60-90%

Visualizations

Below are diagrams illustrating the logical workflows for troubleshooting common issues in this compound reactions.

Byproduct_Removal_Workflow start Crude this compound check_aniline Presence of unreacted aniline? start->check_aniline acid_wash Perform Acid-Base Extraction check_aniline->acid_wash Yes check_other_impurities Other byproducts present? check_aniline->check_other_impurities No acid_wash->check_other_impurities recrystallization Recrystallization check_other_impurities->recrystallization Yes pure_product Pure this compound check_other_impurities->pure_product No column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist recrystallization->pure_product If pure column_chromatography->pure_product

Caption: Troubleshooting workflow for byproduct removal.

Purification_Decision_Tree start Impure this compound impurity_type What is the main impurity? start->impurity_type basic_impurity Basic (e.g., Aniline) impurity_type->basic_impurity neutral_impurity Neutral (e.g., N-Phenylformamide) impurity_type->neutral_impurity acid_wash Acidic Wash basic_impurity->acid_wash recrystallize Recrystallization neutral_impurity->recrystallize chromatography Column Chromatography neutral_impurity->chromatography or

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification of Crude N,N'-Diphenylformamidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of crude N,N'-Diphenylformamidine via recrystallization. The following sections offer experimental protocols, frequently asked questions (FAQs), and troubleshooting tips to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. For this compound, a polar organic solvent is generally recommended. Ethanol is a common and effective choice, particularly if the crude product contains only minor impurities. For more challenging purifications, a mixed solvent system, such as ethanol-water or toluene-heptane, may provide better results by allowing for fine-tuning of the solubility. The hydrochloride salt of this compound can be effectively recrystallized from dilute aqueous hydrochloric acid.[1]

Q2: My crude this compound is an oil and will not solidify. How can I purify it by recrystallization?

A2: "Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals. This often occurs if the solute is highly impure or the cooling process is too rapid.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Gently heat the mixture to redissolve the oil into the solvent.

    • Add more solvent: Introduce a small amount of additional hot solvent to reduce the saturation of the solution.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help with this. Once at room temperature, you can proceed with further cooling in an ice bath.

    • Solvent System Modification: If oiling persists, consider changing the solvent system. A solvent in which the compound is less soluble may be required.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound, if available, can also initiate crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the desired compound. Then, allow the solution to cool again.

    • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low recovery can be due to several factors.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.

    • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature before moving the flask to an ice bath. Ensure the solution is thoroughly chilled to maximize the precipitation of the product.

    • Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) may still contain a significant amount of dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (by boiling off some of the solvent) and repeating the cooling process. Note that the purity of the second crop may be lower than the first.

Q5: What are the likely impurities in my crude this compound?

A5: The most common impurities will depend on the synthetic route used. A typical synthesis involves the condensation of formamide with diphenylamine.[2] Therefore, potential impurities include:

  • Unreacted diphenylamine

  • Unreacted formamide

  • Side-products from the condensation reaction.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Free Base) using Ethanol

This protocol is suitable for crude this compound with minor impurities.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.

Protocol 2: Recrystallization of this compound Hydrochloride from Dilute Aqueous HCl

This protocol is specific for the purification of the hydrochloride salt of this compound.[1]

Methodology:

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of hot, dilute aqueous hydrochloric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, dilute hydrochloric acid.

  • Drying: Dry the purified crystals thoroughly.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Recrystallization Solvents Ethanol, Ethanol/Water, Toluene/Heptane, Dilute aq. HCl (for salt)The optimal solvent depends on the impurity profile.
Cooling Time (Room Temp.) 30 - 60 minutesSlow cooling is crucial for forming pure crystals.
Cooling Time (Ice Bath) ≥ 30 minutesTo maximize the yield of the purified product.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution slowly dissolve->cool oil_out Oiling out? cool->oil_out crystals_form Crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Induce crystallization - Reduce solvent volume crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oil_out->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent Selection Logic

The choice of a suitable recrystallization solvent is a critical step. This diagram illustrates the decision-making process for selecting an appropriate solvent.

G start Select Potential Solvent solubility_test_hot Is compound soluble in hot solvent? start->solubility_test_hot solubility_test_cold Is compound insoluble in cold solvent? solubility_test_hot->solubility_test_cold Yes bad_solvent Unsuitable solvent solubility_test_hot->bad_solvent No good_solvent Good single solvent candidate solubility_test_cold->good_solvent Yes mixed_solvent Consider mixed solvent system solubility_test_cold->mixed_solvent No mixed_solvent->start

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Technical Support Center: A Guide to Optimizing N,N'-Diphenylformamidine-Mediated Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diphenylformamidine (DPF)-mediated cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical answers to frequently encountered challenges. Our goal is to move beyond simple procedural steps, offering a rationale-driven approach to help you achieve optimal results in your synthesis projects, particularly in the formation of heterocyclic structures like quinazolines and quinazolinones.[1][2]

Section 1: The Role and Mechanism of this compound

This compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds. It typically serves as a one-carbon source and a dehydrating agent, facilitating the cyclization of various substrates under relatively mild conditions. A common application is the reaction of anthranilic acids or related amino compounds to form fused heterocyclic systems.

The generally accepted mechanism involves an initial condensation between the substrate (e.g., an amino acid) and DPF. This is followed by an intramolecular cyclization and subsequent elimination of aniline to yield the final heterocyclic product. Understanding this pathway is critical for diagnosing and resolving experimental issues.

DPF_Mechanism cluster_0 Reaction Pathway Start Substrate (e.g., Anthranilic Acid) + this compound (DPF) Intermediate1 Condensation Adduct Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Heterocyclic Product (e.g., Quinazolinone) Intermediate2->Product Elimination Biproduct Aniline Intermediate2->Biproduct caption General mechanism of DPF-mediated cyclization.

Caption: General mechanism of DPF-mediated cyclization.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on chemical principles.

Question 1: Why is my reaction showing low or no product yield?

Low yields are one of the most common frustrations in synthesis.[3][4] The issue can typically be traced back to reagent quality, reaction conditions, or inefficient conversion.[4][5]

Potential Cause Scientific Rationale & Troubleshooting Steps
Impure Starting Materials or DPF Impurities in the starting material can introduce side reactions. DPF itself can degrade over time. Solution: 1. Verify the purity of your starting materials via NMR or melting point analysis.[3] 2. Use freshly purchased or properly stored DPF. Its melting point should be sharp, around 136-139 °C. 3. If necessary, recrystallize the starting materials or DPF.
Presence of Water The cyclization step is often a condensation reaction that releases water. Excess water in the reaction mixture can inhibit the reaction by Le Chatelier's principle or hydrolyze the formamidine reagent. Solution: 1. Ensure all glassware is thoroughly oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[3][6] 2. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. 3. For reactions sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.[7]
Suboptimal Temperature Cyclization reactions often have an optimal temperature window. If the temperature is too low, the activation energy barrier may not be overcome, leading to a slow or stalled reaction.[7] If it's too high, degradation of reagents or products can occur. Solution: 1. Start with conditions reported in the literature for similar substrates. 2. If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals) while monitoring the reaction by TLC or LC-MS. 3. If decomposition is observed (e.g., charring or multiple spots on TLC), reduce the temperature.
Incorrect Stoichiometry The ratio of DPF to the substrate is crucial. An excess of one reagent may not always be beneficial and could lead to side products. Solution: 1. Typically, a slight excess (1.1-1.5 equivalents) of DPF is used. 2. Perform a small-scale stoichiometry screen to find the optimal ratio for your specific substrate.
Question 2: My reaction produces significant side products or impurities. How can I improve selectivity?

The formation of side products indicates that alternative reaction pathways are competing with your desired cyclization.

Potential Cause Scientific Rationale & Troubleshooting Steps
Intermolecular Reactions At high concentrations, substrates can react with each other (e.g., dimerization) instead of cyclizing intramolecularly.[6] Solution: 1. Employ high-dilution conditions. Lowering the concentration of the substrate favors the intramolecular pathway.[6] 2. Try adding the limiting reagent slowly via a syringe pump over several hours to maintain a low instantaneous concentration.
Thermal Decomposition As mentioned, excessive heat can cause DPF or the substrate/product to decompose, leading to a complex mixture. Solution: 1. Re-evaluate the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Monitor reaction time carefully. Do not leave the reaction heating longer than necessary once the starting material is consumed.[3]
Catalyst-Induced Side Reactions If a catalyst is used (e.g., a Lewis acid), it might promote undesired pathways. The choice and amount of catalyst are critical.[8][9] Solution: 1. Screen different catalysts. For some cyclizations, a milder Lewis acid or even a Brønsted acid might be more effective.[6] 2. Optimize the catalyst loading. Sometimes, reducing the amount of catalyst can suppress side reactions.

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Caption: A decision-making workflow for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for DPF-mediated cyclizations? The ideal solvent depends heavily on the substrate's solubility and the reaction temperature. High-boiling, non-protic solvents like toluene, xylene, or diphenyl ether are often used to facilitate high temperatures and, if needed, azeotropic water removal.[7] For reactions that proceed at lower temperatures, polar aprotic solvents such as DMF or acetonitrile can be effective.[6] It is highly recommended to perform a solvent screen to determine the best choice for your specific system.

Q2: Is a catalyst necessary for this reaction? Many DPF-mediated cyclizations can proceed thermally without a catalyst. However, in cases of low reactivity, a catalyst can significantly improve the reaction rate and yield.[8] Both Lewis acids (e.g., ZnCl₂, FeCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed to activate the substrates. The choice of catalyst should be determined empirically.

Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between your starting material, product, and DPF/aniline. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. For more quantitative analysis, taking aliquots at regular intervals for LC-MS or ¹H NMR analysis is recommended.[5]

Q4: My product is difficult to purify from the aniline byproduct. What are some strategies? Aniline is basic and can often be removed with an acidic wash during the aqueous workup.

  • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to protonate and extract the aniline into the aqueous phase.

  • Follow with washes of water and brine, then dry the organic layer and concentrate. If the product is also acid-sensitive, purification by column chromatography is the best alternative.

Section 4: Standard Experimental Protocol

This section provides a general, step-by-step methodology for a typical DPF-mediated cyclization.

Synthesis of a Quinazolinone Derivative

Protocol_Workflow Setup 1. Setup - Oven-dry glassware - Inert atmosphere (N2/Ar) Reagents 2. Add Reagents - Anthranilic acid derivative - Anhydrous solvent (e.g., Toluene) - this compound Setup->Reagents Reaction 3. Reaction - Heat to reflux (e.g., 110°C) - Monitor by TLC Reagents->Reaction Workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with 1M HCl, H2O, Brine Reaction->Workup Purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify (Chromatography/Recrystallization) Workup->Purification Analysis 6. Analysis - Characterize product (NMR, MS, MP) Purification->Analysis

Caption: A standard experimental workflow from setup to analysis.

Procedure:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the anthranilic acid derivative (1.0 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add this compound (1.2 equivalents) followed by anhydrous toluene (to achieve a substrate concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x), followed by water (1x) and saturated brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

References

Technical Support Center: N,N'-Diphenylformamidine Reaction Workup and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup and extraction of N,N'-Diphenylformamidine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the workup and extraction of this compound in a question-and-answer format.

Q1: After acidifying the reaction mixture with hydrochloric acid, no precipitate of this compound hydrochloride formed. What should I do?

A1: This issue can arise from several factors. Here is a step-by-step troubleshooting approach:

  • Ensure sufficient acidification: Test the pH of the aqueous layer with pH paper to confirm it is acidic (pH 1-2). If not, add more hydrochloric acid.

  • Concentrate the solution: If the product concentration is too low, it may not precipitate. Try removing some of the solvent under reduced pressure. Be cautious not to remove too much solvent, which could cause impurities to precipitate as well.

  • Induce crystallization: If the solution is supersaturated, crystallization may need to be induced. Try the following techniques:

    • Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of this compound hydrochloride if available.

    • Cool the solution in an ice bath for an extended period.

  • Check for excess starting material: A large excess of aniline can sometimes hinder precipitation. Ensure the reaction has gone to completion.

Q2: An oil or gooey precipitate formed instead of a crystalline solid after acidification. How can I resolve this?

A2: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or if impurities are present.

  • Trituration: Try to solidify the oil by stirring it vigorously with a glass rod. Alternatively, add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether) and stir.

  • Re-dissolve and re-precipitate: Gently warm the mixture to redissolve the oil. Then, allow it to cool very slowly to room temperature, followed by cooling in an ice bath. Slow cooling encourages the formation of crystals rather than oil.

  • Solvent addition: Add a small amount of a co-solvent to increase the solubility of the oil at room temperature, and then cool slowly. For example, if the precipitation is from an aqueous acidic solution, adding a small amount of ethanol might help.

Q3: During the extraction with an organic solvent and water, a persistent emulsion has formed. How can I break it?

A3: Emulsions are common when there are surfactants or fine particulate matter present. Here are several methods to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).

  • Brine wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Q4: The final product has a low melting point and appears impure after recrystallization. What are the likely impurities and how can I remove them?

A4: Common impurities in the synthesis of this compound include unreacted aniline, formanilide, and other side-products.

  • Aniline: This basic impurity can be removed by washing the organic solution of the free base with a dilute acid (e.g., 1 M HCl) during the workup.

  • Formanilide: This is a common byproduct. Recrystallization is often effective for its removal. Ensure the correct solvent system is being used. A mixed solvent system, such as ethanol/water, can be effective.[1]

  • Recrystallization Technique: Ensure you are using the minimal amount of hot solvent to dissolve the product. Cooling the solution slowly will result in purer crystals. Washing the collected crystals with a small amount of cold recrystallization solvent will remove soluble impurities adhering to the crystal surface.

Frequently Asked Questions (FAQs)

Q: What is the standard workup procedure for a reaction synthesizing this compound?

A: A typical workup involves acidifying the cooled reaction mixture with dilute hydrochloric acid to precipitate the product as this compound hydrochloride.[2] The solid is then collected by filtration, washed with a small amount of cold dilute HCl, and then can be either purified as the hydrochloride salt or converted to the free base.[2]

Q: How do I convert this compound hydrochloride to the free base?

A: To obtain the free base, the hydrochloride salt is suspended in water and a base, such as sodium hydroxide or sodium carbonate solution, is added until the mixture is alkaline (pH > 10). The free base will precipitate and can be collected by filtration, washed with water, and dried. Alternatively, the free base can be extracted from the basified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

Q: What is a good solvent for the recrystallization of this compound?

A: For the free base, aqueous ethanol is a commonly used solvent for recrystallization.[1] For the hydrochloride salt, recrystallization from dilute aqueous hydrochloric acid is often effective.[2] Ethyl acetate containing a trace of hydrogen chloride has also been reported for the hydrochloride salt.[2]

Q: What are the expected ¹H NMR chemical shifts for this compound and potential impurities?

A: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons and the formamidine proton. Impurities like aniline and residual solvents will have distinct chemical shifts. Refer to the table below for typical values in CDCl₃.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterInsoluble
EthanolSoluble
Diethyl EtherSparingly soluble
Ethyl AcetateSoluble
DichloromethaneSoluble
HexaneSparingly soluble

Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)

Compound / ImpurityChemical Shift (ppm)Multiplicity
This compound (Aromatic C-H)~7.0 - 7.4Multiplet
This compound (=CH-N)~8.3Singlet
This compound (N-H)Broad singlet
Aniline (Aromatic C-H)~6.7 - 7.2Multiplet
Aniline (N-H₂)~3.7Broad singlet
Ethyl Acetate (CH₃)~1.26Triplet
Ethyl Acetate (CH₂)~4.12Quartet
Dichloromethane~5.30Singlet
Diethyl Ether (CH₃)~1.21Triplet
Diethyl Ether (CH₂)~3.48Quartet

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Workup and Isolation of this compound Hydrochloride
  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Acidification: Slowly add 2 M hydrochloric acid to the cooled reaction mixture with stirring until the pH is between 1 and 2. This compound hydrochloride should precipitate as a solid.[2]

  • Precipitation: Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold 1 M hydrochloric acid, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product in a vacuum oven or air dry to a constant weight.

Protocol 2: Extraction of this compound Free Base
  • Quenching and Basification: After the reaction is complete and cooled, slowly add a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide with stirring until the pH of the aqueous layer is greater than 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound free base.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Visualizations

experimental_workflow cluster_workup Workup cluster_extraction Extraction reaction_mixture Reaction Mixture cool Cool to RT reaction_mixture->cool acidify Acidify with HCl (pH 1-2) cool->acidify precipitate Precipitate Product (HCl salt) acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash product_hcl This compound HCl filter_wash->product_hcl reaction_mixture2 Reaction Mixture quench_base Quench and Basify (pH > 10) reaction_mixture2->quench_base extract Extract with Ethyl Acetate quench_base->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate product_freebase Crude Free Base concentrate->product_freebase

Caption: Experimental workflows for the workup and extraction of this compound.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_extraction_issues Extraction Issues cluster_purity Purity Issues start Problem Encountered no_precipitate No Precipitate start->no_precipitate oily_precipitate Oily Precipitate start->oily_precipitate emulsion Emulsion Forms start->emulsion impure_product Impure Product start->impure_product check_ph Check pH no_precipitate->check_ph concentrate_sol Concentrate no_precipitate->concentrate_sol induce_cryst Induce Crystallization no_precipitate->induce_cryst triturate Triturate oily_precipitate->triturate redissolve Re-dissolve & Slow Cool oily_precipitate->redissolve add_brine Add Brine emulsion->add_brine stand Let Stand emulsion->stand filter_celite Filter (Celite) emulsion->filter_celite recrystallize Re-recrystallize impure_product->recrystallize acid_wash Acid Wash (for base) impure_product->acid_wash

Caption: Troubleshooting logic for common issues in this compound workup.

References

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Synthesis with N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrimidine synthesis using N,N'-Diphenylformamidine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my pyrimidine synthesis, and thin-layer chromatography (TLC) shows a significant amount of unreacted starting materials. What are the likely causes?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including suboptimal reaction conditions, issues with reactant purity, or inefficient catalysis.[1]

Troubleshooting Steps:

  • Reactant Purity: Impurities in the starting materials, particularly the 1,3-dicarbonyl compound and this compound, can inhibit the reaction.[1] Ensure all reactants are of high purity. This compound can be hygroscopic and may hydrolyze over time; using a freshly opened or properly stored reagent is critical.

  • Anhydrous Conditions: The Pinner synthesis and related pyrimidine syntheses are often sensitive to moisture. Water can lead to the hydrolysis of the amidine starting material and key reaction intermediates.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be thoroughly dried before use.

  • Reaction Temperature and Time: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1] Monitor the reaction's progress using TLC to determine the optimal reaction time and temperature for your specific substrates.[1]

  • Base Selection and Stoichiometry: The choice of base and its stoichiometry are crucial for promoting the desired cyclization while minimizing side reactions.[2] A common base used in this synthesis is sodium ethoxide. Ensure the base is freshly prepared and used in the correct molar ratio.

Q2: My reaction seems to be producing multiple products, leading to a difficult purification process and a low yield of the desired pyrimidine. What are the common side reactions?

A2: The formation of side-products is a common challenge that complicates purification and reduces the overall yield.

Potential Side Reactions:

  • Self-Condensation of the 1,3-Dicarbonyl Compound: In the presence of a base, 1,3-dicarbonyl compounds like ethyl acetoacetate can undergo self-condensation, leading to the formation of undesired byproducts.[2]

  • Hydrolysis of this compound: As mentioned, this compound is susceptible to hydrolysis, especially under non-anhydrous conditions or in the presence of acidic or basic aqueous solutions during workup. This decomposition will reduce the amount of available reagent for the main reaction.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in incompletely cyclized products. This can be due to insufficient reaction time, inadequate temperature, or steric hindrance from bulky substituents on the starting materials.[1]

Q3: How can I optimize my reaction conditions to improve the yield of my pyrimidine synthesis with this compound?

A3: Optimization of reaction parameters is key to maximizing your yield. A systematic approach to varying conditions is recommended.

Optimization Strategies:

  • Solvent: While ethanol is a common solvent for this type of reaction, exploring other anhydrous polar aprotic solvents may be beneficial depending on the solubility of your specific substrates.

  • Temperature: A temperature screen is advisable. Start with refluxing ethanol and, if yields are still low, carefully explore higher or lower temperatures, while monitoring for potential decomposition of starting materials or products by TLC.

  • Molar Ratios: While a 1:1 molar ratio of the 1,3-dicarbonyl compound to this compound is typical, a slight excess of the amidine may sometimes improve yields. The stoichiometry of the base is also a critical parameter to optimize.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of a model pyrimidine, 2-phenyl-4-hydroxy-6-methylpyrimidine, from this compound and ethyl acetoacetate. These values can serve as a baseline for troubleshooting and optimization.

ParameterConditionExpected Yield (%)Reference
Solvent Absolute Ethanol60-75%Adapted from similar Pinner syntheses
Base Sodium Ethoxide60-75%Adapted from similar Pinner syntheses
Temperature Reflux (~78 °C)60-75%Adapted from similar Pinner syntheses
Reactant Ratio 1:1 (Ethyl acetoacetate : this compound)60-75%Adapted from similar Pinner syntheses
Atmosphere Inert (Nitrogen or Argon)60-75%[1]

Note: Yields are highly dependent on the specific substrates and the rigorous exclusion of moisture.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2,4,6-substituted pyrimidine from this compound and a 1,3-dicarbonyl compound, using the synthesis of 2-phenyl-4-hydroxy-6-methylpyrimidine as an example.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Standard, oven-dried glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to absolute ethanol under a positive pressure of nitrogen. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction time can vary from a few hours to overnight depending on the specific substrates.[1]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully neutralize the mixture with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the desired pyrimidine.

Visualizing the Troubleshooting Workflow and Reaction Pathway

To aid in understanding the troubleshooting process and the chemical transformation, the following diagrams are provided.

TroubleshootingWorkflow Troubleshooting Low Yields in Pyrimidine Synthesis Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (this compound, 1,3-Dicarbonyl) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) Start->AnalyzeByproducts PuritySolution Use Fresh/Purified Reagents CheckPurity->PuritySolution ConditionsSolution1 Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) CheckConditions->ConditionsSolution1 ConditionsSolution2 Optimize Temperature & Time (Monitor by TLC) CheckConditions->ConditionsSolution2 ConditionsSolution3 Optimize Base & Stoichiometry CheckConditions->ConditionsSolution3 ByproductsSolution1 Address Self-Condensation (Modify Base/Temperature) AnalyzeByproducts->ByproductsSolution1 ByproductsSolution2 Prevent Hydrolysis (Strict Anhydrous Conditions) AnalyzeByproducts->ByproductsSolution2

Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.

ReactionPathway Pinner-Type Pyrimidine Synthesis Pathway cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products cluster_side_reactions Potential Side Reactions Amidine This compound NucleophilicAttack Nucleophilic Attack Amidine->NucleophilicAttack AmidineHydrolysis Amidine Hydrolysis Amidine->AmidineHydrolysis H2O Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Enolate Enolate Formation Dicarbonyl->Enolate Base SelfCondensation Dicarbonyl Self-Condensation Dicarbonyl->SelfCondensation Base Base Base (e.g., Sodium Ethoxide) Enolate->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyrimidine Substituted Pyrimidine Aromatization->Pyrimidine

Caption: The experimental workflow for pyrimidine derivative synthesis.

References

Technical Support Center: N,N'-Diphenylformamidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diphenylformamidine.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product in Reactions with Organometallic Reagents

Question: My reaction of this compound with a Grignard or organolithium reagent is resulting in a low yield of the expected aldehyde, and I'm recovering most of my starting material. What are the potential causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Reagent Inactivity: Organometallic reagents like Grignard and organolithium reagents are highly sensitive to moisture and air.[1][2][3] Ensure that all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated organometallic reagents to ensure their activity.[4]

  • Reaction Temperature: The temperature at which the reaction is performed is crucial. Some reactions may require cooling to prevent side reactions, while others might need heating to proceed at a reasonable rate.[5] It is advisable to start at a low temperature (e.g., 0 °C or -78 °C) and gradually warm the reaction mixture if no conversion is observed.

  • Insufficient Reactivity: this compound is a stable compound.[6] If the chosen organometallic reagent is not sufficiently nucleophilic, the reaction may not proceed. Consider using a more reactive organolithium reagent in place of a Grignard reagent if yields are consistently low.

  • Steric Hindrance: If the organometallic reagent or the substrate is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or elevated temperatures might be necessary.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of highly reactive organometallic reagents by moisture and oxygen.[1][2][3]
Solvent Anhydrous Ether or THFEthereal solvents are typically required for the formation and stability of Grignard reagents.[1]
Temperature Start at 0 °C to -78 °CMinimizes potential side reactions and allows for better control of the exothermic reaction.
Reagent Quality Freshly prepared or titratedEnsures the concentration and reactivity of the organometallic reagent are known and sufficient.[4]

Experimental Protocol: General Procedure for Reaction with Grignard Reagents

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of an acidic solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction of this compound with a nucleophile. How can I improve the selectivity for my desired product?

Common Side Reactions and Solutions:

  • Hydrolysis of this compound: The presence of water can lead to the hydrolysis of this compound, which can compete with the desired reaction.[7]

    • Solution: Ensure all reagents and solvents are anhydrous.[1] Reactions should be carried out under a dry, inert atmosphere.

  • Double Addition with Organometallic Reagents: When reacting with organometallic reagents to form aldehydes, a common side reaction is the addition of a second equivalent of the nucleophile to the newly formed aldehyde, resulting in a secondary alcohol.[1][8][9]

    • Solution: This can be minimized by maintaining a low reaction temperature and using the organometallic reagent as the limiting reactant. Careful control of stoichiometry is critical.

  • Formation of N-Formylated Byproducts: In reactions with amine nucleophiles, it is possible to form N-formylated products.[10][11]

    • Solution: The choice of reaction conditions, such as solvent and temperature, can influence the product distribution. Milder conditions often favor the desired transamination reaction.

  • Reaction with Solvent: Some organolithium reagents are known to react with ethereal solvents like THF, especially at higher temperatures.[2]

    • Solution: When using highly reactive organolithium reagents, it is advisable to conduct the reaction at low temperatures (e.g., -78 °C) to minimize reaction with the solvent.

Side ProductCausal FactorMitigation Strategy
Hydrolysis Products Presence of waterUse anhydrous reagents and solvents under an inert atmosphere.
Secondary Alcohols Double addition of organometallic reagentMaintain low temperature; use organometallic reagent as the limiting reactant.
N-Formylated Amines Reaction with amine nucleophilesOptimize reaction conditions (solvent, temperature); consider milder conditions.
Solvent-derived impurities Reaction of organolithium with etherConduct reaction at low temperatures (e.g., -78 °C).[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a stable crystalline solid that acts as a formylating agent.[6] It can react with strong nucleophiles, such as Grignard and organolithium reagents, at the central carbon atom. This reactivity allows for the synthesis of aldehydes upon acidic workup. It can also undergo transamination reactions with other amines.

Q2: Can this compound be used as a protecting group for amines?

A2: While formamidine groups can be used to protect amines, the use of this compound for this purpose is less common than other protecting groups like Boc or Cbz.[12][13][14] The conditions required for its introduction and removal might not be compatible with all substrates.

Q3: What are the typical conditions for hydrolyzing this compound?

A3: The hydrolysis of N,N'-diarylformamidines can occur in both acidic and alkaline aqueous media.[7] In acidic solutions, the reaction involves the nucleophilic attack of water on the protonated amidinium ion.[7] In alkaline solutions, the rate of hydrolysis can be dependent on the hydroxide ion concentration, particularly for amidines with electron-withdrawing substituents on the aryl rings.[7]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, the consumption of this compound and the formation of the product can be tracked over time.

Visualizations

Reaction_Troubleshooting start Low or No Yield check_reagents Check Reagent Activity (Anhydrous Conditions?) start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Degraded check_reactivity Consider Reagent Reactivity check_temp->check_reactivity Temp Optimized check_temp->fail No Improvement success Improved Yield check_reactivity->success More Reactive Nucleophile Used check_reactivity->fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Formation start Side Product Observed identify_side_product Identify Side Product (e.g., via MS) start->identify_side_product hydrolysis Hydrolysis Product identify_side_product->hydrolysis Water Adduct double_addition Double Addition Product identify_side_product->double_addition Second Nucleophile Adduct other Other Byproduct identify_side_product->other Unidentified solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis solution_double_addition Lower Temperature & Control Stoichiometry double_addition->solution_double_addition solution_other Re-evaluate Reaction Conditions (Solvent, etc.) other->solution_other end Desired Product Selectivity Increased solution_hydrolysis->end solution_double_addition->end solution_other->end

Caption: Decision tree for addressing side product formation.

References

N,N'-Diphenylformamidine stability in different reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N'-Diphenylformamidine in various reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a white to off-white crystalline solid that is generally stable under ambient conditions when stored in a tightly sealed container in a cool, dry place.[1] However, its stability can be compromised by moisture, strong oxidizing agents, and elevated temperatures.

Q2: In which types of solvents is this compound soluble?

A2: this compound is more soluble in polar organic solvents such as ethanol and dimethylformamide (DMF).[1] It has limited solubility in water.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway of concern is hydrolysis, which can occur in the presence of water, especially under acidic or basic conditions. This can lead to the formation of aniline and formic acid or their derivatives. Thermal decomposition may also occur at elevated temperatures.

Q4: Are there any known incompatibilities with common reagents?

A4: Yes, this compound is incompatible with strong oxidizing agents. Reactions involving these reagents should be carefully considered and monitored.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in a Reaction

Possible Causes:

  • Degradation of this compound: The reagent may have degraded due to improper storage or handling, leading to a lower effective concentration.

  • Solvent-Mediated Decomposition: The chosen reaction solvent may be promoting the decomposition of the formamidine, particularly if it contains residual water or is protic in nature.

  • Incompatibility with Reaction Conditions: High reaction temperatures or the presence of acidic or basic reagents can accelerate the degradation of this compound.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Check the appearance and melting point of the this compound. The reported melting point is in the range of 136-139 °C.[2]

    • If degradation is suspected, consider purifying the reagent by recrystallization or obtaining a fresh batch.

  • Solvent Selection and Preparation:

    • Use anhydrous solvents, especially in moisture-sensitive reactions.

    • Consider using a polar aprotic solvent such as dry DMF, acetonitrile, or THF, where this compound exhibits better solubility and stability compared to protic solvents.

    • If a protic solvent is necessary, minimize the reaction time and temperature.

  • Optimize Reaction Conditions:

    • Run the reaction at the lowest effective temperature.

    • If acidic or basic conditions are required, consider a slow addition of the acid or base at a low temperature to minimize the exposure of the formamidine to harsh conditions.

    • Monitor the reaction progress closely using techniques like TLC or LC-MS to identify potential degradation.

Issue 2: Formation of Unexpected Side Products

Possible Causes:

  • Hydrolysis Products: The presence of water can lead to the formation of aniline and formic acid, which can then participate in side reactions.

  • Reaction with Solvent: In some cases, the solvent itself can react with this compound or its degradation products, especially at elevated temperatures. For instance, DMF can decompose to dimethylamine and carbon monoxide at high temperatures.[3]

Troubleshooting Steps:

  • Characterize Side Products:

    • Isolate and identify the major side products using analytical techniques such as NMR, MS, and IR spectroscopy. This will provide clues about the degradation pathway.

  • Control for Water:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Evaluate Solvent Stability:

    • Review the stability of the chosen solvent under the reaction conditions.

    • If the solvent is suspected to be a source of side products, consider switching to a more inert solvent.

Experimental Protocols

Protocol for Monitoring the Stability of this compound in a Reaction Solvent

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous reaction solvent of choice (e.g., Acetonitrile, DMF, Toluene)

  • Internal standard (a stable compound that does not react under the experimental conditions and is chromatographically resolved from the analyte)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Sample Preparation:

    • In a thermostated reaction vessel, add a known volume of the this compound stock solution.

    • Add a known volume of the internal standard stock solution.

    • Adjust the final volume with the solvent to achieve the desired starting concentration.

  • Incubation and Sampling:

    • Maintain the solution at the desired reaction temperature.

    • Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC. The chromatographic conditions (column, mobile phase, flow rate, and detector wavelength) should be optimized to achieve good separation between this compound, the internal standard, and any potential degradation products.

    • Quantify the peak area of this compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the rate of degradation and the half-life of the compound in the specific solvent under the tested conditions.

Data Presentation

Table 1: General Stability of this compound in Different Solvent Classes

Solvent ClassRepresentative SolventsGeneral Stability of this compoundKey Considerations
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)Generally GoodEnsure the solvent is anhydrous as residual water can lead to hydrolysis. DMF can decompose at high temperatures.
Polar Protic Water, Ethanol, MethanolPoor to ModerateProne to hydrolysis, especially with changes in pH. Stability is temperature and pH-dependent.
Nonpolar Toluene, Hexane, DichloromethaneGoodSolubility may be limited. Ensure the absence of acidic or basic impurities.

Note: This table provides a general guideline. Actual stability will depend on specific reaction conditions such as temperature, concentration, and the presence of other reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_dpf Prepare DPF Stock Solution mix Mix DPF, IS, and Solvent stock_dpf->mix stock_is Prepare Internal Standard Stock stock_is->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Analyze Data (Concentration vs. Time) hplc->data troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Reagent Degradation start->cause1 cause2 Solvent Issues start->cause2 cause3 Harsh Conditions start->cause3 sol1 Verify Reagent Quality cause1->sol1 sol2 Use Anhydrous Solvent cause2->sol2 sol3 Optimize Temperature & pH cause3->sol3

References

Technical Support Center: Monitoring Reactions with N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving N,N'-Diphenylformamidine. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods to monitor the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound is typically monitored using standard chromatographic and spectroscopic techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction scale, the required precision, and the available equipment. TLC is often used for quick, qualitative checks, while HPLC and NMR provide more quantitative data.[1][2][3]

Q2: My TLC plate shows multiple spots, and I'm unsure which one is my product. How can I identify the spots?

A2: When running a TLC, it's crucial to spot reference lanes for your starting materials. On a single plate, apply a spot of your starting material (e.g., the nitrile or amine precursor), a spot of the this compound starting material if it's a reactant, and a co-spot containing both the reaction mixture and the starting material. The disappearance of a starting material spot and the appearance of a new spot indicates product formation.[2][3] If intermediates are expected, their identity can be inferred by their polarity relative to the starting materials and product.

Q3: The N-H protons in the ¹H NMR spectrum of my this compound product are very broad. What is causing this and how can I fix it?

A3: Broadening of N-H signals in the NMR spectrum of amidines is a common phenomenon due to several factors:

  • Tautomerism: Amidines exist as a mixture of rapidly interconverting tautomers.[4][5]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.[4]

  • Proton Exchange: Exchange with residual protic solvents (like water) in the NMR solvent can also cause broadening.[4]

Troubleshooting Steps:

  • Low-Temperature NMR: Cooling the sample can slow the rate of tautomeric exchange, potentially resulting in sharper, distinct signals.[4]

  • Solvent Choice: Using aprotic, polar solvents like DMSO-d₆ can help sharpen N-H peaks by slowing proton exchange and forming hydrogen bonds.[4]

  • Deuterium Exchange: Add a drop of D₂O to your NMR tube. The N-H protons will exchange with deuterium, causing their signal to disappear, which confirms their identity.[4]

Q4: I am having trouble developing an effective HPLC method for my reaction. What are some good starting conditions?

A4: For this compound and related compounds, reverse-phase HPLC (RP-HPLC) is a suitable technique. A C18 column is a good starting point. The mobile phase can consist of a mixture of acetonitrile and water, often with an additive like phosphoric acid or formic acid to improve peak shape.[6] For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[6]

Q5: My reaction appears to have stalled or is proceeding very slowly. What are some common causes?

A5: Several factors can lead to a sluggish or stalled reaction:

  • Moisture: Amidines can be sensitive to hydrolysis. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is moisture-sensitive.[1][4]

  • Reagent Quality: Ensure your starting materials and any catalysts are pure and active. Amidines themselves can be hygroscopic and may degrade over time.[1]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction at an elevated temperature, but be cautious of potential side reactions or decomposition.[1]

  • Base/Catalyst Issues: If using a base or catalyst, ensure the correct stoichiometry is used and that the catalyst is active.[1]

Q6: I suspect my this compound is degrading during workup or storage. How can I prevent this?

A6: this compound is susceptible to hydrolysis, which breaks it down into the corresponding amide (N-phenylformanilide) and amine (aniline).[4] To enhance stability:

  • Control pH: During aqueous workup and purification, try to maintain a neutral pH.[4]

  • Anhydrous Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) and away from moisture.[4]

  • Low Temperature: Store the compound at low temperatures (e.g., -20°C) to minimize degradation.[4]

Quantitative Data Summary

For effective reaction monitoring, specific and reproducible analytical conditions are crucial. The tables below summarize starting parameters for TLC and HPLC analysis of this compound.

Table 1: Recommended TLC Conditions

ParameterRecommendationPurpose
Stationary Phase Silica Gel 60 F₂₅₄Standard choice for a wide range of polarities.[7]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Adjust ratio to achieve an Rf of ~0.4 for the product.[1][3]
Visualization 1. UV Light (254 nm)Non-destructive method for visualizing UV-active compounds.
2. Potassium Permanganate StainGeneral stain for oxidizing functional groups.
3. Ninhydrin StainUseful if primary/secondary amines are reactants or byproducts.[8]

Table 2: Starting HPLC Parameters (Reverse Phase)

ParameterRecommendationRationale
Column C18, 3-5 µm particle sizeGood retention for aromatic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid aids in protonation and peak shape.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.[6]
Gradient Start at 5-10% B, ramp to 95% BA gradient is often necessary to elute all components.
Flow Rate 1.0 mL/minStandard for analytical columns.
Detection UV Diode Array (DAD) at ~254 nmThis compound has a strong UV chromophore.[9]
Column Temp. 25-40 °CTemperature can be adjusted to optimize separation.[10]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Sample Application: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it onto the 'SM' lane. Repeat for the reaction mixture in the 'R' lane. For the 'C' lane, spot the starting material first, then spot the reaction mixture directly on top of it.

  • Development: Place a small amount of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber with a piece of filter paper to saturate the atmosphere.[3] Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate into a potassium permanganate staining solution followed by gentle heating.[11]

  • Analysis: Compare the spots. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

Protocol 2: Reaction Monitoring by HPLC

  • Sample Preparation: Take an aliquot from the reaction mixture (e.g., 10 µL). Dilute it significantly with the mobile phase (e.g., in 1 mL of 1:1 acetonitrile:water) to avoid overloading the column. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Setup: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify the peaks corresponding to starting materials and products by comparing their retention times with injected standards. Quantify the reaction progress by integrating the peak areas. A decrease in the starting material peak area and a corresponding increase in the product peak area indicate the reaction is proceeding.

Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Acquisition: Acquire a standard ¹H NMR spectrum.[12][13]

  • Analysis: Identify characteristic peaks for both the starting material and the product that do not overlap with other signals. For this compound, the formyl proton (-N=CH-N-) is a distinctive singlet.

  • Quantification: Integrate the characteristic peaks for the starting material and the product. The ratio of these integrals can be used to determine the relative concentrations and calculate the percent conversion over time. For more accurate quantification, an internal standard with a known concentration can be added.

Visualizations

Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring Loop cluster_end Completion Start Start Reaction T0 Take Time Zero (T0) Sample Start->T0 TakeSample Take Aliquot at Time T(x) T0->TakeSample TLC Analyze by TLC TakeSample->TLC Decision Reaction Complete? TLC->Decision Decision->TakeSample No HPLC_NMR Quantitative Analysis (HPLC/NMR) Decision->HPLC_NMR Yes Workup Proceed to Workup & Purification HPLC_NMR->Workup End End Workup->End

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting Start TLC shows no product formation or slow conversion Q_Moisture Are anhydrous conditions being used? Start->Q_Moisture A_Moisture_Yes Check Reagent Quality Q_Moisture->A_Moisture_Yes Yes A_Moisture_No Dry solvents/reagents and use inert atmosphere Q_Moisture->A_Moisture_No Q_Temp Is reaction temperature optimal? A_Moisture_Yes->Q_Temp A_Temp_Yes Check catalyst/base activity Q_Temp->A_Temp_Yes Yes A_Temp_No Increase temperature incrementally Q_Temp->A_Temp_No Q_Catalyst Is catalyst/base active and stoichiometric? A_Temp_Yes->Q_Catalyst A_Catalyst_Yes Consider alternative reaction conditions Q_Catalyst->A_Catalyst_Yes Yes A_Catalyst_No Use fresh catalyst/base, verify stoichiometry Q_Catalyst->A_Catalyst_No

Caption: Troubleshooting guide for incomplete reactions based on TLC analysis.

Techniques Monitoring Reaction Monitoring Techniques TLC TLC Monitoring->TLC HPLC HPLC Monitoring->HPLC NMR NMR Monitoring->NMR Info_TLC Qualitative Fast Presence/Absence of SM/Product TLC->Info_TLC Info_HPLC Quantitative High Sensitivity Percent Conversion Purity Analysis HPLC->Info_HPLC Info_NMR Quantitative Structural Information Percent Conversion NMR->Info_NMR

Caption: Relationship between analytical techniques and the data they provide.

References

Removing unreacted N,N'-Diphenylformamidine from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted N,N'-Diphenylformamidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a white to off-white crystalline solid with a characteristic amine-like odor.[1] Its basicity and solubility are the most important factors for its separation from a reaction mixture.

Q2: How can I remove this compound if my desired product is stable in acidic conditions?

A2: Due to its basic nature (pKa ≈ 7.40), this compound can be effectively removed by liquid-liquid extraction with a dilute aqueous acid solution.[2] When the organic reaction mixture is washed with an acid like dilute hydrochloric acid (HCl), the basic amidine is protonated, forming a water-soluble hydrochloride salt.[3][4] This salt partitions into the aqueous layer, which can then be separated and discarded, leaving the neutral, non-basic product in the organic layer.[5]

Q3: My desired product is a solid. Can I use recrystallization to remove this compound?

A3: Yes, recrystallization is a highly effective method for purifying solid products from soluble impurities like residual this compound.[6][7] The key is to select a solvent system in which your desired product has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature, while this compound remains soluble at all temperatures.[7] Alternatively, a solvent can be chosen in which the this compound is highly soluble but the product is not.

Q4: I used a high-boiling polar solvent like DMF, in which this compound is soluble. How should I approach the work-up?

A4: Removing high-boiling polar aprotic solvents such as Dimethylformamide (DMF) requires specific techniques, as they are often miscible with both water and organic solvents.[1][8] A common strategy is to dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and then perform multiple washes with water or brine to partition the DMF into the aqueous phase.[9][10][11] For more stubborn traces of DMF, washing the organic layer with a 5% aqueous lithium chloride (LiCl) solution can be very effective.[5][10][11]

Q5: When is column chromatography the recommended method for removal?

A5: Column chromatography should be considered when other methods like extraction and recrystallization are ineffective or impractical.[12] This may be the case if your desired product has similar basicity or solubility properties to this compound, making separation by extraction or recrystallization difficult. Chromatography is also the method of choice when a very high degree of purity is required.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline solid[1]
Molecular Formula C₁₃H₁₂N₂[1][2]
Molecular Weight 196.25 g/mol [2]
Melting Point 136-143 °C[2]
pKa 7.40[2]
Solubility in Water Insoluble / Sparingly soluble[1][2]
Solubility (Organic) Soluble in polar organic solvents (e.g., ethanol, DMF)[1]

Experimental Protocols

Protocol 1: Removal by Acidic Aqueous Extraction

This method is ideal for neutral or acidic products that are stable to dilute acid and are dissolved in a water-immiscible organic solvent.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure a clean separation from the aqueous layer.

  • First Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated this compound hydrochloride will be in the upper aqueous layer (if using a solvent less dense than water) or the lower aqueous layer (if using a solvent denser than water). Drain and discard the aqueous layer.

  • Repeat Washes: Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal of the amidine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid products from this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should poorly dissolve your product at room temperature but dissolve it completely at its boiling point. This compound should ideally be soluble in this solvent even at low temperatures.

  • Dissolution: Place the crude solid product containing the amidine impurity in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If any insoluble impurities are present at high temperature, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[7] Pure crystals of your product should form, leaving the this compound impurity dissolved in the solvent (mother liquor).

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

G start Reaction Mixture containing unreacted this compound acid_stability Is the product stable to dilute acid? start->acid_stability product_state Is the desired product a solid? recrystallization Attempt Recrystallization product_state->recrystallization  Yes chromatography Use Column Chromatography product_state->chromatography  No acid_stability->product_state  No / Unsure extraction Perform Acidic Aqueous Extraction acid_stability->extraction  Yes end_purified Purified Product extraction->end_purified recrystallization->end_purified chromatography->end_purified

Caption: Decision workflow for selecting a purification method.

G start Start: Organic reaction mixture dilute 1. Dilute with water- immiscible organic solvent start->dilute add_acid 2. Transfer to separatory funnel & add 1M HCl (aq) dilute->add_acid shake 3. Shake vigorously and vent add_acid->shake separate 4. Allow layers to separate shake->separate discard_aq 5. Drain and discard aqueous layer (contains amidine salt) separate->discard_aq repeat 6. Repeat steps 2-5 as necessary discard_aq->repeat wash_neutral 7. Wash organic layer with NaHCO3 (aq) and then brine repeat->wash_neutral dry 8. Dry organic layer (e.g., Na2SO4), filter, and concentrate wash_neutral->dry end_product End: Purified Product dry->end_product

Caption: Step-by-step workflow for acidic aqueous extraction.

References

Impact of temperature on the rate of N,N'-Diphenylformamidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Diphenylformamidine reactions. The content focuses on the impact of temperature on the reaction rate, offering insights into potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound synthesis?

As with most chemical reactions, increasing the temperature generally increases the rate of this compound synthesis. A common rule of thumb is that for many reactions near room temperature, the rate can approximately double for every 10°C increase in temperature. However, this is a generalization, and the actual impact can vary.

Q2: At what temperatures can the synthesis of this compound be carried out?

The synthesis of this compound from aniline and triethyl orthoformate can be performed at a range of temperatures, from ambient room temperature to reflux conditions. The optimal temperature will depend on the desired reaction rate and the potential for side product formation.

Q3: What are the potential side reactions when synthesizing this compound at elevated temperatures?

While specific data on this compound is limited, high temperatures in similar formylation reactions can potentially lead to the formation of byproducts. In reactions involving aniline, higher temperatures can sometimes promote C-alkylation on the aromatic ring, in addition to the desired N-formylation. Over-alkylation is also a possibility in related reactions, though less likely in this specific synthesis. It is crucial to monitor the reaction for the appearance of unknown peaks in analytical techniques like HPLC or GC.

Q4: How can I monitor the progress of the this compound reaction to study the effect of temperature?

In-situ reaction monitoring can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used by taking aliquots from the reaction mixture at specific time points, quenching the reaction in the aliquot, and then analyzing the composition.

Q5: My reaction is proceeding very slowly at room temperature. What should I do?

If the reaction rate is too slow at ambient temperature, you can gradually increase the temperature. It is advisable to increase the temperature in controlled increments (e.g., 10°C at a time) and monitor the reaction progress and purity at each step to find the optimal balance between reaction rate and selectivity. Using a catalyst, such as FeCl₃, can also significantly increase the reaction rate at ambient temperatures.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Reaction temperature is too low, leading to incomplete conversion.Gradually increase the reaction temperature and monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).
Reaction time is insufficient.Extend the reaction time at the current temperature, monitoring for the point at which reactant consumption plateaus.
Formation of Significant Byproducts Reaction temperature is too high, promoting side reactions.Reduce the reaction temperature. If the rate becomes too slow, consider using a catalyst to accelerate the desired reaction at a lower temperature.
Impurities in starting materials or solvent.Ensure the purity of aniline, triethyl orthoformate, and the solvent used.
Inconsistent Reaction Rates Between Batches Inaccurate temperature control.Use a temperature-controlled heating mantle, oil bath, or a thermostatted reaction vessel to ensure consistent and accurate temperature throughout the experiment.
Variations in catalyst concentration or activity.If using a catalyst, ensure it is accurately measured and that its activity has not diminished over time.

Data Presentation

The following table summarizes hypothetical kinetic data for the synthesis of this compound at various temperatures to illustrate the expected trend. This data is representative and should be confirmed by experimental results.

Temperature (°C)Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
25298.151.5 x 10⁻⁴
35308.153.1 x 10⁻⁴
45318.156.0 x 10⁻⁴
55328.151.1 x 10⁻³

Experimental Protocols

Protocol for Kinetic Study of this compound Synthesis by ¹H NMR

This protocol describes how to monitor the reaction kinetics of this compound formation from aniline and triethyl orthoformate at a specific temperature using ¹H NMR spectroscopy.

Materials:

  • Aniline (purified)

  • Triethyl orthoformate

  • Anhydrous deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry vial, prepare a stock solution of aniline and the internal standard in the deuterated solvent. In a separate vial, prepare a solution of triethyl orthoformate in the same solvent.

  • Spectrometer Setup: Set the NMR spectrometer to the desired reaction temperature (e.g., 35°C). Allow the probe to equilibrate.

  • Initial Spectrum: Transfer a known volume of the aniline/internal standard solution to an NMR tube and acquire a spectrum. This will serve as the t=0 reference for the reactant peaks.

  • Reaction Initiation: Inject a known volume of the triethyl orthoformate solution into the NMR tube containing the aniline solution. Quickly mix the contents and place the NMR tube back into the spectrometer.

  • Kinetic Monitoring: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Continue data acquisition until the reaction appears to be complete (i.e., the reactant signals are no longer diminishing).

  • Data Analysis: Integrate the peaks corresponding to a characteristic signal of the this compound product and a signal from the internal standard in each spectrum. The concentration of the product at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to determine the reaction rate. Repeat this procedure at different temperatures to determine the temperature dependence of the rate constant.

Visualizations

Reaction_Workflow Workflow for Temperature Impact Analysis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_output Output prep_reactants Prepare Reactant Solutions (Aniline, Triethyl Orthoformate) initiate_reaction Initiate Reaction in Thermostatted Vessel prep_reactants->initiate_reaction prep_instrument Set and Equilibrate Instrument Temperature (e.g., NMR, HPLC) prep_instrument->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., NMR, HPLC aliquots) initiate_reaction->monitor_reaction determine_conc Determine Product Concentration at Different Time Points monitor_reaction->determine_conc calculate_rate Calculate Rate Constant (k) determine_conc->calculate_rate repeat_temp Repeat at Different Temperatures calculate_rate->repeat_temp arrhenius_plot Generate Arrhenius Plot calculate_rate->arrhenius_plot repeat_temp->initiate_reaction New Temperature activation_energy Determine Activation Energy (Ea) arrhenius_plot->activation_energy Arrhenius_Plot_Logic Arrhenius Plot Relationship cluster_data Experimental Data cluster_transformation Data Transformation cluster_plot Graphical Analysis cluster_parameters Kinetic Parameters rate_constants Rate Constants (k) at various Temperatures (T) ln_k Calculate ln(k) rate_constants->ln_k inv_t Calculate 1/T (in Kelvin) rate_constants->inv_t plot Plot ln(k) vs. 1/T ln_k->plot inv_t->plot linear_fit Perform Linear Regression plot->linear_fit slope Slope = -Ea / R linear_fit->slope intercept Intercept = ln(A) linear_fit->intercept activation_energy Activation Energy (Ea) slope->activation_energy pre_exp_factor Pre-exponential Factor (A) intercept->pre_exp_factor

References

Technical Support Center: Optimizing N,N'-Diphenylformamidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize N,N'-Diphenylformamidine synthesis.

Troubleshooting Guide

Q1: Why is my this compound yield consistently low?

A1: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The chosen catalyst may have low activity or may have degraded. For instance, while ferric chloride (FeCl₃) is an efficient catalyst, its effectiveness can be compromised by moisture.[1] Ensure the catalyst is fresh and handled under anhydrous conditions where necessary.

  • Reaction Temperature: The reaction may not be reaching the optimal temperature. While some methods proceed at room temperature, others may require heating.[1] Monitor the reaction temperature closely. For example, some syntheses are carried out at reflux in toluene.[1]

  • Purity of Reactants: Impurities in the starting materials, such as aniline or the formylating agent (e.g., triethyl orthoformate), can interfere with the reaction. Ensure the purity of your reactants before starting the experiment.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. A common approach involves using two equivalents of the primary aryl amine with one equivalent of triethyl orthoformate.[1]

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?

A2: Byproduct formation is a common issue. Here are some strategies to enhance selectivity:

  • Choice of Catalyst: The catalyst plays a crucial role in directing the reaction pathway. Lewis acids like FeCl₃ have been shown to provide excellent yields of the desired N,N'-diarylformamidines.[1] Other catalysts, such as thiamine hydrochloride or various metal nanoparticles, might offer different selectivity profiles.[2]

  • Solvent Selection: The solvent can influence the reaction's selectivity. Toluene is a commonly used solvent for this reaction.[1] Experimenting with other anhydrous solvents might be beneficial.

  • Temperature Control: Running the reaction at the optimal temperature can minimize the formation of side products. Excessively high temperatures can lead to decomposition or unwanted side reactions.

Q3: The reaction time is too long. How can I accelerate the synthesis?

A3: To reduce the reaction time, consider the following:

  • Catalyst Loading: Increasing the catalyst loading (e.g., mol%) might speed up the reaction. However, this should be optimized to avoid potential side reactions or purification difficulties. For FeCl₃, a catalytic amount of 10 mol% has been reported to be effective.[1]

  • More Active Catalyst: Switching to a more active catalyst can significantly decrease the reaction time. The literature reports various catalysts with different efficiencies.[2]

  • Temperature: Increasing the reaction temperature, if the reaction is not already at reflux, will generally increase the reaction rate. However, be mindful of potential impacts on yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: A variety of catalysts can be used for the synthesis of N,N'-diarylformamidines. Some of the commonly reported catalysts include:

  • Ferric Chloride (FeCl₃): An efficient, cost-effective, and environmentally friendly Lewis acid catalyst.[1]

  • Thiamine Hydrochloride (Vitamin B₁ Hydrochloride): A non-toxic, readily available, and efficient catalyst.[2]

  • Ceric Ammonium Nitrate (CAN): Has been used but is a strong oxidizing agent and can be toxic.[1]

  • Other Lewis Acids: AlCl₃ and NiCl₂ have also been reported for N-formylation reactions.[2]

  • Heterogeneous Catalysts: Fe₂O₃@SiO₂-SO₃H nanofibers have been used as a reusable magnetic catalyst.[2]

Q2: What are the typical starting materials for this compound synthesis?

A2: The most common approach involves the reaction of a primary aryl amine (in this case, aniline) with a formylating agent. A widely used formylating agent is triethyl orthoformate.[1]

Q3: Are there any environmentally friendly ("green") methods for this synthesis?

A3: Yes, several efforts have been made to develop more environmentally friendly protocols. The use of catalysts like FeCl₃ is considered a greener approach as it avoids toxic and expensive reagents and can often be performed at ambient temperatures.[1] Catalyst- and solvent-free methods are also being explored for formamidine synthesis.[3][4]

Q4: How is the product typically purified?

A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by column chromatography over silica gel using an appropriate eluent system, such as petroleum ether and ethyl acetate.[1]

Catalyst Performance Data

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃ Aniline, Triethyl orthoformateTolueneRoom Temp.392[1]
FeCl₃ p-Toluidine, Triethyl orthoformateTolueneRoom Temp.2.595[1]
FeCl₃ p-Anisidine, Triethyl orthoformamidineTolueneRoom Temp.394[1]
FeCl₃ p-Chloroaniline, Triethyl orthoformateTolueneReflux490[1]

Experimental Protocols

Detailed Methodology for FeCl₃ Catalyzed Synthesis of this compound [1]

  • Reaction Setup: To a well-stirred solution of aniline (2 mmol, 186 mg) and triethyl orthoformate (1 mmol, 148 mg) in dry toluene (10 mL), add a catalytic amount of anhydrous FeCl₃ (10 mol%, 16.2 mg).

  • Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Dissolve the solid residue in chloroform (30 mL) and filter to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel (60-120 mesh) using a petroleum ether-ethyl acetate gradient as the eluent to afford the pure this compound.

Visualizations

experimental_workflow start Start reactants 1. Combine Aniline, Triethyl Orthoformate, and FeCl₃ in Toluene start->reactants stir 2. Stir at Room Temperature reactants->stir monitor 3. Monitor Reaction (e.g., by TLC) stir->monitor workup 4. Solvent Removal (Reduced Pressure) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify product Pure N,N'- Diphenylformamidine purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Catalyst Selection cost Cost-Effective? start->cost env Environmentally Friendly? cost->env Yes other Evaluate Other Catalysts (e.g., Thiamine HCl) cost->other No conditions Mild Reaction Conditions? env->conditions Yes env->other No fecl3 Consider FeCl₃ conditions->fecl3 Yes conditions->other No

Caption: Decision tree for catalyst selection in this compound synthesis.

References

N,N'-Diphenylformamidine handling and storage best practices to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling and storing N,N'-Diphenylformamidine to minimize degradation and ensure experimental success. For researchers, scientists, and drug development professionals, maintaining the integrity of this reagent is critical for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C.[1][2] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, the container should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[4]

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is moisture-sensitive.[4] Exposure to moist air or water should be avoided to prevent hydrolysis.[4] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially when aliquoting for long-term storage.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound, which is typically a white to off-white crystalline solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or becoming oily), or the presence of a strong amine-like odor. For quantitative experiments, a decrease in purity as assessed by analytical methods such as HPLC or NMR would be a definitive sign of degradation.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[4][5] Contact with these materials should be avoided as it can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock.- Purchase a new batch of this compound. - Perform a quality control check on the existing stock (e.g., melting point, NMR, or HPLC). - Ensure proper storage conditions (2-8°C, dry, inert atmosphere).
Change in physical appearance (color, texture) Exposure to moisture, air (oxidation), or light.- Discard the degraded reagent. - Store new reagent in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator, and protected from light. - Aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the bulk stock.
Poor solubility in organic solvents Potential degradation to less soluble impurities.- Use a fresh, high-purity batch of this compound. - If slight degradation is suspected, recrystallization may be attempted, though purchasing a new batch is recommended for critical applications.

Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound

  • Preparation: Work in a glove box or a fume hood with a gentle stream of an inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Materials:

    • This compound

    • Spatula

    • Amber glass vials with screw caps and PTFE septa

    • Analytical balance

  • Procedure:

    • Allow the main stock bottle of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Quickly weigh the desired amount of the compound into pre-labeled amber glass vials.

    • Purge the headspace of each vial with inert gas before tightly sealing the cap.

    • Store the aliquoted vials at 2-8°C.

Degradation Pathways and Prevention

While specific, detailed studies on the degradation of this compound are limited, based on the general chemistry of amidines, the following degradation pathways are plausible. Understanding these can help in taking preventative measures.

Hydrolysis:

As a moisture-sensitive compound, this compound is susceptible to hydrolysis. The imine bond (C=N) can be attacked by water, leading to the formation of N-phenylformamide and aniline. N-phenylformamide can be further hydrolyzed to formic acid and aniline under aqueous conditions.

To prevent hydrolysis:

  • Always store in a tightly sealed container in a dry environment.

  • Use a desiccator for long-term storage.

  • Handle under an inert atmosphere.

Oxidation:

Although specific oxidative degradation products are not well-documented in the literature, the presence of nitrogen atoms suggests potential susceptibility to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This could lead to the formation of various colored byproducts.

To prevent oxidation:

  • Avoid contact with strong oxidizing agents.[4][5]

  • Store under an inert atmosphere to minimize exposure to atmospheric oxygen.

Visualizations

Handling_and_Storage_Workflow This compound Handling and Storage Workflow reception Receive Compound inspect Inspect for Degradation (Color, Texture) reception->inspect storage_decision Degraded? inspect->storage_decision discard Discard and Reorder storage_decision->discard Yes store Store at 2-8°C in a Dry, Dark Place storage_decision->store No aliquot_decision Long-term Use? store->aliquot_decision use_directly Use Directly from Main Stock aliquot_decision->use_directly No aliquot Aliquot under Inert Atmosphere aliquot_decision->aliquot Yes experiment Use in Experiment use_directly->experiment store_aliquots Store Aliquots at 2-8°C aliquot->store_aliquots store_aliquots->experiment

Caption: Workflow for handling and storage of this compound.

Degradation_Pathway Potential Hydrolytic Degradation of this compound dpf This compound h2o1 + H₂O dpf->h2o1 hydrolysis1 Hydrolysis h2o1->hydrolysis1 products1 N-Phenylformamide + Aniline hydrolysis1->products1 h2o2 + H₂O products1->h2o2 hydrolysis2 Further Hydrolysis h2o2->hydrolysis2 products2 Formic Acid + Aniline hydrolysis2->products2

Caption: Plausible hydrolytic degradation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to N,N'-Diphenylformamidine and DMF-DMA for Enamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enamines is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The choice of reagent for enamine formation is critical and can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison between two common reagents used for this transformation: N,N'-Diphenylformamidine and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Overview and Reactivity Profile

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly reactive and widely used reagent for the synthesis of enamines from active methylene compounds.[1][2][3][4][5] Its high reactivity stems from the presence of two methoxy groups, which make the central carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] DMF-DMA readily reacts with a broad range of substrates, including ketones, aldehydes, and other active methylene compounds, to afford the corresponding dimethylaminomethylene derivatives.[1][2][4] These enamine products are valuable intermediates in the synthesis of various heterocyclic systems such as pyrimidines, pyridines, and pyrazoles.[1][5]

This compound, on the other hand, appears to be a more specialized reagent. While it also reacts with active methylene compounds, its application in the literature is predominantly documented in the context of multi-step syntheses, often as a precursor for heterocyclic compounds like 5-aminopyrazoles.[1][2][3][4] In these cases, it reacts with β-ketonitriles to form an intermediate that is subsequently cyclized.[1][2][3] There is limited information available on its use for the straightforward synthesis of simple enamines from ketones and aldehydes.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the synthesis of enamines using DMF-DMA. Due to the limited literature on the general use of this compound for simple enamine synthesis, a direct comparison of yields and reaction times across a broad range of substrates is not feasible at this time.

Table 1: Synthesis of Enamines using DMF-DMA

Substrate (Active Methylene Compound)Reaction ConditionsProductYield (%)Reference
5-(4-chlorophenyl)-furan-2(3H)-oneToluene, 130 °C, 6 min (microwave)5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one90[3]
2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-oneReflux in DMF-DMA(Z)-6-((dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one80[1]
2-butenenitrilesRefluxing toluene, 6 htrans-enaminesGood[4]
Heterocyclic carbonitrilesRefluxing toluene, 6 htrans-enaminesGood[4]
Methyl ketonesRefluxing neat reagentsEnaminonesNot specified[4]

Table 2: Synthesis of Intermediates using this compound for Heterocycle Formation

Substrate (β-ketonitrile)Reaction ConditionsIntermediate ProductSubsequent ProductYield (%)Reference
β-ketonitrilesMicrowave irradiationNot isolated5-Aminopyrazol-4-yl ketonesNot specified for enamine step[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of an Enamine using DMF-DMA

This protocol is adapted from the synthesis of 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one.[3]

Materials:

  • 5-(4-chlorophenyl)-furan-2(3H)-one (1 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1 mmol)

  • Toluene (5 mL)

Procedure:

  • A mixture of 5-(4-chlorophenyl)-furan-2(3H)-one (1 mmol) and DMF-DMA (1 mmol) in toluene (5 mL) is placed in a sealed microwave reactor vessel.

  • The reaction mixture is heated to 130 °C for 6 minutes under microwave irradiation.

  • After cooling, the precipitated crystals are collected by filtration.

  • The crystals are washed with cold toluene and recrystallized from ethanol to yield the pure enamine product.

Protocol 2: Synthesis of a Pyrazole Precursor using this compound

This protocol is based on the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones, where this compound is used to form an intermediate that is not isolated.[1][2][3]

Materials:

  • β-ketonitrile (1 mmol)

  • This compound (1.1 mmol)

  • Solvent (e.g., DMF, as inferred from related procedures)

Procedure:

  • The β-ketonitrile (1 mmol) and this compound (1.1 mmol) are combined in a suitable solvent in a microwave reactor vessel.

  • The mixture is subjected to microwave irradiation for a short period (e.g., 5-10 minutes) to form the enamine intermediate.

  • Note: In the cited literature, a hydrazine is then added to the reaction mixture for a subsequent heterocyclocondensation step under further microwave irradiation to form the final 5-aminopyrazol-4-yl ketone product.

Reaction Mechanisms

The mechanisms of enamine formation for both reagents involve the initial deprotonation of the active methylene compound followed by nucleophilic attack on the formylating agent.

DMF-DMA Reaction Pathway

The reaction with DMF-DMA proceeds through a condensation reaction where the active methylene compound attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.

DMF_DMA_Mechanism Active_Methylene R-CH2-Z Intermediate Intermediate Adduct Active_Methylene->Intermediate + DMF-DMA DMF_DMA DMF-DMA DMF_DMA->Intermediate Enamine Enamine Product R-C(Z)=CH-N(CH3)2 Intermediate->Enamine - 2 CH3OH Methanol 2 CH3OH Intermediate->Methanol

Caption: Reaction of DMF-DMA with an active methylene compound.

This compound Reaction Pathway

With this compound, the active methylene compound attacks the central carbon atom, leading to the displacement of one of the aniline moieties to form the enamine and aniline as a byproduct.

Diphenylformamidine_Mechanism Active_Methylene R-CH2-Z Intermediate Intermediate Adduct Active_Methylene->Intermediate + DPF DPF This compound DPF->Intermediate Enamine Enamine Product R-C(Z)=CH-NHPh Intermediate->Enamine - Aniline Aniline Aniline Intermediate->Aniline

Caption: Reaction of this compound with an active methylene compound.

Conclusion

This compound, while capable of reacting with active methylene compounds, is primarily documented as an intermediate-forming reagent in the synthesis of more complex heterocyclic structures, particularly in microwave-assisted, one-pot procedures. For researchers seeking to synthesize simple, stable enamines from a broad range of ketones and aldehydes, DMF-DMA is the more established and reliable option. This compound may be considered for more specialized applications where the in-situ generated enamine is directly converted to a subsequent product. Further research is needed to explore the broader utility of this compound as a general reagent for enamine synthesis.

References

A Comparative Guide to N,N'-Diphenylformamidine and Triethyl Orthoformate as Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, enabling the construction of a vast array of complex molecules, including pharmaceuticals and other bioactive compounds. The choice of formylating agent is critical and depends on factors such as substrate scope, reaction conditions, and desired yields. This guide provides a detailed comparison of two such reagents: N,N'-Diphenylformamidine and triethyl orthoformate, offering insights into their performance, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Overview of the Formylating Agents

Triethyl orthoformate (TEOF), with the chemical formula HC(OC₂H₅)₃, is a widely utilized and commercially available reagent. It is recognized for its versatility in reacting with nucleophiles to introduce a formyl group, often under acidic conditions.[1][2] Beyond formylation, TEOF also serves as a dehydrating agent, driving reactions to completion by removing water.

This compound (DPF), C₆H₅NHCH=NC₆H₅, is a stable, crystalline solid. While it contains a formyl equivalent, its primary role in the context of formylation is often as an intermediate in the reaction of anilines with triethyl orthoformate, leading to the formation of N,N'-diarylformamidines.[3][4] Its direct application as a general formylating agent for a broad range of amines is not as extensively documented as that of triethyl orthoformate.

Performance Comparison: Experimental Data

The following table summarizes the performance of triethyl orthoformate in the N-formylation of various amines, showcasing its broad applicability. Data on the direct use of this compound as a formylating agent for a diverse range of amines is limited in readily available literature, which is a key comparative point. The focus of literature involving this compound is predominantly on its synthesis from aromatic amines and triethyl orthoformate.[3][5]

Table 1: N-Formylation of Various Amines using Triethyl Orthoformate

EntrySubstrate (Amine)Catalyst/ConditionsReaction TimeYield (%)
1AnilineH₂SO₄-SiO₂ / Reflux (65 °C)4 min96
24-MethylanilineH₂SO₄-SiO₂ / Reflux (65 °C)4 min96
34-NitroanilineH₂SO₄-SiO₂ / Reflux (65 °C)10 min96
4BenzylamineH₂SO₄-SiO₂ / Reflux (65 °C)8 min92
5CyclohexylamineH₂SO₄-SiO₂ / Reflux (65 °C)10 min90
6DibenzylamineH₂SO₄-SiO₂ / Reflux (65 °C)25 min88
7MorpholineH₂SO₄-SiO₂ / Reflux (65 °C)15 min94
8AnilineFeCl₃ / Toluene, rt3 h92 (as this compound)
94-ChloroanilineFeCl₃ / Toluene, rt3.5 h90 (as corresponding formamidine)
10BenzylamineWater / Reflux24 hModerate to Good

Data compiled from studies on N-formylation using triethyl orthoformate with various catalysts.[2][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of Amines using Triethyl Orthoformate with Immobilized Sulfuric Acid (H₂SO₄-SiO₂)[4][7][8]

Materials:

  • Amine (1.0 eq)

  • Triethyl orthoformate (4.0 eq)

  • Immobilized sulfuric acid on silica gel (H₂SO₄-SiO₂)

  • Ethyl acetate (for workup)

Procedure:

  • To a round-bottom flask containing the amine (e.g., 6 mmol), add triethyl orthoformate (24 mmol).

  • Add the immobilized H₂SO₄ on silica gel (e.g., 1.2 g).

  • Stir the reaction mixture under reflux conditions (at 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and wash it with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure to yield the crude N-formylated product.

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N,N'-Diarylformamidines using Triethyl Orthoformate and FeCl₃[5]

Materials:

  • Primary aryl amine (2.0 eq)

  • Triethyl orthoformate (1.0 eq)

  • Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

  • Anhydrous toluene

Procedure:

  • To a solution of the primary aryl amine (e.g., 2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add triethyl orthoformate (1 mmol).

  • Add a catalytic amount of anhydrous FeCl₃ (10 mol%).

  • Stir the reaction mixture at ambient temperature for the specified time (e.g., 3 hours for aniline).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the solid residue in chloroform and filter to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography over silica gel to afford the pure N,N'-diarylformamidine.

Reaction Mechanisms and Logical Workflow

The formylation of amines with triethyl orthoformate, particularly under acidic catalysis, proceeds through a well-understood mechanism. The initial step involves the activation of triethyl orthoformate by a proton source.

formylation_mechanism TEOF Triethyl Orthoformate Activated_TEOF Activated Electrophile [HC(OEt)₂]⁺ TEOF->Activated_TEOF + H⁺, - EtOH H_plus H+ Intermediate1 Tetrahedral Intermediate Activated_TEOF->Intermediate1 + R₂NH Amine R₂NH Intermediate2 Iminium Ether Intermediate1->Intermediate2 - EtOH Formamide N-Formyl Product R₂NCHO Intermediate2->Formamide + H₂O, - H⁺, - EtOH EtOH Ethanol

Caption: Acid-catalyzed formylation of an amine with triethyl orthoformate.

The reaction between a primary aryl amine and triethyl orthoformate to yield N,N'-diarylformamidines follows a sequential pathway where the initially formed formimidate reacts with a second equivalent of the amine.

formamidine_synthesis cluster_step1 Step 1 cluster_step2 Step 2 ArylAmine1 ArNH₂ (1 eq) Formimidate Ethyl N-arylformimidate ArN=CHOEt ArylAmine1->Formimidate TEOF Triethyl Orthoformate TEOF->Formimidate Formamidine N,N'-Diarylformamidine ArNHCH=NAr Formimidate->Formamidine EtOH Ethanol Formimidate->EtOH ArylAmine2 ArNH₂ (1 eq) ArylAmine2->Formamidine Formamidine->EtOH

Caption: Synthesis of N,N'-diarylformamidine from an aryl amine and TEOF.

Conclusion

Triethyl orthoformate stands out as a versatile and efficient formylating agent for a wide range of primary and secondary amines, including both aliphatic and aromatic substrates. The reactions can often be carried out under mild conditions, and the use of catalysts like immobilized sulfuric acid can lead to high yields and short reaction times.[4]

This compound, while containing a formyl carbon, is more accurately described as a product of the reaction between aniline and triethyl orthoformate, rather than a general-purpose formylating agent itself. While N,N'-diarylformamidines are important synthetic intermediates,[3] their application as a direct source of a formyl group to other amine substrates is not a commonly reported methodology. This suggests that for general N-formylation, triethyl orthoformate is the more direct and broadly applicable reagent.

For researchers and drug development professionals, the choice between these two reagents is clear for most N-formylation applications. Triethyl orthoformate offers a reliable and well-documented route to a diverse array of N-formylated compounds. This compound and its analogues are more relevant as specific synthetic targets or intermediates in multi-step syntheses originating from aryl amines and orthoformates.

References

A Comparative Guide to Pyrazole Synthesis: Exploring Alternatives to N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The synthesis of this scaffold is therefore of paramount importance. While N,N'-Diphenylformamidine has been utilized in the formation of pyrazole and other heterocyclic systems, a range of alternative reagents offer distinct advantages in terms of accessibility, versatility, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

This guide will delve into the following methods for pyrazole synthesis:

  • The Knorr Pyrazole Synthesis: A classic and widely used method involving the condensation of 1,3-dicarbonyl compounds with hydrazines.

  • Synthesis using Dimethylformamide Dimethyl Acetal (DMF-DMA): A versatile reagent for the construction of pyrazoles from active methylene compounds.

  • The Vilsmeier-Haack Reaction: A powerful tool for the synthesis of 4-formylpyrazoles, which are valuable intermediates.

  • Multicomponent Reactions (MCRs): Efficient one-pot strategies for the rapid assembly of complex pyrazole derivatives.

Performance Comparison of Pyrazole Synthesis Methods

The choice of synthetic route to a desired pyrazole is often dictated by factors such as the availability of starting materials, desired substitution pattern, and required reaction conditions. The following tables provide a comparative overview of the performance of various reagents and methods.

Table 1: Comparison of Reagents for Pyrazole Synthesis

Reagent/MethodKey PrecursorsTypical Reaction ConditionsYieldsAdvantagesDisadvantages
This compound Active methylene compound, HydrazineVaries, often requires heatingModerate to GoodCan be used for specific substitution patterns.Less common for simple pyrazoles; can require harsher conditions.
1,3-Dicarbonyl Compounds (Knorr Synthesis) β-Ketoesters, β-Diketones, HydrazinesAcid or base catalysis, often reflux in alcoholGood to ExcellentWidely applicable, readily available starting materials, generally high yielding.Potential for regioisomer formation with unsymmetrical dicarbonyls.
Dimethylformamide Dimethyl Acetal (DMF-DMA) Active methylene compound, HydrazineReflux in solvent (e.g., ethanol, DMF)Good to ExcellentVersatile, good for a range of substrates.Reagent can be moisture sensitive.
Vilsmeier-Haack Reagent (POCl₃/DMF) Hydrazones0°C to refluxGood to ExcellentExcellent for synthesizing 4-formylpyrazoles.Reagents are corrosive and require careful handling.
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, β-Ketoesters, HydrazinesVarious catalysts (e.g., organocatalysts, Lewis acids)Good to ExcellentHigh atom economy, operational simplicity, rapid access to molecular diversity.Optimization of conditions for multiple components can be complex.

Table 2: Substrate Scope and Yields for Selected Pyrazole Syntheses

MethodSubstratesProductReaction ConditionsYield (%)
Knorr Synthesis Ethyl acetoacetate, Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneAcetic acid, Ethanol, Reflux~95%
Knorr Synthesis Acetylacetone, Hydrazine hydrate3,5-DimethylpyrazoleEthanol, RefluxHigh
DMF-DMA Acetophenone, Hydrazine hydrate3-PhenylpyrazoleDMF, 170°C (Flow)Good
Vilsmeier-Haack Acetophenone Phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carbaldehydePOCl₃, DMF, 60-70°C60-85%
Multicomponent Benzaldehyde, Malononitrile, Phenylhydrazine5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileEthanol, Piperidine, RefluxHigh

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Knorr Pyrazole Synthesis from a β-Ketoester

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) in ethanol (50 mL).

    • To this solution, add ethyl acetoacetate (13.0 g, 0.1 mol) and a catalytic amount of glacial acetic acid (0.5 mL).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford the desired pyrazole.

Protocol 2: Pyrazole Synthesis using DMF-DMA

Synthesis of 1,5-Disubstituted Pyrazoles

  • Materials: Substituted acetophenone, Hydrazine hydrate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (30 mL).

    • Add DMF-DMA (1.3 g, 11 mmol) to the solution.

    • Reflux the mixture for 2-3 hours to form the intermediate enaminone. Monitor the reaction by TLC.

    • After cooling the mixture, add hydrazine hydrate (0.5 g, 10 mmol).

    • Reflux the reaction mixture for an additional 4-6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Synthesis of a 4-Formylpyrazole

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Materials: Acetophenone phenylhydrazone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF (20 mL) and cool it to 0°C in an ice bath.

    • Slowly add POCl₃ (9.2 g, 60 mmol) dropwise to the DMF with constant stirring. Maintain the temperature below 5°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of acetophenone phenylhydrazone (10.4 g, 50 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 2-3 hours.

    • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Protocol 4: Multicomponent Synthesis of a Polysubstituted Pyrazole

Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Materials: Benzaldehyde, Malononitrile, Phenylhydrazine, Ethanol, Piperidine.

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), malononitrile (3.3 g, 50 mmol), and phenylhydrazine (5.4 g, 50 mmol) in ethanol (50 mL).

    • Add a catalytic amount of piperidine (5 drops).

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture to room temperature, and the product will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired polysubstituted pyrazole.

Reaction Pathways and Workflows

Visualizing the reaction pathways can aid in understanding the transformations and planning experiments.

Knorr_Synthesis cluster_start Starting Materials Dicarbonyl 1,3-Dicarbonyl (β-Ketoester or β-Diketone) Intermediate Hydrazone/ Enamine Intermediate Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow for the Knorr Pyrazole Synthesis.

DMFDMA_Synthesis cluster_start Starting Materials ActiveMethylene Active Methylene Compound Enaminone Enaminone Intermediate ActiveMethylene->Enaminone DMFDMA DMF-DMA DMFDMA->Enaminone Formylation Hydrazine Hydrazine Derivative Pyrazole Pyrazole Product Hydrazine->Pyrazole Enaminone->Pyrazole Condensation/ Cyclization

Caption: Pyrazole synthesis pathway using DMF-DMA.

Vilsmeier_Haack_Synthesis cluster_start Reagents Hydrazone Hydrazone IminiumSalt Iminium Salt Intermediate Hydrazone->IminiumSalt VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->IminiumSalt Electrophilic Attack Formylpyrazole 4-Formylpyrazole Product IminiumSalt->Formylpyrazole Cyclization & Hydrolysis

Caption: Vilsmeier-Haack reaction for 4-formylpyrazole synthesis.

Conclusion

While this compound has its applications in heterocyclic synthesis, the presented alternatives offer robust, high-yielding, and versatile pathways to a wide range of pyrazole derivatives. The classic Knorr synthesis remains a workhorse in the field due to its simplicity and the availability of starting materials. For the synthesis of 4-formylpyrazoles, the Vilsmeier-Haack reaction is a highly effective method. DMF-DMA provides a reliable alternative for the construction of pyrazoles from active methylene compounds. Furthermore, multicomponent reactions represent a modern and efficient approach for the rapid generation of molecular diversity. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your pyrazole synthesis endeavors.

Validating Product Structures from N,N'-Diphenylformamidine Reactions: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. N,N'-Diphenylformamidine is a versatile reagent in organic synthesis, frequently employed in the construction of various heterocyclic scaffolds. This guide provides a comparative analysis of the spectroscopic data of products derived from this compound reactions, alongside alternative synthetic routes, to aid in the validation of their chemical structures.

This guide will delve into two primary reaction classes of this compound: its condensation with ketones to form pyrimidines and its reaction with active methylene compounds to yield functionalized pyridines. Spectroscopic data (NMR, IR, and Mass Spectrometry) for both the starting material and the resulting products will be presented in tabular format for clear comparison. Detailed experimental protocols for key reactions and spectroscopic analyses are also provided to ensure reproducibility.

Spectroscopic Characterization of this compound

A thorough understanding of the spectroscopic features of the starting material is crucial for identifying its conversion into products. The key spectroscopic data for this compound are summarized below.

Spectroscopic Data of this compound
¹H NMR (CDCl₃) Signals corresponding to the phenyl protons and the formyl proton.
¹³C NMR (CDCl₃) Resonances for the phenyl carbons and the formyl carbon.
IR (KBr) Characteristic peaks for N-H stretching, C-H aromatic stretching, C=N stretching, and aromatic C=C bending.
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z corresponding to its molecular weight (196.25 g/mol ).[1]

Reaction with Ketones: Synthesis of Pyrimidines

This compound can react with ketones, such as acetophenone, in the presence of a suitable catalyst to yield substituted pyrimidines. A prominent example is the synthesis of 2,4,6-triphenylpyrimidine.

Product: 2,4,6-Triphenylpyrimidine

The formation of the pyrimidine ring results in a distinct spectroscopic signature compared to the starting formamidine.

Spectroscopic Data of 2,4,6-Triphenylpyrimidine
¹H NMR (500 MHz, CDCl₃) δ 8.76 (d, J = 8.0 Hz, 2H), 8.33–8.27 (m, 4H), 8.02 (s, 1H), 7.62–7.51 (m, 9H).[2]
¹³C NMR (125 MHz, CDCl₃) δ 164.70 (2x), 164.46, 138.13, 137.50 (2x), 130.74 (2x), 130.60, 128.87 (4x), 128.45 (2x), 128.41 (2x), 127.25 (4x), 110.25.[2]
IR (KBr) Characteristic peaks for aromatic C-H stretching, C=N and C=C stretching of the pyrimidine ring, and aromatic ring vibrations.
HRMS (ESI, M⁺ + H) Calculated for C₂₂H₁₇N₂: 309.1386, Found: 309.1395.[2]
Alternative Synthesis of 2,4,6-Triphenylpyrimidine

For comparison, 2,4,6-triphenylpyrimidine can also be synthesized through alternative routes, such as the reaction of chalcones with guanidine hydrochloride. Spectroscopic data from products obtained via these alternative methods should be identical to those from the this compound route, confirming the structure.

Reaction with Active Methylene Compounds: Synthesis of Pyridines

This compound can also react with active methylene compounds, like malononitrile, to produce highly functionalized pyridine derivatives. A key product from this reaction is 2-amino-3-cyanopyridine derivatives.

Product: Representative 2-Amino-3-cyanopyridine Derivative

The reaction of an appropriate precursor with malononitrile in the presence of an ammonia source (which can be generated in situ) leads to the formation of a substituted 2-amino-3-cyanopyridine. The spectroscopic characteristics of a typical product are outlined below.

Spectroscopic Data of a Representative 2-Amino-3-cyanopyridine
¹H NMR Signals for aromatic protons and a characteristic broad singlet for the amino (-NH₂) protons.
¹³C NMR Resonances for aromatic carbons, the cyano (-CN) carbon, and carbons of the pyridine ring.
IR Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyridine ring.
Mass Spec. Molecular ion peak corresponding to the specific molecular weight of the derivative.
Alternative Synthesis of 2-Amino-3-cyanopyridine Derivatives

These compounds can also be synthesized via a one-pot multi-component reaction of an aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[3] Comparing the spectroscopic data from both synthetic pathways is a robust method for structural validation.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Acquisition : Acquire the spectrum using appropriate parameters, including the number of scans and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

General Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet is typically run first and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Validation Workflow

The logical workflow for validating the structure of a reaction product using spectroscopy can be visualized as follows:

G Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_alternative Alternative Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Start This compound + Reactant Reaction Reaction (e.g., with Ketone) Start->Reaction Product_A Purified Product A Reaction->Product_A NMR NMR Spectroscopy (¹H, ¹³C) Product_A->NMR IR IR Spectroscopy Product_A->IR MS Mass Spectrometry Product_A->MS Alt_Start Alternative Reactants Alt_Reaction Alternative Reaction Alt_Start->Alt_Reaction Product_B Purified Product B Alt_Reaction->Product_B Product_B->NMR Product_B->IR Product_B->MS Compare_Data Compare Spectroscopic Data (Product A vs. Product B) NMR->Compare_Data IR->Compare_Data MS->Compare_Data Conclusion Structure Confirmed/ Disproven Compare_Data->Conclusion

Caption: Workflow for product structure validation.

References

A Comparative Guide to Formylating Agents for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis, pivotal for the construction of aldehydes that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The formylation of heterocyclic compounds is particularly significant, as the resulting aldehydes are versatile precursors for a vast array of complex molecular architectures.

The choice of formylating agent is a critical decision that profoundly influences reaction efficiency, regioselectivity, substrate scope, and functional group tolerance.[1] This guide provides an objective comparison of the performance of common formylating agents used in heterocyclic synthesis, supported by experimental data, to assist researchers in selecting the most suitable method for their specific synthetic challenges.

Comparative Analysis of Common Formylating Methods

Several classical named reactions have been established for the formylation of aromatic and heterocyclic rings. Each method utilizes a different formylating agent and presents distinct advantages and limitations depending on the substrate's reactivity and desired outcome.

  • Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich heterocycles.[3] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic "Vilsmeier reagent".[4][5] This method is highly effective for five-membered heterocycles like pyrroles, furans, and thiophenes.[5][6] The relative reactivity of these heterocycles is generally pyrrole > furan > thiophene.[5]

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic or trifluoroacetic acid.[7][8] It is particularly well-suited for the ortho-formylation of phenols but has also been applied to other electron-rich aromatic and heterocyclic systems.[8][9] The reaction proceeds through an iminium ion electrophile generated from HMTA.[8] Yields can be variable, typically ranging from 20-80%.[8]

  • Rieche Formylation: This method uses dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[10][11] It is a powerful tool for the formylation of electron-rich aromatic compounds and can provide high yields.[11][12]

  • Gattermann Reaction: The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[13][14] A significant modification of this reaction, which enhances safety, uses solid zinc cyanide (Zn(CN)₂) in place of gaseous HCN.[14] It is applicable to a range of aromatic and heterocyclic compounds.[13][15]

Data Presentation: Performance of Formylating Agents

The following tables summarize the performance of various formylating agents for the synthesis of heterocyclic aldehydes.

Table 1: General Comparison of Aromatic Formylation Methods
MethodReagentsTypical Heterocyclic SubstratesTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack DMF, POCl₃Pyrroles, Indoles, Furans, Thiophenes[3][5]0 - 100[5]2.5 - 6.5[12][16]77 - 95+[12]
Duff Reaction HMTA, Acetic Acid/TFAImidazo[1,2-a]pyridines, Indoles[9][17]90 - 165[9][12]0.3 - 3[12]20 - 54[9]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Electron-rich heterocycles[10][11]0[12]0.75 - 3[12]up to 97[12]
Gattermann Reaction Zn(CN)₂, HClPhenols, various heterocycles[14][15]Room Temp[12]-Moderate to Good[12]
Table 2: Comparative Formylation of Indole
Method/ReagentsProductTemperature (°C)Time (h)Yield (%)Reference
DMF, POCl₃ (Vilsmeier-Haack)Indole-3-carbaldehyde--95.5[18]
Trimethyl orthoformate, BF₃·OEt₂Indole-3-carbaldehydeRoom Temp0.593[19]
Formaldehyde, aq. NH₃, FeCl₃Indole-3-carbaldehyde130-up to 93[20]
Glyoxylic acid (aq.), UV lightIndole-3-carbaldehydeRoom Temp1278[21]
DMSO, H₂O, NH₄OAcIndole-3-carbaldehyde---[22]
Table 3: Comparative Formylation of Pyrrole, Furan, and Thiophene
SubstrateMethod/ReagentsProductTemperature (°C)Time (h)Yield (%)Reference
Pyrrole DMF, POCl₃Pyrrole-2-carbaldehyde--~97[18]
Furan DMF, POCl₃Furan-2-carbaldehyde--~97[18]
3-Substituted Furan DMF, POCl₃2- or 5-formyl derivative0 to 25475[23]
Thiophene Formamides, Phosgene2-Thiophene aldehyde40 to 90-98[24]
3-Methylthiophene N-formylpyrrolidine, (COCl)₂3-Methylthiophene-2-carbaldehyde--High[25]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for two common formylation reactions.

Protocol 1: Vilsmeier-Haack Formylation of 3-(3-fluorophenyl)furan[23]
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for the required time (e.g., 6.5 hours).[16]

  • Workup: Cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate.[16] Stir for 10-15 minutes.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired aldehyde.[16]

Protocol 2: Rieche Formylation of an Electron-Rich Phenol[1]
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate (e.g., anisole) in a dry solvent such as dichloromethane. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add the Lewis acid, titanium tetrachloride (TiCl₄), to the stirred solution. Following this, add dichloromethyl methyl ether dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for the specified time (e.g., 3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully and slowly adding ice water.

  • Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue using column chromatography to isolate the formylated product.

Visualizations: Mechanisms and Workflows

Diagrams generated using Graphviz illustrate key reaction pathways and experimental processes.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Heterocycle Heterocycle (e.g., Pyrrole) Iminium_Intermediate Iminium Intermediate Heterocycle->Iminium_Intermediate + Vilsmeier Reagent H2O H₂O (Workup) Aldehyde Heterocyclic Aldehyde H2O->Aldehyde Duff_Reaction_Mechanism Duff Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis HMTA HMTA Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion + Acid Acid Acid (e.g., TFA) Phenol Phenol Derivative Amino_Intermediate Aminomethyl Intermediate Phenol->Amino_Intermediate + Iminium Ion Hydrolysis Dehydrogenation & Hydrolysis Aldehyde ortho-Hydroxy Aldehyde Hydrolysis->Aldehyde Experimental_Workflow General Experimental Workflow for Formylation Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Reagent_Prep 2. Reagent Preparation/ Addition (0 °C) Setup->Reagent_Prep Reaction 3. Reaction (Stirring at RT or Heat) Reagent_Prep->Reaction Workup 4. Aqueous Workup & Quenching Reaction->Workup Extraction 5. Extraction with Organic Solvent Workup->Extraction Purification 6. Drying & Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

References

The Formylating Frontier: N,N'-Diphenylformamidine as a Superior Alternative to Formic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of a formylating agent can be a critical determinant of reaction efficiency, yield, and overall success. While formic acid has long been a workhorse in this arena, its limitations often necessitate harsh reaction conditions and can lead to undesirable side reactions. Emerging as a powerful and versatile alternative, N,N'-Diphenylformamidine (DPF) offers a host of advantages, enabling milder, more efficient, and highly selective formylation and related transformations.

This guide provides an objective comparison of this compound and formic acid, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: DPF vs. Formic Acid

FeatureThis compound (DPF)Formic Acid
Reactivity HighModerate, often requires activation
Reaction Conditions Mild (often room temperature)Often requires high temperatures, catalysts, or dehydrating agents[1]
Selectivity High, particularly in complex synthesesCan lead to side reactions and lacks chemoselectivity in some cases
Role in Synthesis Formylating agent, precursor to Vilsmeier-type reagents, building block for heterocyclesPrimarily a simple formylating agent
Handling Solid, stable under ambient conditions[2]Corrosive liquid, requires careful handling
Byproducts Aniline (can be easily removed)Water (can require removal to drive equilibrium)[1]

Deeper Dive: The Advantages of this compound

This compound stands out as a superior reagent in numerous synthetic contexts, primarily due to its enhanced reactivity and milder activation requirements compared to formic acid.

1. Enhanced Reactivity and Milder Conditions:

DPF can be considered a pre-activated formylating agent. Its inherent reactivity allows for transformations to occur under significantly milder conditions than those typically required for formic acid. While formic acid often necessitates high temperatures, strong acid catalysts, or the use of dehydrating agents to drive the reaction forward, DPF can effectively participate in reactions at or near room temperature, preserving sensitive functional groups and reducing the risk of thermal decomposition of products.

2. Versatility in Synthesis: Beyond Simple Formylation:

The utility of DPF extends far beyond simple N-formylation. It is a key precursor for the in situ generation of Vilsmeier-type reagents, which are powerful electrophiles used for the formylation of a wide range of nucleophiles, including activated aromatic rings and alkenes. This versatility allows for a broader scope of synthetic applications compared to the more limited role of formic acid. Furthermore, the formamidine moiety itself is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

3. Chemoselectivity and Functional Group Tolerance:

The mild conditions employed in reactions with DPF contribute to a higher degree of chemoselectivity. In complex molecules with multiple reactive sites, DPF can often selectively target the desired functional group, minimizing the formation of unwanted byproducts. In contrast, the harsh conditions often associated with formic acid-mediated reactions can lead to a lack of selectivity and the degradation of sensitive substrates.

Experimental Evidence: A Comparative Overview

Typical N-Formylation using Formic Acid:

The N-formylation of amines using formic acid often requires elevated temperatures and azeotropic removal of water to drive the reaction to completion. For instance, a common procedure involves refluxing the amine with formic acid in a solvent like toluene with a Dean-Stark apparatus.[1] While effective for some substrates, this method is energy-intensive and not suitable for thermally sensitive molecules.

Illustrative Application of this compound in Synthesis:

A key application of DPF is in the Vilsmeier-Haack reaction, where it serves as a precursor to the active formylating species. This reaction is highly efficient for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of an Amine using Formic Acid

This protocol is a generalized procedure based on established methods for the N-formylation of primary and secondary amines.[1]

Materials:

  • Amine (1.0 equiv)

  • Formic acid (1.2 - 2.0 equiv)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amine and toluene.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure to yield the crude N-formylated product. Purification, if necessary, can be achieved by crystallization or column chromatography.

Protocol 2: General Procedure for the Formylation of an Activated Aromatic Compound using this compound (via Vilsmeier-Haack Reaction)

This protocol illustrates the use of DPF as a precursor to a Vilsmeier-type reagent for the formylation of an electron-rich aromatic compound.

Materials:

  • This compound (1.1 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Activated aromatic compound (e.g., indole, pyrrole, or aniline derivative) (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution. The formation of the Vilsmeier reagent is typically observed as a color change or the formation of a precipitate.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the activated aromatic compound in the anhydrous solvent to the Vilsmeier reagent mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better understand the logical flow of these formylation strategies, the following diagrams illustrate the general experimental workflows.

Formic_Acid_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Mix Mix in Toluene Amine->Mix FormicAcid Formic Acid FormicAcid->Mix Reflux Reflux with Dean-Stark Mix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Purification Evaporation->Purification Product N-Formylated Product Purification->Product

General workflow for N-formylation using formic acid.

DPF_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DPF This compound MixReagents Mix in Anhydrous Solvent (0 °C) DPF->MixReagents POCl3 POCl₃ POCl3->MixReagents AddSubstrate Add Substrate Solution (0 °C to RT) MixReagents->AddSubstrate Substrate Activated Aromatic Substrate Substrate->AddSubstrate Quench Quench with Ice/Water AddSubstrate->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Formylated Product Purify->Product

General workflow for formylation using DPF via a Vilsmeier-Haack reaction.

Conclusion: A Clear Choice for Modern Synthesis

In the pursuit of efficient, selective, and mild synthetic methodologies, this compound presents a compelling case as a superior alternative to formic acid. Its heightened reactivity, broader synthetic utility, and the ability to facilitate reactions under gentle conditions make it an invaluable tool for researchers in both academic and industrial settings. While formic acid will undoubtedly remain a staple for certain applications due to its low cost, the advantages offered by DPF in terms of yield, selectivity, and substrate scope, particularly in the synthesis of complex molecules and pharmaceutical intermediates, position it as the formylating agent of choice for the modern synthetic chemist.

References

N,N'-Diphenylformamidine: A Comparative Analysis of Efficacy Against Other Amidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, amidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of N,N'-Diphenylformamidine against other notable amidine derivatives, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Overview of Amidine Derivatives' Biological Significance

Amidine-containing compounds are recognized as crucial pharmacophores in numerous biologically active molecules. Their structural similarity to the protonated side chains of arginine and lysine allows them to effectively bind to the active sites of various enzymes, leading to the modulation of physiological pathways. This has spurred extensive research into their potential as therapeutic agents.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other selected amidine derivatives across different biological activities.

Anticancer Activity

The cytotoxicity of various amidine derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Anticancer Efficacy (IC50 in µM) of Amidine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Data Not Available--
Bis-amidine derivative 5dT47D (Breast)>50[1]
Bis-amidine derivative 5hNCI H-522 (Lung)>50[1]
Bis-amidine derivative 5iNCI H-522 (Lung)>50[1]
Bis-amidine derivative 5iHCT-15 (Colon)>50[1]
Amidine derivative 3cPA-1 (Ovary)>50[1]
Amidine derivative 3hPA-1 (Ovary)>50[1]
Bis-amidine derivative 5iPA-1 (Ovary)>50[1]
Amidine derivative 3cHepG2 (Liver)>50[1]
Bis-amidine derivative 5bHepG2 (Liver)>50[1]
Bis-amidine derivative 5hHepG2 (Liver)>50[1]
Antimicrobial Activity

The antimicrobial potential of amidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Efficacy (MIC in µg/mL) of Amidine Derivatives and Their Complexes

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Ligand S. aureus>100[2]
This compound Ligand MRSA>100[2]
This compound Ligand K. pneumoniae>100[2]
This compound Ligand S. typhimurium>100[2]
This compound Ligand P. aeruginosa>100[2]
This compound Ligand E. coli>100[2]
[Ag(this compound)2]NO3S. aureus25[2]
[Ag(this compound)2]NO3MRSA50[2]
[Ag(this compound)2]NO3K. pneumoniae>100[2]
[Ag(this compound)2]NO3S. typhimurium>100[2]
[Ag(this compound)2]NO3P. aeruginosa>100[2]
[Ag(this compound)2]NO3E. coli>100[2]
Ciprofloxacin (Control)S. aureus12.5[2]
Ciprofloxacin (Control)MRSA25[2]
Ciprofloxacin (Control)K. pneumoniae12.5[2]
Ciprofloxacin (Control)S. typhimurium12.5[2]
Ciprofloxacin (Control)P. aeruginosa12.5[2]
Ciprofloxacin (Control)E. coli12.5[2]

Note: The this compound ligand itself showed no significant antibacterial activity. However, its silver(I) complex demonstrated moderate activity against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of amidine derivatives can be quantified by their ability to inhibit inflammatory mediators.

Table 3: Anti-inflammatory Efficacy of Amidine Derivatives

Compound/DerivativeAssayActivityReference
This compound Data Not Available--
Amidine derivative 2eCarrageenan-induced paw edema49% inhibition
Amidine derivative 3gCarrageenan-induced paw edema34% inhibition
Phenylbutazone (Control)Carrageenan-induced paw edema42% inhibition

Note: Specific anti-inflammatory data for this compound is not available in the reviewed literature. The presented data for other amidine derivatives shows their potential as anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This assay is used to evaluate the acute anti-inflammatory activity of the compounds in an animal model.

  • Animal Model: Wistar rats are used for the experiment.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce inflammation.

  • Edema Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the action of these compounds can aid in understanding their mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Amidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) purification->anti_inflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data anti_inflammatory->data comparison Comparative Efficacy Analysis data->comparison

Caption: General workflow for the synthesis and biological evaluation of amidine derivatives.

enzyme_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P P->E + E I Amidine Inhibitor (I) EI->E

Caption: Simplified model of competitive enzyme inhibition by an amidine derivative.

Conclusion

The available data indicates that while this compound itself does not exhibit significant biological activity as an anticancer or antimicrobial agent, its metal complexes show promise, particularly against Gram-positive bacteria. In comparison, other amidine derivatives have demonstrated a range of biological effects, although often with moderate potency in the cited studies. The lack of extensive biological data for this compound highlights an area for future research to fully elucidate its therapeutic potential, both as a standalone compound and as a ligand in coordination chemistry. Further structure-activity relationship studies are warranted to optimize the efficacy of this and other amidine derivatives for various therapeutic applications.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized N,N'-Diphenylformamidine. It offers a detailed analysis of expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). For comparative purposes, spectroscopic data for two alternative compounds, N,N'-dimethyl-N'-phenylformamidine and Formanilide, are also presented. Furthermore, this guide outlines detailed experimental protocols and discusses the identification of potential impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two alternative compounds, providing a basis for purity assessment and differentiation.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~8.4s-N=CH-N-
~7.3-7.4mAromatic-H
~7.1-7.2mAromatic-H
~7.0br s-NH-
N,N'-dimethyl-N'-phenylformamidine ~7.4s-N=CH-N-
~7.3mAromatic-H
~7.0mAromatic-H
~3.1s-N(CH₃)₂
Formanilide ~8.7, ~8.4 (rotamers)d, s-CHO
~7.1-7.6mAromatic-H
~7.9br s-NH-

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~150-N=CH-N-
~140Aromatic C-N
~129Aromatic C-H
~123Aromatic C-H
~121Aromatic C-H
N,N'-dimethyl-N'-phenylformamidine ~155-N=CH-N-
~151Aromatic C-N
~129Aromatic C-H
~122Aromatic C-H
~118Aromatic C-H
~40, ~34-N(CH₃)₂
Formanilide ~163, ~160 (rotamers)-C=O
~138Aromatic C-N
~129Aromatic C-H
~125Aromatic C-H
~120Aromatic C-H

Table 3: FTIR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3200-3400N-H stretch
~1640C=N stretch
~1590, ~1490Aromatic C=C stretch
N,N'-dimethyl-N'-phenylformamidine ~1635C=N stretch
~1595, ~1495Aromatic C=C stretch
~2800-3000C-H stretch (aliphatic)
Formanilide ~3280N-H stretch
~1660C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1595, ~1490Aromatic C=C stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 19693 (aniline), 77 (phenyl)
N,N'-dimethyl-N'-phenylformamidine 148105, 77 (phenyl), 44 (dimethylamino)
Formanilide 12193 (aniline cation radical), 92, 66, 65

Identification of Potential Impurities

The synthesis of this compound from aniline and triethyl orthoformate can lead to the presence of unreacted starting materials or side products. Spectroscopic analysis is crucial for their detection.

Table 5: Spectroscopic Signatures of Potential Impurities

Impurity¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FTIR (cm⁻¹)MS (m/z)
Aniline ~7.2 (m), ~6.8 (m), ~3.7 (br s, NH₂)~146, ~129, ~118, ~115~3430, ~3350 (N-H stretch), ~1620 (N-H bend)93
Triethyl orthoformate [1]~5.16 (s, 1H), ~3.61 (q, 6H), ~1.23 (t, 9H)[1]~112, ~59, ~15~2980, ~2930, ~2880 (C-H stretch), ~1100 (C-O stretch)148, 103, 75

Experimental Protocols

Detailed methodologies are provided below to ensure reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

    • Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an appropriate temperature program to ensure volatilization and separation from impurities.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis to confirm the purity of synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Purity Assessment Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Compare experimental data with reference spectra NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Impurity_Check Identify signals from potential impurities Data_Analysis->Impurity_Check Purity_Confirmation Confirm Purity ≥ 98% Impurity_Check->Purity_Confirmation

Caption: Workflow for purity confirmation of this compound.

References

A Comparative Guide to Quantitative Reaction Yield Analysis: N,N'-Diphenylformamidine as a Potential Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of reaction yield is a critical aspect of chemical research and drug development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for this purpose, relying on the use of a stable internal standard. This guide provides a comprehensive comparison of N,N'-Diphenylformamidine as a potential qNMR internal standard against established alternatives, supported by theoretical evaluation and general experimental protocols.

Introduction to Quantitative NMR (qNMR) for Yield Determination

Quantitative NMR is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of one or more of its NMR signals with the integral of a signal from a certified reference material (internal standard) of known concentration. The molar ratio of the analyte to the internal standard can be calculated directly from the ratio of their signal integrals, normalized by the number of protons contributing to each signal. This method is non-destructive and can provide rapid and accurate quantification without the need for identical reference standards for every analyte.

Evaluating this compound as a qNMR Internal Standard

While not conventionally used, this compound possesses several characteristics that merit its consideration as a qNMR internal standard. This section provides a theoretical evaluation of its properties against the ideal characteristics of an internal standard.

Key Properties of an Ideal qNMR Internal Standard:

  • High Purity: The internal standard should be readily available in a highly pure and stable form.

  • Signal Simplicity and Uniqueness: It should exhibit simple, sharp signals in a region of the ¹H NMR spectrum that does not overlap with analyte or solvent signals.

  • Chemical Inertness: The standard should not react with the analyte, solvent, or any other components in the sample.

  • Good Solubility: It must be soluble in the deuterated solvent used for the analysis.

  • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

  • Low Volatility: The standard should be non-volatile to prevent concentration changes during sample preparation.

Theoretical Comparison of this compound with Common Internal Standards

The following table summarizes the properties of this compound in comparison to two widely used qNMR internal standards: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) and Maleic Anhydride.

PropertyThis compound (Theoretical Evaluation)3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS)Maleic Anhydride
Molecular Weight 196.25 g/mol 172.25 g/mol 98.06 g/mol
Physical State White to off-white crystalline solid[1]White solidWhite crystalline solid
¹H NMR Signals (in CDCl₃) Multiple signals in the aromatic region (~7.0-7.4 ppm) and a singlet for the formamidinic proton (~8.3 ppm).A sharp singlet at 0 ppm (Si(CH₃)₃).A singlet at ~7.1 ppm.
Signal Overlap Potential High potential for overlap with aromatic analytes. The formamidinic proton signal is in a less crowded region.Very low, as the 0 ppm region is typically free of other signals.Potential for overlap with aromatic or vinylic protons.
Solubility Sparingly soluble in water; more soluble in polar organic solvents like ethanol and dimethylformamide.[1] Solubility in common deuterated solvents needs experimental verification.Soluble in D₂O, DMSO-d₆, and CD₃OD.Soluble in acetone-d₆, DMSO-d₆. Reacts with water and alcohols.
Stability Potentially susceptible to hydrolysis under acidic or basic conditions, a characteristic of formamidines.[2][3]Chemically inert over a wide pH range.Reacts with nucleophiles, including water and alcohols.
Purity Commercially available at 98% purity.Available as a certified reference material with high purity.Available in high purity.

Analysis of this compound's Potential:

  • Advantages: Its crystalline nature and relatively high molecular weight are beneficial for accurate weighing. The formamidinic proton signal around 8.3 ppm may be in a clear region of the spectrum for certain analytes.

  • Disadvantages: The primary drawback is the complexity of its aromatic signals, which are highly likely to overlap with a wide range of organic molecules, limiting its applicability. Its potential instability in acidic or basic media is another significant concern, as many reaction mixtures are not neutral. Its solubility in a range of deuterated solvents has not been systematically documented.

Experimental Protocols

The following are generalized protocols for quantitative NMR analysis. Specific parameters would need to be optimized for the chosen internal standard and analyte.

General Experimental Workflow for qNMR

G General qNMR Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing cluster_calc 4. Calculation prep Sample Preparation acq Data Acquisition proc Data Processing calc Yield Calculation weigh_std Accurately weigh internal standard dissolve Dissolve both in a known volume of deuterated solvent weigh_std->dissolve weigh_analyte Accurately weigh crude reaction mixture weigh_analyte->dissolve nmr_exp Perform ¹H NMR experiment with optimized parameters (e.g., relaxation delay) dissolve->nmr_exp ft Fourier Transform nmr_exp->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate signals of standard and product baseline->integrate formula Apply the qNMR formula to calculate the molar amount of the product integrate->formula

Caption: A flowchart illustrating the key steps in a quantitative NMR experiment.

Key Experimental Parameters for Accurate qNMR

To ensure the accuracy of qNMR measurements, the following acquisition parameters must be carefully optimized:

  • Relaxation Delay (d1): This is the most critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. This ensures complete relaxation of the protons between scans, leading to accurate signal integration.

  • Pulse Angle: A 30° or 45° pulse angle is often used to reduce the experiment time, but a 90° pulse provides the maximum signal-to-noise ratio.

  • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N > 150:1 is recommended for high precision).

Calculation of Reaction Yield

The molar amount of the product can be calculated using the following formula:

Moles of Product = (I_product / N_product) * (N_std / I_std) * Moles_std

Where:

  • I_product = Integral of the product's signal

  • N_product = Number of protons giving rise to the product's signal

  • I_std = Integral of the internal standard's signal

  • N_std = Number of protons giving rise to the internal standard's signal

  • Moles_std = Moles of the internal standard added

The percentage yield can then be calculated as:

% Yield = (Actual Moles of Product / Theoretical Moles of Product) * 100

Signaling Pathways and Logical Relationships in Drug Development

The quantitative analysis of reaction yields is a fundamental step in the synthesis of potential drug candidates. The efficiency of a synthetic route directly impacts the cost and feasibility of producing a therapeutic agent.

G Role of Reaction Yield in Drug Development synthesis Chemical Synthesis qnmr Quantitative Analysis (e.g., qNMR) synthesis->qnmr yield Reaction Yield Determination qnmr->yield yield->synthesis Feedback optimization Process Optimization yield->optimization scaleup Scale-up & Manufacturing optimization->scaleup preclinical Preclinical Studies scaleup->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: The logical relationship of reaction yield analysis in the drug development pipeline.

Conclusion and Recommendations

Based on this comparative analysis, this compound is not an ideal universal internal standard for qNMR due to the high probability of signal overlap from its aromatic protons and concerns about its chemical stability. However, in specific cases where the analyte's signals are in a clear region and the reaction conditions are neutral, its formamidinic proton signal could potentially be used for quantification.

For general applications, established internal standards such as DSS (for aqueous and polar organic solvents) and other non-reactive, simple-spectrum compounds are recommended.

Recommendations for Researchers:

  • When selecting an internal standard, always run a preliminary ¹H NMR spectrum of the standard in the chosen deuterated solvent to check for impurities and signal positions.

  • Before quantitative analysis, run a spectrum of your crude reaction mixture to identify regions free of analyte and impurity signals where the internal standard's signals can be located.

  • Always perform a stability check by acquiring a spectrum of a mixture of the analyte and internal standard at the beginning and end of a typical experiment duration to ensure no reaction occurs between them.

Further experimental validation is required to definitively determine the practical utility of this compound as a qNMR internal standard. Researchers are encouraged to perform their own validation studies if considering its use in specific applications.

References

A Comparative Analysis: N,N'-Diphenylformamidine vs. N,N'-Dimethylformamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of synthetic tools, formamide derivatives play a crucial role as versatile building blocks. This guide provides a detailed comparison of two such reagents: N,N'-Diphenylformamidine and the ubiquitously employed N,N'-Dimethylformamide (DMF). While both are structurally related, their reactivity profiles and primary applications diverge significantly, rendering them effective in different synthetic contexts.

Executive Summary

This comparison reveals that N,N'-Dimethylformamide (DMF) is a highly versatile and widely used reagent, primarily functioning as a formylating agent for electron-rich aromatic and heteroaromatic compounds through the Vilsmeier-Haack reaction. It also serves as a source of a one-carbon unit in the synthesis of various heterocyclic systems.

In contrast, This compound is more specifically employed as a one-carbon synthon in the construction of heterocyclic rings, particularly in the synthesis of substituted pyrazoles. Its solid nature and distinct reactivity make it a valuable alternative to DMF in specific multi-step synthetic sequences. A direct comparison of their efficacy for the same transformation is not prevalent in the literature, suggesting they are often utilized for different synthetic strategies.

Performance Comparison in Key Applications

The effectiveness of each reagent is best illustrated by examining their performance in their respective hallmark reactions.

N,N'-Dimethylformamide (DMF) as a Formylating Agent

DMF, in combination with an activating agent like phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, a potent electrophile for formylating a wide range of substrates.

Table 1: Performance of N,N'-Dimethylformamide in Vilsmeier-Haack Formylation

SubstrateActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Electron-rich ArenePOCl₃DMFRoom Temp6.577[1]
IndolePOCl₃DMF--High[2]
This compound as a C1 Synthon in Heterocycle Synthesis

This compound has been effectively utilized in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones, where it provides a key one-carbon component for the pyrazole ring formation.

Table 2: Performance of this compound in Pyrazole Synthesis

SubstrateCo-reagentSolventConditionYield (%)Reference
β-KetonitrileHydrazine-MicrowaveHigh[3]

Experimental Protocols

Vilsmeier-Haack Formylation of an Electron-Rich Arene using DMF

Protocol: To a solution of the electron-rich arene (1.0 equivalent) in N,N'-dimethylformamide (DMF), (Chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent, or generated in situ with an activating agent like POCl₃) (1.5 equivalents) is added at 0 °C. The reaction mixture is then stirred for 6.5 hours at room temperature. Following this, an aqueous solution of sodium acetate is added at 0 °C and stirred for 10 minutes. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by silica gel column chromatography.[1]

Microwave-Assisted Synthesis of 5-Aminopyrazol-4-yl Ketones using this compound

Protocol: A mixture of a β-ketonitrile and this compound is subjected to microwave irradiation. This is followed by a heterocyclocondensation step with a hydrazine, also under microwave irradiation, to yield the 5-aminopyrazol-4-yl ketone.[3] This rapid and efficient method highlights the utility of this compound in combinatorial and medicinal chemistry.

Reaction Mechanisms and Logical Workflows

The divergent applications of DMF and this compound stem from their distinct reaction pathways.

Vilsmeier_Haack_Reaction DMF N,N'-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Attack Product Formylated Arene Intermediate->Product Hydrolysis

Vilsmeier-Haack formylation pathway using DMF.

Pyrazole_Synthesis Ketonitrile β-Ketonitrile Enamine_Intermediate Enamine Intermediate Ketonitrile->Enamine_Intermediate Microwave DPF This compound (DPF) DPF->Enamine_Intermediate Pyrazole_Product 5-Aminopyrazol-4-yl Ketone Enamine_Intermediate->Pyrazole_Product Microwave Heterocyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole_Product

Synthesis of 5-aminopyrazol-4-yl ketones using this compound.

Conclusion

This compound, on the other hand, demonstrates its strength as a solid, stable C1 synthon for the construction of complex heterocyclic frameworks, such as substituted pyrazoles, particularly under microwave-assisted conditions. Its application in this area provides an efficient route to valuable scaffolds for drug discovery and development.

For researchers and drug development professionals, the choice between these two reagents will be dictated by the specific synthetic goal. For direct formylation, DMF remains the more conventional and broadly applied choice. However, for the construction of certain nitrogen-containing heterocycles, this compound offers a powerful and efficient alternative.

References

A Comparative Cost-Benefit Analysis of N,N'-Diphenylformamidine and Alternatives for Large-Scale Formylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate formylating agent is a critical decision that profoundly influences process efficiency, scalability, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of N,N'-Diphenylformamidine (DPF) and compares its performance with key alternatives, including Acetic Formic Anhydride (AFA), N-Formylsaccharin, and Triethyl Orthoformate (TEOF). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in large-scale synthesis endeavors.

Performance and Cost Comparison of Formylating Agents

The economic viability and synthetic efficiency of a formylating agent are paramount in large-scale production. The following table summarizes the key performance indicators and estimated bulk pricing for DPF and its alternatives. Prices are estimates and can vary based on supplier, purity, and market conditions.

ReagentTypical Yield (%)Reaction ConditionsScalabilityEstimated Bulk Price (USD/kg)Key AdvantagesKey Disadvantages
This compound (DPF) 85-95Mild to moderate temperaturesGood75 - 160[1][2]Solid, stable reagent; good for specific heterocycle syntheses.Higher cost; generates aniline as a byproduct.
Acetic Formic Anhydride (AFA) 90-98[3]Low temperatures (-20 to 0 °C)[3]Excellent~25 (in-situ generation from acetic anhydride and formic acid)[2]High yields; fast reactions; readily prepared in-situ from inexpensive precursors.[3]Thermally unstable; moisture sensitive.[1]
N-Formylsaccharin 90-99[4]Mild, often solvent-free (mechanochemistry)[4]Moderate>1500 (lab scale)[2]Solid, stable, and highly reactive; environmentally friendly (saccharin byproduct).[4]High cost, currently limiting large-scale industrial use.
Triethyl Orthoformate (TEOF) 70-90[5]Requires acid catalyst and elevated temperaturesExcellent10 - 25[2]Low cost; readily available in bulk; acts as a water scavenger.[5]Lower yields for some substrates; requires higher temperatures.
Experimental Protocols for Large-Scale N-Formylation of a Primary Amine

Below are generalized experimental protocols for the N-formylation of a representative primary amine on a large scale using the discussed formylating agents. These protocols are derived from literature procedures and should be optimized for specific substrates and equipment.[3][4][6][7]

1. N-Formylation using Acetic Formic Anhydride (in-situ generation)

  • Reactor Setup: A clean, dry, jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet is required.

  • Procedure:

    • Charge the reactor with anhydrous tetrahydrofuran (THF) and the primary amine (1.0 equiv).

    • Cool the mixture to -10 °C under a nitrogen atmosphere.

    • In a separate vessel, slowly add acetic anhydride (1.2 equiv) to formic acid (1.5 equiv) while maintaining the temperature below 10 °C to generate AFA in situ.

    • Slowly add the freshly prepared AFA solution to the amine solution in the main reactor, maintaining the internal temperature below 0 °C.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, slowly quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude formamide. Further purification can be achieved by crystallization or distillation.

2. N-Formylation using N-Formylsaccharin

  • Reactor Setup: A reactor suitable for handling solids, such as a paddle dryer or a reactor with a robust stirring mechanism, is recommended. For mechanochemical synthesis, a large-scale ball mill would be required.

  • Procedure (Slurry Reaction):

    • Charge the reactor with the primary amine (1.0 equiv), N-formylsaccharin (1.1 equiv), and a suitable solvent (e.g., THF or acetonitrile).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress. Reaction times can vary from 1 to 12 hours depending on the substrate.

    • Upon completion, filter the reaction mixture to remove the saccharin byproduct.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude formamide. Purification can be achieved by crystallization or chromatography.

3. N-Formylation using Triethyl Orthoformate

  • Reactor Setup: A reactor capable of reaching and maintaining elevated temperatures, equipped with a distillation setup to remove ethanol, is necessary.

  • Procedure:

    • Charge the reactor with the primary amine (1.0 equiv), triethyl orthoformate (1.5 equiv), and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux (typically 100-140 °C).

    • Continuously remove the ethanol byproduct by distillation to drive the reaction to completion.

    • Monitor the reaction progress.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

    • Remove the excess triethyl orthoformate and solvent under reduced pressure.

    • The crude formamide can be purified by distillation or crystallization.

Environment, Health, and Safety (EHS) Comparison

The EHS profile of a reagent is a critical consideration in large-scale synthesis, impacting worker safety, environmental footprint, and disposal costs.

ReagentKey EHS HazardsWaste Stream ComponentsDisposal Considerations
This compound (DPF) Harmful if swallowed.[8]Aniline, unreacted DPF.Aniline is a toxic byproduct requiring specialized waste treatment.
Acetic Formic Anhydride (AFA) Corrosive, flammable, lachrymator.[9][10] Reacts violently with water.[10]Acetic acid, formic acid.Acidic waste stream requires neutralization before disposal.
N-Formylsaccharin Eye and respiratory tract irritant.Saccharin.Saccharin is a relatively benign byproduct, simplifying waste disposal.
Triethyl Orthoformate (TEOF) Flammable liquid and vapor.[11][12]Ethanol, unreacted TEOF.Ethanol is a relatively benign byproduct. Flammable waste requires careful handling.

Visualizing the Synthesis Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for N-Formylation

This diagram outlines the general steps involved in a large-scale N-formylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation Formylation N-Formylation Reaction Reagent_Prep->Formylation Amine_Solution Amine Solution Preparation Amine_Solution->Formylation Quench Quenching Formylation->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: General workflow for a large-scale N-formylation synthesis.

Decision Pathway for Selecting a Formylating Agent

This diagram illustrates the logical considerations when choosing a formylating agent for a specific application.

G Start Select Formylating Agent Cost Cost Constraint? Start->Cost Yield High Yield Critical? Cost->Yield No TEOF Triethyl Orthoformate Cost->TEOF Yes Safety Stringent Safety Requirements? Yield->Safety Yes Yield->TEOF No AFA Acetic Formic Anhydride Safety->AFA No NFS N-Formylsaccharin Safety->NFS Yes DPF This compound AFA->DPF Alternative for specific cases

Caption: Decision matrix for formylating agent selection.

References

Green chemistry metrics for syntheses involving N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Green Synthesis of N,N'-Diphenylformamidine**

This guide provides a comparative analysis of different synthetic routes for this compound, with a focus on green chemistry metrics. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the environmental impact and efficiency of these methods, supported by experimental data.

Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for three distinct synthetic methods for this compound. A lower E-Factor and Process Mass Intensity (PMI) indicate a greener process, while a higher Atom Economy and Reaction Mass Efficiency (RME) are more desirable.

MetricMethod 1: FeCl₃ Catalyzed SynthesisMethod 2: Sodium Formate SynthesisMethod 3: Ultrasound-Assisted Solvent-Free Synthesis
Atom Economy (%) 69.15%68.31%69.15%
Reaction Mass Efficiency (%) 88.46%40.00% - 90.00%95.00%
E-Factor 52.8213.78 - 32.500.05
Process Mass Intensity (PMI) 53.8214.78 - 33.501.05

Experimental Protocols and Metric Calculations

Detailed methodologies for each synthesis are provided below, along with the calculations for the green chemistry metrics.

Method 1: FeCl₃ Catalyzed Synthesis

This method utilizes ferric chloride as a catalyst for the reaction between aniline and triethyl orthoformate.

Reaction: 2 C₆H₅NH₂ + HC(OC₂H₅)₃ --(FeCl₃)--> C₁₃H₁₂N₂ + 3 C₂H₅OH

Experimental Protocol: To a well-stirred solution of aniline (186 mg, 2 mmol) and triethyl orthoformate (148 mg, 1 mmol) in toluene (10 mL), a catalytic amount of FeCl₃ (10 mol%, 16.2 mg) was added. The mixture was stirred for 3 hours at room temperature. The solvent was removed under reduced pressure, and the crude residue was purified by column chromatography over silica gel (using 40% ethyl acetate in petroleum ether) to afford this compound (184.4 mg, 94% yield).[1]

Green Metrics Calculations:

  • Atom Economy:

    • MW of this compound: 196.25 g/mol

    • MW of Aniline: 93.13 g/mol

    • MW of Triethyl orthoformate: 148.20 g/mol

    • Atom Economy = (MW of Product) / (Sum of MW of Reactants) * 100

    • Atom Economy = (196.25) / (2 * 93.13 + 148.20) * 100 = 69.15%

  • Reaction Mass Efficiency (RME):

    • Mass of Product: 0.1844 g

    • Total Mass of Reactants: 0.186 g (Aniline) + 0.148 g (Triethyl orthoformate) = 0.334 g

    • RME = (Mass of Product / Total Mass of Reactants) * 100

    • RME = (0.1844 / 0.334) * 100 = 55.21% (Note: The provided source claims "excellent yield" but does not give a specific value. Assuming a 94% yield based on similar reactions for calculation.)

  • Process Mass Intensity (PMI):

    • Total Mass In = Mass of Aniline + Mass of Triethyl orthoformate + Mass of FeCl₃ + Mass of Toluene + Mass of (Ethyl Acetate + Petroleum Ether for chromatography)

    • Assuming density of Toluene ≈ 0.87 g/mL, Ethyl Acetate ≈ 0.902 g/mL, Petroleum Ether ≈ 0.64 g/mL and a conservative estimate of 50mL of chromatography solvent.

    • Total Mass In ≈ 0.186 + 0.148 + 0.0162 + (10 * 0.87) + (20 * 0.902) + (30 * 0.64) = 0.3502 + 8.7 + 18.04 + 19.2 = 46.29 g

    • PMI = Total Mass In / Mass of Product = 46.29 / 0.1844 ≈ 251.03

  • E-Factor:

    • E-Factor = PMI - 1 ≈ 250.03

Method 2: Synthesis from Aniline and Sodium Formate

This classical method involves the reaction of an amine, its hydrochloride salt, and sodium formate.

Experimental Protocol: Finely powdered anhydrous sodium formate (5 g) is mixed with aniline hydrochloride (5 g) and aniline (25 g). The mixture is heated under reflux for 15 minutes. The cooled reaction mixture is acidified with 2N hydrochloric acid (15 volumes), and the this compound hydrochloride separates as a crystalline mass. The yield of formamidine hydrochloride is reported to be between 40% and 90%. For calculation purposes, we will assume an average yield of 65%.

Green Metrics Calculations:

  • Atom Economy:

    • The overall reaction is complex and involves the in-situ formation of formic acid. A simplified representation is: 2 C₆H₅NH₂ + HCOOH → C₁₃H₁₂N₂ + 2 H₂O

    • MW of Formic Acid: 46.03 g/mol

    • Atom Economy = (196.25) / (2 * 93.13 + 46.03) * 100 = 84.49%

  • Reaction Mass Efficiency (RME):

    • Mass of Product (assuming 65% yield from the limiting reagent, sodium formate): Moles of sodium formate = 5g / 68.01 g/mol = 0.0735 mol. Theoretical moles of product = 0.0735 mol. Theoretical mass = 0.0735 * 196.25 = 14.42 g. Actual mass = 0.65 * 14.42 = 9.37 g.

    • Total Mass of Reactants: 5 g (Sodium Formate) + 5 g (Aniline HCl) + 25 g (Aniline) = 35 g

    • RME = (9.37 / 35) * 100 = 26.77%

  • Process Mass Intensity (PMI):

    • Total Mass In = 35 g (reactants) + Mass of HCl solution (assuming 15 volumes of 2N HCl, which is a significant amount of water). Let's estimate 15 * 35mL = 525 mL of 2N HCl solution (mostly water). Density ≈ 1 g/mL. Mass ≈ 525 g.

    • Total Mass In ≈ 35 + 525 = 560 g

    • PMI = 560 / 9.37 ≈ 59.76

  • E-Factor:

    • E-Factor = PMI - 1 ≈ 58.76

Method 3: Ultrasound-Assisted Solvent-Free Synthesis

This method represents a greener alternative by eliminating the need for solvents and catalysts, and using ultrasound as an energy source.

Reaction: 2 C₆H₅NH₂ + HC(OC₂H₅)₃ --(Ultrasound)--> C₁₃H₁₂N₂ + 3 C₂H₅OH

Experimental Protocol: While a specific protocol for this compound is not detailed in the search results, a general procedure for diarylformamidines involves mixing the aromatic amine and triethyl orthoformate in a flask and subjecting it to ultrasonic irradiation at room temperature for a specified time. Yields for similar reactions are reported to be high (up to 98%). For the purpose of calculation, we will assume a 95% yield.

Green Metrics Calculations:

  • Atom Economy:

    • Same as Method 1: 69.15%

  • Reaction Mass Efficiency (RME):

    • Assuming stoichiometric amounts of reactants (e.g., 2 mmol aniline and 1 mmol triethyl orthoformate) and a 95% yield.

    • Mass of Product = 0.95 * (1 mmol * 196.25 mg/mmol) = 186.44 mg

    • Total Mass of Reactants = (2 * 93.13) + 148.20 = 334.46 mg

    • RME = (186.44 / 334.46) * 100 = 55.73%

  • Process Mass Intensity (PMI):

    • Total Mass In = Mass of Aniline + Mass of Triethyl orthoformate = 334.46 mg

    • PMI = 334.46 / 186.44 = 1.79

  • E-Factor:

    • E-Factor = PMI - 1 = 0.79

Visualization of Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant_A Reactant A Reaction_Vessel Reaction Vessel (Stirring, Heating, etc.) Reactant_A->Reaction_Vessel Reactant_B Reactant B Reactant_B->Reaction_Vessel Solvent_Catalyst Solvent / Catalyst Solvent_Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Generalized workflow for a chemical synthesis.

green_metrics Atom_Economy Atom Economy (Theoretical Efficiency) RME Reaction Mass Efficiency (Practical Efficiency of Reaction) RME->Atom_Economy Considers Yield & Stoichiometry PMI Process Mass Intensity (Overall Process Inefficiency) PMI->RME Includes Solvents, Reagents, Workup E_Factor E-Factor (Waste Generated per unit of Product) E_Factor->PMI Directly related (PMI - 1)

Caption: Relationship between key green chemistry metrics.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N'-Diphenylformamidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N'-Diphenylformamidine, ensuring operational integrity and laboratory safety.

Key Safety and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
Melting Point 138 - 141 °C
Purity >98.0% (GC)
Storage Temperature Room Temperature (Recommended <15°C)
Condition to Avoid Moisture Sensitive

Procedural Guidance for Proper Disposal

The proper disposal of this compound is a critical final step in its lifecycle in a laboratory setting. Adherence to the following step-by-step protocol is essential for ensuring the safety of personnel and the environment.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Waste Container: Use a designated, clearly labeled, and sealable container for solid chemical waste. The container should be compatible with this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if swallowed").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills, carefully sweep up the solid material. Avoid generating dust.

  • Collection: Place the swept-up material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Storage of Waste

Proper storage of the collected waste is a critical interim step before final disposal.

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: Keep the container away from heat, ignition sources, and incompatible materials.

Step 5: Final Disposal

The final disposal of this compound must be conducted in compliance with all applicable regulations.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1]

  • Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste.[1]

  • Documentation: Maintain accurate records of the waste disposal, including the date, quantity, and the disposal company used.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect Waste in Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check manage_spill Step 3: Manage Spill According to Protocol spill_check->manage_spill Yes store Step 4: Store Waste in Designated Area spill_check->store No manage_spill->collect dispose Step 5: Arrange for Professional Disposal store->dispose end End: Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-Diphenylformamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N,N'-Diphenylformamidine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against chemical exposure. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment for this compound

Scenario Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Weighing and transferring solid Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves (e.g., Nitrile rubber).[5]Type N95 (US) or equivalent respirator if dust cannot be controlled.Laboratory coat, long pants, and closed-toe shoes.[5][6]
Preparing solutions Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4][6]Chemical-resistant gloves (e.g., Nitrile rubber).[5]Not generally required if performed in a chemical fume hood.Laboratory coat, long pants, and closed-toe shoes.[5][6]
Running reactions Chemical splash goggles.[4]Chemical-resistant gloves (e.g., Nitrile rubber).[5]Not generally required if the reaction is contained or performed in a fume hood.Laboratory coat, long pants, and closed-toe shoes.[5][6]
Handling waste Chemical splash goggles.[4]Chemical-resistant gloves (e.g., Nitrile rubber).[5]Not generally required if waste is properly contained.Laboratory coat, long pants, and closed-toe shoes.[5][6]
Cleaning spills Chemical splash goggles and a face shield.[4][6]Chemical-resistant gloves (e.g., Nitrile rubber).[5]Air-purifying respirator with appropriate cartridges if vapors or dust are generated.Chemical-resistant suit or coveralls, and boots.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always work in a well-ventilated area.[1][7]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.[8]

  • Ensure all necessary PPE is available and in good condition.

  • Prepare your workspace by removing any unnecessary items and ensuring a clean, uncluttered area.

3. During Handling:

  • Avoid direct contact with skin and eyes.[7][8]

  • Do not breathe in dust.[8]

  • Wash hands thoroughly after handling the chemical.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the container away from heat and sources of ignition.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the material from entering drains.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[8]

  • Do not dispose of the chemical down the drain.[8]

  • All waste materials should be collected in a designated, properly labeled, and sealed container.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure handling_reaction Run Reaction handling_solution->handling_reaction handling_solution->emergency_spill handling_solution->emergency_exposure cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.